molecular formula C15H13F2NO2S B1669620 Lauflumide CAS No. 90280-13-0

Lauflumide

Katalognummer: B1669620
CAS-Nummer: 90280-13-0
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: YEAQNUMCWMRYMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CRL-40940 is a selective dopaminergic reuptake inhibitor.

Eigenschaften

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQNUMCWMRYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533646
Record name 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90280-13-0
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90280-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CRL-40940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRL-40940
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lauflumide and Related Compounds in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query regarding "Lauflumide" and its mechanism of action in the central nervous system (CNS) suggests a potential conflation with "Leflunomide" or its active metabolite, "Teriflunomide." this compound (also known as NLS-4, flmodafinil, or bisfluoromodafinil) is primarily identified as a wake-promoting agent with a distinct mechanism of action from the immunomodulatory effects of Leflunomide/Teriflunomide.[1][2] This guide will address both compounds to provide a comprehensive and accurate overview.

Section 1: this compound (NLS-4) - A Selective Dopamine Reuptake Inhibitor

This compound is a next-generation wake-promoting drug candidate.[3] Its primary mechanism of action in the central nervous system is the selective inhibition of the dopamine transporter (DAT).[1][2] This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Core Mechanism of Action

The principal neurochemical effect of this compound is its function as a selective dopamine reuptake inhibitor.[1][2] By blocking the dopamine transporter, this compound prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This results in prolonged and elevated levels of dopamine available to stimulate postsynaptic dopamine receptors, which is believed to be the basis for its wake-promoting effects.[1]

Quantitative Data
CompoundTargetAffinity (Ki)Reference
This compound (Flmodafinil)Dopamine Transporter (DAT)4,090 nM[2]
This compound (Flmodafinil)Serotonin Transporter (SERT)48,700 nM[2]
Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter are cultured to confluence.

    • Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

    • Binding Assay: A fixed concentration of a radiolabeled ligand specific for the dopamine transporter (e.g., [³H]WIN 35,428) is incubated with the cell membrane preparation in the presence of varying concentrations of this compound.

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Lauflumide_Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling (Wakefulness) Dopamine_Receptor->Postsynaptic_Effect This compound This compound This compound->DAT Inhibition Teriflunomide_DHODH_Inhibition cluster_cell Activated Lymphocyte cluster_mitochondrion Mitochondrion cluster_cns Central Nervous System DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH DeNovo De Novo Pyrimidine Synthesis Pathway Pyrimidines Pyrimidines (UMP) DeNovo->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation CNS_Inflammation Neuroinflammation Proliferation->CNS_Inflammation Reduced Infiltration Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition Demyelination Demyelination CNS_Inflammation->Demyelination

References

The Eugeroic Agent Lauflumide: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) is a novel eugeroic, or wakefulness-promoting agent, structurally related to modafinil.[1][2] Preclinical studies have demonstrated its potential as a more potent and targeted therapeutic for disorders of excessive sleepiness, such as narcolepsy and chronic fatigue syndrome.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, preclinical efficacy, and detailed experimental methodologies for its evaluation.

Introduction

Eugeroics are a class of drugs that promote wakefulness and alertness, distinct from traditional psychostimulants like amphetamines.[4] They are primarily used to treat sleep disorders characterized by excessive daytime sleepiness.[1] this compound is a bisfluoro-analog of modafinil, a well-established eugeroic.[3] The addition of two fluorine groups to the modafinil structure is believed to enhance its bioavailability and potency.[4] Currently, this compound is in the preclinical phase of development for conditions including chronic fatigue syndrome.[2]

Mechanism of Action

This compound's primary mechanism of action is as a selective and atypical dopamine reuptake inhibitor (DRI).[2][5] By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.[6] This action is believed to be the principal driver of its wakefulness-promoting effects.

The term "atypical" distinguishes this compound and modafinil from classical DRIs like cocaine. While both classes of drugs block DAT, atypical DRIs are thought to have a lower abuse potential and produce fewer of the characteristic side effects of traditional stimulants.[7]

Signaling Pathway

As a dopamine reuptake inhibitor, this compound's effects are mediated through the downstream signaling cascades of dopamine receptors. Increased synaptic dopamine leads to the activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors on postsynaptic neurons.

  • D1-like receptor activation typically couples to Gs/olf proteins, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

  • D2-like receptor activation generally couples to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels.

The net effect on neuronal excitability and gene expression is complex and depends on the specific neuronal populations and the balance of D1 and D2 receptor activation.

Dopamine Reuptake Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential Dopamine Dopamine Dopamine_Release->Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Adenylyl_Cyclase_Stim Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase_Stim Activates Adenylyl_Cyclase_Inhib Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase_Inhib Inhibits cAMP_Increase ↑ cAMP Adenylyl_Cyclase_Stim->cAMP_Increase cAMP_Decrease ↓ cAMP Adenylyl_Cyclase_Inhib->cAMP_Decrease PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Neuronal_Response_Inhib Inhibitory Neuronal Response cAMP_Decrease->Neuronal_Response_Inhib Neuronal_Response_Stim Excitatory Neuronal Response PKA_Activation->Neuronal_Response_Stim This compound This compound This compound->DAT Inhibition

Caption: Simplified signaling pathway of this compound's action.

Pharmacological Data

Receptor Binding Profile

This compound exhibits a higher affinity for the dopamine transporter (DAT) compared to the serotonin transporter (SERT), with negligible affinity for the sigma σ1 receptor.

TargetKi (nM)Reference
Dopamine Transporter (DAT)4,090[2]
Serotonin Transporter (SERT)48,700[2]
Sigma σ1 Receptor> 100,000[2]
Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not yet fully characterized in publicly available literature. However, preclinical studies suggest it has enhanced bioavailability compared to modafinil.[4]

ParameterValueSpeciesReference
Cmax Not Available
Tmax Not Available
AUC Not Available
Bioavailability Enhanced vs. Modafinil[4]
Half-life Not Available
Preclinical Efficacy: Wakefulness Promotion

In a comparative study in mice, this compound demonstrated superior wake-promoting effects compared to modafinil.

CompoundDose (mg/kg, i.p.)Duration of Wakefulness (min)SpeciesReference
This compound (NLS-4) 64151.18 ± 15.33Mouse[8]
Modafinil 150109.67 ± 16.59Mouse[8]

Experimental Protocols

Evaluation of Wake-Promoting Effects in Mice

This protocol describes the methodology for assessing the eugeroic properties of this compound in a murine model using electroencephalography (EEG) and electromyography (EMG).

EEG_EMG_Experimental_Workflow Surgery Electrode Implantation (EEG/EMG) Recovery Recovery Period (1 week) Surgery->Recovery Habituation Habituation to Recording Chamber (2-3 days) Recovery->Habituation Drug_Admin Drug Administration (this compound, Modafinil, Vehicle) Habituation->Drug_Admin Recording Continuous EEG/EMG Recording (24h) Drug_Admin->Recording Analysis Vigilance State & EEG Power Density Analysis Recording->Analysis

Caption: Workflow for assessing wake-promoting effects.

4.1.1. Surgical Implantation of Electrodes

  • Anesthetize adult male C57BL/6J mice (10-11 weeks old) with an appropriate anesthetic agent.

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small burr holes over the frontal and parietal cortices for EEG electrode placement.

  • Implant stainless steel screws to serve as EEG electrodes.

  • Insert fine-wire electrodes into the nuchal (neck) muscles for EMG recording.

  • Secure the electrode assembly to the skull with dental cement.

  • Suture the incision.

  • Allow a one-week recovery period with appropriate post-operative care.

4.1.2. EEG/EMG Recording

  • House mice individually in recording chambers and allow for a 2-3 day habituation period.

  • Connect the implanted electrodes to a recording system.

  • Administer this compound (64 mg/kg), modafinil (150 mg/kg), or vehicle via intraperitoneal (i.p.) injection at the onset of the light period.

  • Record EEG and EMG signals continuously for 24 hours.

4.1.3. Data Analysis

  • Score the 24-hour recordings for vigilance states (wakefulness, NREM sleep, REM sleep) in 10-second epochs.

  • Quantify the duration of each vigilance state.

  • Perform spectral analysis on the EEG data to determine power densities in different frequency bands (e.g., delta, theta).

Chronic Fatigue Model in Rats

This protocol outlines a method for inducing chronic fatigue in rats to evaluate the therapeutic potential of this compound.

Chronic_Fatigue_Model_Workflow Acclimation Acclimation of Rats to Housing Conditions Fatigue_Induction Fatigue Induction Procedure (7 days) Acclimation->Fatigue_Induction Drug_Treatment Daily Drug Administration (this compound, Modafinil, Vehicle) Fatigue_Induction->Drug_Treatment Activity_Monitoring Locomotor Activity Recording (3 days) Drug_Treatment->Activity_Monitoring Data_Analysis Analysis of Circadian Activity Patterns Activity_Monitoring->Data_Analysis

Caption: Workflow for the chronic fatigue model in rats.

4.2.1. Fatigue Induction Procedure

  • Use male Sprague-Dawley rats (7-8 weeks old).

  • Subject the rats to a fatigue-inducing procedure for seven consecutive days. While the specific procedure for the this compound study is not detailed in the available literature, common methods include:

    • Forced swimming: Rats are placed in a water tank and forced to swim for an extended period.

    • Treadmill running: Rats are forced to run on a treadmill at a set speed and duration.

    • Sleep deprivation: Rats are kept awake for extended periods using methods like the multiple platform technique.

  • A sham group undergoes the same handling without the fatigue-inducing stressor.

4.2.2. Drug Administration and Activity Monitoring

  • Following the 7-day fatigue procedure, divide the rats into treatment groups: this compound, modafinil, and vehicle.

  • Administer the respective treatments daily before the start of the dark period for three consecutive days.

  • Record the locomotor activity of the rats in their home cages continuously for these three days.

4.2.3. Data Analysis

  • Quantify the locomotor activity during both the light and dark periods.

  • Analyze the data to determine if the drug treatment restores the normal circadian rhythm of activity (i.e., higher activity during the dark period for nocturnal animals).

Conclusion

This compound is a promising eugeroic agent with a pharmacological profile that suggests it may offer advantages over existing treatments for disorders of excessive sleepiness. Its primary mechanism as a selective, atypical dopamine reuptake inhibitor, combined with its demonstrated potency in preclinical models, warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for continued research into the efficacy and safety of this compound. As a compound still in the preclinical phase, further studies are necessary to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

Lauflumide (NLS-4): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauflumide (also known as NLS-4 or bisfluoromodafinil) is a novel wake-promoting agent currently in preclinical development by NLS Pharmaceutics.[1] Conceptualized by Laboratoire L. Lafon, this compound is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is being investigated for its potential therapeutic applications in treating central nervous system disorders characterized by excessive daytime sleepiness and fatigue, such as chronic fatigue syndrome (CFS), including the fatigue associated with Long-COVID.[1][2] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key preclinical findings for this compound.

Discovery and Development History

This compound was initially conceptualized by Laboratoire L. Lafon but was not developed further at the time.[1] NLS Pharmaceutics has since acquired the rights and is spearheading its development, having secured patent protection for the compound.[1] Preclinical research on this compound has been ongoing since at least 2015. The development has focused on its potential as a more potent and safer alternative to modafinil, a widely prescribed treatment for narcolepsy and other sleep disorders. A key development goal has been to create a wake-promoting agent that does not induce rebound hypersomnia, a common side effect of many stimulants.[1]

Mechanism of Action

This compound is a selective dopamine transporter (DAT) inhibitor.[1] By blocking the DAT, this compound increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][3] This is believed to be the primary mechanism underlying its wake-promoting effects. Preliminary studies have shown that this compound blocks the dopamine transporter by 83%, a higher level of inhibition than that observed with methylphenidate.[1]

Unlike modafinil, whose exact mechanism of action is still not fully elucidated but is known to involve DAT inhibition, this compound is designed to be a more targeted agent.[1] It is suggested that this compound does not have the undesirable effects on peripheral adrenergic systems that can be associated with other stimulants.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action begins with its binding to and inhibition of the dopamine transporter on the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synaptic cleft. The increased dopamine then acts on postsynaptic dopamine receptors (D1-like and D2-like receptors), initiating downstream signaling cascades that ultimately lead to enhanced neuronal activity and wakefulness.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (NLS-4) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Dopamine_synapse->DAT Reuptake D1R D1 Receptor Dopamine_synapse->D1R Binds D2R D2 Receptor Dopamine_synapse->D2R Binds Adenylyl_Cyclase Adenylyl Cyclase D1R->Adenylyl_Cyclase Activates D2R->Adenylyl_Cyclase Inhibits cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA ↑ PKA cAMP->PKA Downstream Downstream Signaling (e.g., CREB, ERK) PKA->Downstream Neuronal_Activity ↑ Neuronal Activity & Wakefulness Downstream->Neuronal_Activity

Caption: Proposed signaling pathway of this compound (NLS-4).

Quantitative Data

Table 1: Comparative Efficacy of this compound (NLS-4) and Modafinil on Wakefulness in Mice
Treatment GroupDose (mg/kg, i.p.)Duration of Wakefulness Increase (min)Notes
This compound (NLS-4)64151.18 ± 15.33Significantly longer wakefulness than modafinil.[4]
Modafinil150109.67 ± 16.59

Data from Luca et al., 2018. Values are mean ± SEM.

Table 2: Dose-Response of this compound (NLS-4) on Locomotor Activity in Mice
Dose (mg/kg, i.p.)Effect on Locomotor Activity
32Increase
64Substantial Increase (plateau effect observed at higher doses)
128No further increment from 64 mg/kg
256No further increment from 64 mg/kg

Data from Luca et al., 2018.

Table 3: Comparative Efficacy of this compound (NLS-4) and Modafinil in a Rat Model of Chronic Fatigue
Treatment GroupDose (mg/kg)Outcome
This compound (NLS-4)16Significant increase in locomotor activity during the dark phase.
This compound (NLS-4)32Significant increase in locomotor activity during the dark phase.
This compound (NLS-4)64Significant increase in locomotor activity during the dark phase.
Modafinil64Significant increase in locomotor activity during the dark phase (effect comparable to 16 mg/kg of NLS-4).
Modafinil128Significant increase in locomotor activity during the dark phase.

Data from Bizot et al., 2023 (SLEEP 2023 abstract).[5]

Experimental Protocols

Wake-Promoting Effects in Mice (EEG/EMG Study)
  • Animals: C57BL/6J mice.

  • Surgery: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Drug Administration: this compound (64 mg/kg) or modafinil (150 mg/kg) was administered via intraperitoneal (i.p.) injection at the onset of the light period.[6][7] A vehicle control (10% DMSO in saline) was also used.[6]

  • Data Recording: EEG and EMG were continuously recorded for 24 hours post-injection.

  • Data Analysis: Vigilance states (wakefulness, NREM sleep, REM sleep) were scored, and the duration of each state was quantified. EEG power densities were also analyzed to assess the quality of sleep and wakefulness.

  • Key Findings: this compound at 64 mg/kg induced a significantly longer period of wakefulness compared to 150 mg/kg of modafinil.[6][7] Importantly, this compound did not cause rebound hypersomnia, and the subsequent recovery sleep showed less NREM sleep and delta activity compared to modafinil, suggesting a lower sleep pressure.[4][6]

EEG_EMG_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis A C57BL/6J Mice B EEG/EMG Electrode Implantation Surgery A->B C Surgical Recovery B->C D Baseline EEG/EMG Recording (24h) C->D E Drug Administration (i.p.) - this compound (64 mg/kg) - Modafinil (150 mg/kg) - Vehicle D->E F Post-Injection EEG/EMG Recording (24h) E->F G Scoring of Vigilance States (Wake, NREM, REM) F->G I EEG Power Spectral Analysis F->I H Quantification of State Durations G->H J Statistical Comparison H->J I->J

Caption: Experimental workflow for assessing wake-promoting effects.
Chronic Fatigue Model in Rats

  • Animals: Male Sprague-Dawley rats (7-8 weeks old).[5]

  • Fatigue Induction: Rats were subjected to a fatigue-inducing procedure for seven consecutive days.[5] This procedure aimed to disrupt the circadian rhythm, leading to decreased motor activity during the dark period (the active phase for rats) and increased activity during the light period.[5]

  • Drug Administration: Following the fatigue procedure, rats received three daily administrations of this compound (16, 32, or 64 mg/kg), modafinil (64 or 128 mg/kg), or a vehicle control before the start of the dark period.[5]

  • Data Recording: Locomotor activity was recorded in the home cage for three days following the fatigue procedure.[5]

  • Data Analysis: The total distance traveled during the dark and light periods was measured to assess the impact of the drugs on the disrupted circadian activity rhythm.

  • Key Findings: The fatigue procedure successfully induced an impairment in circadian activity.[5] Both this compound and modafinil dose-dependently increased locomotor activity during the dark phase.[5] Notably, the effect of 16 mg/kg of this compound was comparable to 64 mg/kg of modafinil, suggesting a higher potency for this compound in this model.[5][] The effects of this compound were also noted to be more sustained than those of modafinil.[5]

Logical Relationships in Development

The development of this compound has followed a logical progression from its initial conception to preclinical proof-of-concept studies. The initial observation of its wake-promoting potential led to comparative studies with the standard-of-care, modafinil. The demonstration of superior potency and a favorable side effect profile (lack of rebound hypersomnia) in basic models has justified its advancement into more complex, disease-relevant models such as the chronic fatigue model. The positive results from these studies are paving the way for potential clinical trials.

Lauflumide_Development_Logic A Discovery & Conception (Laboratoire L. Lafon) B Acquisition & Patenting (NLS Pharmaceutics) A->B C Primary Mechanism of Action Study (Selective DAT Inhibitor) B->C D Preclinical Wake-Promoting Studies (Mice) - EEG/EMG Analysis - Dose-Response C->D Hypothesis E Comparative Efficacy vs. Modafinil - Higher Potency - No Rebound Hypersomnia D->E Results F Disease Model Studies (Rat Chronic Fatigue Model) E->F Justification for further studies G Demonstration of Efficacy in Fatigue Model - Improved Circadian Rhythm - Sustained Activity F->G Results H Future Clinical Development (e.g., for Long-COVID fatigue) G->H Progression to clinical trials

Caption: Logical flow of this compound's development.

Conclusion

This compound (NLS-4) represents a promising next-generation wake-promoting agent with a clear mechanism of action as a selective dopamine transporter inhibitor. Preclinical studies have consistently demonstrated its superior potency to modafinil and a favorable safety profile, notably the absence of rebound hypersomnia. Its efficacy in a preclinical model of chronic fatigue suggests its potential as a valuable therapeutic option for debilitating conditions such as myalgic encephalomyelitis/chronic fatigue syndrome and Long-COVID. Further clinical development will be crucial to ascertain its safety and efficacy in human populations.

References

Lauflumide: A Technical Guide to its Physicochemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide, also known as Flmodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1] Its potential as a cognitive enhancer and a therapeutic agent for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) has garnered significant interest within the research community.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its primary mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile.

Identity and Structure

This compound is chemically described as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide.[2][3] Its chemical structure is characterized by a central sulfinylacetamide core flanked by two fluorophenyl rings.

PropertyValueReference
IUPAC Name 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide[2]
Other Names Flmodafinil, CRL-40,940, Bisfluoromodafinil[1][2][3]
CAS Number 90280-13-0[2][4]
Molecular Formula C₁₅H₁₃F₂NO₂S[1][3][4]
SMILES O=C(N)CS(=O)C(C1=CC=C(F)C=C1)C2=CC=C(F)C=C2[4]
Appearance White to off-white solid[4]
Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. These values are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueReference
Molecular Weight 309.33 g/mol [3][4]
Melting Point 78-80 °C[5]
pKa (Predicted) 14.82 ± 0.40[5]
Solubility (DMSO) 100 mg/mL (323.28 mM)[4][5]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[4]

Mechanism of Action: Dopamine Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1][6] This action is more potent than that of its parent compound, modafinil.[6] The downstream effects of this increased dopaminergic signaling are largely mediated through the Protein Kinase A (PKA) pathway and the phosphorylation of a key regulatory protein, DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

When dopamine binds to D1-like receptors, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] Elevated cAMP activates PKA, which then phosphorylates DARPP-32 at the threonine-34 (Thr34) residue.[8] Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).[4][8] The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression. This pathway is believed to be central to the wakefulness-promoting and cognitive-enhancing effects of this compound.[7][9][10]

Lauflumide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits pEffectors Phosphorylated Effector Proteins PP1->pEffectors Dephosphorylates Response Neuronal Response (Wakefulness, Cognitive Enhancement) pEffectors->Response

Caption: this compound's primary signaling pathway.

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug research and development. This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of purified water (or a relevant buffer solution) in a sealed glass flask.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Solubility_Workflow A 1. Add excess this compound to solvent B 2. Equilibrate in shaker bath (24-48h) A->B C 3. Centrifuge to separate solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Quantify concentration by HPLC D->E F Result: Aqueous Solubility E->F

Caption: Workflow for solubility determination.
Determination of Melting Point (USP <741> Method)

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.[1]

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

Melting_Point_Workflow A 1. Powder this compound sample B 2. Pack into capillary tube A->B C 3. Place in melting point apparatus B->C D 4. Heat at a controlled rate C->D E 5. Record onset and clear point temperatures D->E F Result: Melting Range E->F

Caption: Workflow for melting point determination.
Determination of pKa (OECD 112 Guideline)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and distribution.[11]

Methodology (Titration Method):

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the ionized and non-ionized forms of the compound are equal.

pKa_Workflow A 1. Dissolve this compound in solvent B 2. Titrate with standardized acid or base A->B C 3. Monitor pH continuously B->C D 4. Plot pH vs. titrant volume C->D E 5. Determine pKa from titration curve D->E F Result: pKa Value E->F

Caption: Workflow for pKa determination.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, its mechanism of action, and standardized protocols for its analysis. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. A comprehensive understanding of these fundamental characteristics is crucial for the continued investigation and potential therapeutic application of this compound.

References

Lauflumide's Engagement with the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide, also known as flmodafinil, is a selective dopamine reuptake inhibitor (DRI) that has garnered interest for its wakefulness-promoting and cognitive-enhancing properties.[1] As a derivative of modafinil, its primary mechanism of action is the modulation of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. This guide provides an in-depth technical overview of this compound's effect on DAT binding affinity, detailing the experimental protocols used for its characterization and exploring the downstream signaling consequences of its action.

Quantitative Analysis of this compound's Binding Affinity for the Dopamine Transporter

This compound and its enantiomers exhibit a specific binding affinity for the dopamine transporter. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundTransporterBinding Affinity (Ki) in nMSpecies/System
Flmodafinil (this compound)Dopamine Transporter (DAT)4,090Not specified
(S)-(+)-Flmodafinil (JBG1-048)Dopamine Transporter (DAT)2,970Not specified
(R)-(–)-Flmodafinil (JBG1-049)Dopamine Transporter (DAT)4,830Not specified
Flmodafinil (this compound)Serotonin Transporter (SERT)48,700Not specified
Flmodafinil (this compound)Sigma σ1 Receptor>100,000Not specified

Data compiled from available literature.[1]

This compound demonstrates a notable selectivity for the dopamine transporter over the serotonin transporter and has negligible affinity for the sigma σ1 receptor.[1] Furthermore, it has been reported to block the dopamine transporter by 83%.[1]

Experimental Protocols for Determining DAT Binding Affinity

The binding affinity of this compound for the dopamine transporter is determined using in vitro radioligand binding assays. While specific protocols for this compound are not extensively published, the following represents a standard methodology employed for characterizing novel DAT ligands.

Radioligand Binding Assay Protocol

This protocol is a representative method for a competitive inhibition binding assay to determine the Ki of a test compound (e.g., this compound) at the human dopamine transporter (hDAT).

2.1.1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Test Compound: this compound (or its enantiomers).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

2.1.2. Membrane Preparation

  • Culture hDAT-HEK293 cells to confluence.

  • Harvest cells and centrifuge to form a cell pellet.

  • Homogenize the cell pellet in ice-cold assay buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and repeat the centrifugation.

  • Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.

2.1.3. Binding Assay Procedure

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]WIN 35,428 (typically at a concentration close to its Kd).

    • Varying concentrations of the test compound (this compound).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing each well multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for In Vitro Characterization of a Novel DAT Inhibitor

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Analysis A Compound Synthesis (this compound) C Radioligand Binding Assay A->C D [3H]Dopamine Uptake Assay A->D B Membrane Preparation (hDAT-expressing cells) B->C B->D E Data Analysis (IC50 and Ki determination) C->E F Functional Potency (Inhibition of DA uptake) D->F

Workflow for characterizing a DAT inhibitor.

Putative Downstream Signaling Pathway of this compound Action

This compound, as a dopamine reuptake inhibitor, increases the concentration of dopamine in the synaptic cleft. This elevated dopamine level leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which in turn modulate downstream signaling cascades. A key pathway affected is the cyclic adenosine monophosphate (cAMP) signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 D1 Receptor Pathway cluster_4 D2 Receptor Pathway DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds D2R D2 Receptor DA_synapse->D2R Binds Gs Gs D1R->Gs AC_stim Adenylate Cyclase (AC) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP to cAMP PKA_act PKA Activation cAMP_inc->PKA_act CREB_act ↑ pCREB PKA_act->CREB_act Phosphorylation Gi Gi D2R->Gi AC_inhib Adenylate Cyclase (AC) Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP to cAMP PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib CREB_inhib ↓ pCREB PKA_inhib->CREB_inhib Dephosphorylation This compound This compound This compound->DAT Inhibition

This compound's effect on dopaminergic signaling.

Pathway Description:

  • Dopamine Release and Reuptake: Dopamine is released from the presynaptic neuron into the synaptic cleft and normally undergoes reuptake via the dopamine transporter (DAT).

  • This compound Action: this compound acts as a selective inhibitor of DAT, blocking the reuptake of dopamine from the synaptic cleft.

  • Increased Synaptic Dopamine: This inhibition leads to an accumulation of dopamine in the synapse.

  • Postsynaptic Receptor Activation: The increased synaptic dopamine results in enhanced activation of postsynaptic D1 and D2 dopamine receptors.

  • D1 Receptor Signaling: Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

  • D2 Receptor Signaling: Conversely, activation of D2 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and subsequent reduction in PKA activity and CREB phosphorylation.

The net effect of this compound on a particular neuron will depend on the relative expression and distribution of D1 and D2 receptors and their downstream signaling components.

Conclusion

This compound is a selective dopamine reuptake inhibitor with a moderate binding affinity for the dopamine transporter. Its mechanism of action, centered on the blockade of DAT, leads to an increase in synaptic dopamine levels, thereby modulating downstream signaling pathways crucial for wakefulness, attention, and cognitive function. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and other atypical dopamine reuptake inhibitors. Further research is warranted to fully elucidate the specific downstream signaling consequences of this compound's interaction with the dopamine transporter and to explore its full therapeutic potential.

References

In-Vitro Receptor Binding Profile of Lauflumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide (also known as Flmodafinil or CRL-40,940) is a wakefulness-promoting agent and a selective dopamine reuptake inhibitor.[1] This document provides a technical overview of the in-vitro receptor binding profile of this compound, based on publicly available data. It includes quantitative binding data, detailed experimental protocols for determining receptor affinity and functional inhibition, and visualizations of the primary signaling pathway and experimental workflows. This guide is intended for researchers and professionals in drug development seeking to understand the pharmacological characteristics of this compound at the molecular level.

Quantitative Receptor Binding Profile

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[1] Its binding affinity has also been characterized for the serotonin transporter (SERT) and the sigma σ1 receptor. The available quantitative data from in-vitro studies are summarized below.

Table 1: Binding Affinity (Ki) of Racemic this compound
TargetKi (nM)Reference
Dopamine Transporter (DAT)4,090[1]
Serotonin Transporter (SERT)48,700[1]
Sigma σ1 Receptor> 100,000[1]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Binding Affinity (Ki) of this compound Enantiomers for the Dopamine Transporter (DAT)
EnantiomerKi (nM)Reference
(S)-(+)-flmodafinil (JBG1-048)2,970[1]
(R)-(–)-flmodafinil (JBG1-049)4,830[1]

Note: For comparison, the Ki of the related compound (R)-modafinil (Armodafinil) for DAT is 5,480 nM.[1]

Data Interpretation: The data indicates that this compound is a selective inhibitor of the dopamine transporter. Its affinity for DAT is approximately 12-fold higher than for the serotonin transporter, and it has negligible affinity for the sigma σ1 receptor.[1] Both enantiomers of this compound bind to the dopamine transporter, with the (S)-enantiomer showing a slightly higher affinity.

Experimental Protocols

While specific, proprietary experimental protocols for this compound are not publicly available, the following sections describe standard, widely accepted in-vitro methodologies for determining the binding affinity (Ki) and functional inhibition (IC50) for a dopamine transporter ligand. These protocols are representative of the techniques used to generate the data presented above.

Radioligand Binding Assay for Ki Determination at the Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine transporter.

Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from the dopamine transporter, and from this, to calculate the inhibitory constant (Ki).

Materials:

  • Radioligand: [3H]-WIN 35,428 (a cocaine analog that binds to DAT).[2][3][4][5]

  • Receptor Source: Membrane preparations from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., striatum).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of [3H]-WIN 35,428 (typically at or below its Kd value).

    • Varying concentrations of the test compound (this compound).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-WIN 35,428 binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Experimental_Workflow_Ki_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes (e.g., HEK293-hDAT cells) incubation Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-WIN 35,428) & Test Compound (this compound) Solutions prep_ligands->incubation filtration Terminate by Rapid Filtration incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify calc_ic50 Determine IC50 from Dose-Response Curve quantify->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for Radioligand Binding Assay

Dopamine Uptake Assay for Functional Inhibition (IC50) Determination

This protocol describes a functional assay to measure how this compound inhibits the reuptake of dopamine into cells.

Objective: To determine the concentration of this compound that causes a 50% inhibition (IC50) of dopamine uptake mediated by the dopamine transporter.

Materials:

  • Cell Line: A cell line stably or transiently expressing the human dopamine transporter (e.g., COS-7 or HEK293 cells).[7]

  • Radiolabeled Substrate: [3H]-Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle/non-specific control) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate Uptake: Add a fixed concentration of [3H]-Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period where uptake is linear (e.g., 5-10 minutes) at the appropriate temperature.

  • Terminate Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with a lysis buffer or NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the amount of [3H]-Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

This compound's inhibition of the dopamine transporter (DAT) on the presynaptic neuron leads to a primary pharmacological effect: an increase in the concentration and residence time of dopamine in the synaptic cleft. This elevated synaptic dopamine then has enhanced activity at postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulates downstream intracellular signaling cascades.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_reuptake DA_vesicle->DA_reuptake Release DA_synapse Dopamine (DA) DA_reuptake->DA_synapse DA_synapse->DAT Reuptake D1R D1-like Receptor (D1, D5) DA_synapse->D1R Binds D2R D2-like Receptor (D2, D3, D4) DA_synapse->D2R Binds AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Activates Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Activates Gi cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA Protein Kinase A (PKA) cAMP_up->PKA Activates downstream_effects Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) cAMP_down->downstream_effects Modulates PKA->downstream_effects This compound This compound This compound->DAT Inhibits

Modulation of Dopamine Signaling by this compound

Pathway Description:

  • Dopamine Release: Dopamine is released from the presynaptic neuron into the synaptic cleft.

  • Reuptake Inhibition: The dopamine transporter (DAT) is responsible for clearing dopamine from the synapse. This compound blocks this transporter.

  • Increased Synaptic Dopamine: Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft.

  • Receptor Activation: The increased dopamine concentration enhances the activation of postsynaptic D1-like and D2-like G-protein coupled receptors.

  • Downstream Signaling:

    • D1-like receptors (D1 and D5) couple to Gs proteins, stimulating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).

    • D2-like receptors (D2, D3, and D4) couple to Gi proteins, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.

  • Cellular Response: These changes in second messenger systems lead to a variety of downstream cellular effects, including the modulation of ion channel activity and gene expression, which are ultimately responsible for the wakefulness-promoting and cognitive-enhancing effects of the drug.

Conclusion

The available in-vitro data characterize this compound as a selective dopamine transporter inhibitor. Its pharmacological activity is primarily driven by its ability to increase synaptic dopamine concentrations. While a comprehensive screening against a broad panel of receptors is not publicly available, its selectivity for DAT over SERT is established. The provided experimental protocols offer a robust framework for the in-vitro characterization of this compound and similar compounds. Further research could explore the downstream signaling consequences of this compound's action in various neuronal cell types to fully elucidate its molecular-to-cellular effects.

References

Unlocking the Therapeutic Potential of Lauflumide: An In-depth Technical Guide to Early-Phase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide (also known as NLS-4 or flmodafinil) is a novel wakefulness-promoting agent currently under preclinical investigation for its therapeutic potential in treating conditions associated with excessive daytime sleepiness and fatigue. As a selective dopamine reuptake inhibitor, this compound represents a promising next-generation compound with a distinct pharmacological profile compared to existing stimulants. This technical guide provides a comprehensive overview of the early-phase research on this compound, consolidating available quantitative data, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this compound's therapeutic applications.

Introduction

This compound is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is the R-enantiomer of flmodafinil and is being developed by NLS Pharmaceutics.[2][3] Early-phase research has primarily focused on its potential as a treatment for chronic fatigue syndrome, idiopathic hypersomnia, narcolepsy, and other disorders characterized by excessive daytime sleepiness.[3] Preclinical studies have demonstrated its efficacy as a potent wake-promoting agent, with some evidence suggesting a superior profile to the widely used drug, modafinil.[1]

Mechanism of Action: Selective Dopamine Reuptake Inhibition

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This enhanced signaling in brain regions associated with wakefulness, motivation, and reward is believed to underlie its therapeutic effects.[4][5] Preliminary findings indicate that this compound blocks the dopamine transporter by 83%, a higher percentage than that of methylphenidate, without the adverse adrenergic effects.[1]

Dopamine_Reuptake_Inhibition_by_this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction Activation EEG_EMG_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Housing Animal Acclimation & Housing Electrode_Implantation EEG/EMG Electrode Implantation Animal_Housing->Electrode_Implantation Recovery Post-Surgical Recovery Electrode_Implantation->Recovery Drug_Administration Drug/Vehicle Administration (i.p.) Recovery->Drug_Administration Data_Recording 24h Continuous EEG/EMG Recording Drug_Administration->Data_Recording Vigilance_Scoring Vigilance State Scoring (Wake, NREM, REM) Data_Recording->Vigilance_Scoring Quantification Quantification of Wakefulness Duration Vigilance_Scoring->Quantification Spectral_Analysis EEG Power Spectral Analysis Vigilance_Scoring->Spectral_Analysis

References

Lauflumide and Dihydroorotate Dehydrogenase Inhibitors: A Technical Guide to Their Potential Applications in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential applications of Lauflumide and dihydroorotate dehydrogenase (DHODH) inhibitors in the context of neurodegenerative disorders. It is critical to distinguish between these two entities from the outset, as their mechanisms of action and clinical applications differ significantly. This compound (also known as Flmodafinil or NLS-4) is a wakefulness-promoting agent primarily acting as a dopamine reuptake inhibitor. Its investigation for direct application in neurodegenerative disorders is limited and has been discontinued for Alzheimer's disease.

Conversely, the inhibition of dihydroorotate dehydrogenase (DHODH) represents a clinically validated approach for managing neurodegenerative conditions, particularly multiple sclerosis. Leflunomide and its active metabolite, Teriflunomide, are prominent examples of DHODH inhibitors that exert their effects through immunomodulation. This guide will first elucidate the characteristics of this compound and then provide a comprehensive overview of DHODH inhibitors, including quantitative data, detailed experimental protocols, and relevant signaling pathways, to inform research and development in neurodegenerative diseases.

Section 1: this compound (Flmodafinil)

This compound is a eugeroic (wakefulness-promoting) compound and a bisfluoro analog of modafinil.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft.[2] While it has been investigated for conditions such as ADHD and narcolepsy, its role in neurodegenerative disorders is not well established.[3][4]

Mechanism of Action

This compound is a selective dopamine reuptake inhibitor.[2] By blocking the dopamine transporter, it increases the extracellular concentration of dopamine in brain regions associated with wakefulness and executive function.

Preclinical and Clinical Data Overview

Preclinical studies in mice have demonstrated this compound's potency as a wake-promoting agent, showing it to be more potent than modafinil.[5] Clinical development has primarily focused on narcolepsy and ADHD.[3][6] While Alzheimer's disease was once a potential indication, this line of development has been discontinued.[7]

Signaling Pathway

The primary signaling pathway influenced by this compound involves the dopaminergic system.

Lauflumide_Dopamine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Dopamine_Vesicles->Synaptic_Cleft Release Synaptic_Cleft->DAT Reuptake Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binds to Cellular_Response Postsynaptic Cellular Response (e.g., Wakefulness, Cognitive Enhancement) Dopamine_Receptors->Cellular_Response Activates

This compound's inhibition of the dopamine transporter (DAT).

Section 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Inhibition of the mitochondrial enzyme DHODH is a key therapeutic strategy for immunomodulation, particularly in the context of multiple sclerosis (MS), a chronic inflammatory neurodegenerative disease.[8][9] Leflunomide and its active metabolite Teriflunomide are the most well-characterized drugs in this class.[10][11]

Mechanism of Action

DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[12] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[12] By inhibiting DHODH, these drugs reduce the proliferation of activated T and B cells, thereby limiting the inflammatory cascade that drives neurodegeneration in MS.[8][9]

Quantitative Data

The following tables summarize key quantitative data for Leflunomide's active metabolite (A77 1726/Teriflunomide) and clinical trial data for Teriflunomide in multiple sclerosis.

Table 1: In Vitro Inhibitory Activity of A77 1726 (Teriflunomide)

ParameterValueCell Line/Enzyme SourceReference
Ki for DHODH 2.7 +/- 0.7 µMHuman T-lymphoblastoma cell line (A3.01)[13]

Table 2: Key Efficacy Data from Phase 3 Clinical Trials of Teriflunomide in Relapsing MS

Trial (NCT ID)DosePrimary EndpointResult vs. PlaceboReference
TOPIC (NCT00622700)14 mg/dayRisk of relapse defining clinically definite MS42.6% risk reduction (p=0.0087)[14][15]
7 mg/dayRisk of relapse defining clinically definite MS37.2% risk reduction (p=0.0271)[14]
TEMSO (NCT00134563)14 mg/dayAnnualized Relapse Rate (ARR)31.5% reduction (p<0.001)[16]
7 mg/dayAnnualized Relapse Rate (ARR)31.2% reduction (p<0.001)[16]
TOWER (NCT00751881)14 mg/dayAnnualized Relapse Rate (ARR)36.3% reduction (p<0.0001)[16]
7 mg/dayAnnualized Relapse Rate (ARR)22.3% reduction (p=0.02)[16]
Experimental Protocols

This protocol is a generalized representation based on described methodologies.[13]

  • Enzyme Preparation: Isolate mitochondria from a relevant cell line (e.g., human T-lymphoblastoma cells) through differential centrifugation. Solubilize mitochondrial proteins to extract DHODH.

  • Assay Components: Prepare a reaction mixture containing the enzyme preparation, substrates (dihydroorotate and a coenzyme Q analog), and varying concentrations of the test inhibitor (e.g., A77 1726).

  • Reaction and Measurement: Initiate the reaction and monitor the reduction of the coenzyme Q analog spectrophotometrically at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the inhibitor constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or mixed-type inhibition).

The EAE model is a widely used preclinical model for multiple sclerosis.[1][17]

  • Animals: Use a susceptible rodent strain, such as the Dark Agouti rat.[17][18]

  • Induction of EAE: Immunize animals with a spinal cord homogenate or a specific myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin to enhance the immune response.

  • Treatment: Administer the test compound (e.g., Teriflunomide at 3 or 10 mg/kg) or vehicle orally on a prophylactic (before disease onset) or therapeutic (after disease onset) schedule.[17]

  • Clinical Assessment: Monitor animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, etc.).

  • Histopathology: At the end of the study, perfuse the animals and collect the spinal cord and brain for histological analysis. Stain tissue sections to assess inflammation (e.g., H&E), demyelination (e.g., Luxol fast blue), and axonal loss.

  • Immunohistochemistry: Perform immunohistochemical staining to identify and quantify immune cell infiltrates (e.g., T cells, macrophages) in the central nervous system.[19]

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway DHODH_Inhibitor Leflunomide/Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH_Inhibitor->DHODH Inhibits De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->De_Novo_Pyrimidine_Synthesis Catalyzes key step in Pyrimidine_Pool Intracellular Pyrimidine Pool De_Novo_Pyrimidine_Synthesis->Pyrimidine_Pool Depletes DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for Cell_Cycle_Progression Cell Cycle Progression (G1 Arrest) DNA_RNA_Synthesis->Cell_Cycle_Progression Required for Lymphocyte_Proliferation Activated Lymphocyte Proliferation Cell_Cycle_Progression->Lymphocyte_Proliferation Prevents Immune_Response Pathogenic Immune Response in CNS Lymphocyte_Proliferation->Immune_Response Reduces

Mechanism of DHODH inhibitors in modulating immune responses.

EAE_Workflow Start Start: Select Animal Model (e.g., Dark Agouti Rat) Induction Induce EAE (Myelin Antigen + Adjuvant) Start->Induction Randomization Randomize into Treatment Groups Induction->Randomization Treatment Administer Drug (e.g., Teriflunomide) Randomization->Treatment Vehicle Administer Vehicle (Control) Randomization->Vehicle Monitoring Daily Clinical Scoring (Assess Disease Severity) Treatment->Monitoring Vehicle->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology (Inflammation, Demyelination) Endpoint->Histology IHC Immunohistochemistry (Immune Cell Infiltration) Endpoint->IHC

Workflow for a typical EAE preclinical study.

Conclusion

While this compound's primary role as a wakefulness-promoting agent does not currently position it as a leading candidate for neurodegenerative disease therapy, the principles of its mechanism—modulating neurotransmitter systems—may hold relevance for symptomatic management in certain neurodegenerative conditions.

In contrast, the targeted inhibition of DHODH by compounds like Leflunomide and Teriflunomide provides a compelling and clinically validated strategy for mitigating the inflammatory processes that drive neurodegeneration in diseases such as multiple sclerosis. The extensive preclinical and clinical data for DHODH inhibitors offer a robust foundation for further research into their potential application in other neurodegenerative disorders where neuroinflammation plays a significant role. This guide provides a foundational resource for scientists and researchers aiming to explore these distinct but potentially complementary avenues in the pursuit of novel therapeutics for neurodegenerative diseases.

References

An In-depth Technical Guide to Lauflumide and its Pharmacological Relationship to Modafinil and Adrafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of lauflumide (also known as flmodafinil or CRL-40,940), a synthetic wakefulness-promoting agent, in the context of its structural and functional relationship to the well-established eugeroics, modafinil and its prodrug, adrafinil. This guide synthesizes available preclinical data, outlines experimental methodologies, and presents comparative pharmacological properties to inform further research and development.

Introduction: A Family of Wakefulness-Promoting Agents

Adrafinil, modafinil, and this compound are part of the benzhydryl chemical class of compounds known for their eugeroic, or wakefulness-promoting, effects.[1] The foundational relationship within this group begins with adrafinil, a prodrug that is metabolized in vivo to its active form, modafinil.[2][3][4] Modafinil is the primary therapeutic agent, approved for treating sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[3][5][6] this compound represents a further evolution, being a bis(p-fluoro) ring-substituted derivative of modafinil, developed to enhance potency and potentially refine the pharmacological profile.[7][8]

This guide will dissect the chemical, pharmacological, and preclinical efficacy differences that distinguish these three compounds, providing a technical foundation for professionals in the field.

Chemical Structures and Properties

The structural modifications from adrafinil to modafinil and subsequently to this compound are central to their differing pharmacological profiles. Adrafinil's key structural feature is a hydroxyl group on the terminal amide nitrogen, which is removed during hepatic metabolism to yield modafinil.[2][3] this compound is a direct analog of modafinil, distinguished by the addition of two fluorine atoms to the para positions of the two phenyl rings.[7]

Table 1: Comparative Chemical Properties

PropertyAdrafinilModafinilThis compound (Flmodafinil)
IUPAC Name (±)-2-Benzhydrylsulfinylethanehydroxamic acid[2]2-[(diphenylmethyl)sulfinyl]acetamide[9]2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide[7]
Synonyms Olmifon, CRL-40028[2][10]Provigil, CRL-40476[11][12]CRL-40,940, Bisfluoromodafinil, NLS-4[1][7][13]
Molecular Formula C₁₅H₁₅NO₃S[2][10][14]C₁₅H₁₅NO₂S[9][11][12]C₁₅H₁₃F₂NO₂S[7][13]
Molar Mass 289.35 g·mol⁻¹[2][14]273.35 g·mol⁻¹[11][12]309.33 g·mol⁻¹[7][13]
CAS Number 63547-13-7[2][10]68693-11-8[9]90280-13-0[7][13]

Pharmacology and Mechanism of Action

While structurally related, the precise mechanisms and resulting pharmacological effects of these compounds show important distinctions, primarily revolving around metabolic pathways and potency.

Adrafinil is pharmacologically inactive on its own.[15] Its effects are entirely dependent on its conversion to modafinil in the liver.[2][3][4] This metabolic process introduces a delay in the onset of action, typically 45-60 minutes, as the active metabolite must first accumulate in the bloodstream.[2][4] The primary route of elimination is metabolism (~90%) by the liver, with subsequent renal excretion of the metabolites.[11]

Adrafinil_Metabolism Adrafinil Adrafinil Modafinil Modafinil (Active) Adrafinil->Modafinil Hepatic Metabolism (Liver) Inactive_Metabolites Inactive Metabolites (Modafinil Acid, Modafinil Sulfone) Modafinil->Inactive_Metabolites Further Metabolism

Caption: Metabolic conversion of Adrafinil to Modafinil.

The exact mechanism of action for modafinil is not fully understood but is known to be multifaceted and distinct from traditional amphetamine-type stimulants.[12][16] The primary mechanism is believed to be the inhibition of the dopamine transporter (DAT), which leads to a decrease in dopamine reuptake and a subsequent increase in extracellular dopamine concentrations in synaptic regions.[11][17][18]

Beyond its dopaminergic activity, modafinil also influences several other neurotransmitter systems:

  • Glutamate and GABA: It activates glutamatergic circuits while inhibiting GABAergic neurotransmission, contributing to its wakefulness-promoting effects.[11][16][17]

  • Norepinephrine and Serotonin: It indirectly modulates norepinephrine and serotonin levels in various brain regions.[16][17]

  • Orexin and Histamine: It activates orexin- and histamine-releasing neurons in the hypothalamus, which play a crucial role in maintaining arousal and wakefulness.[16][18]

Despite its action on dopamine, modafinil has a low potential for abuse compared to other stimulants, as it does not typically induce significant euphoria.[1][11]

Modafinil_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Synaptic_DA Increased Synaptic DA DA_Receptor DA Receptors Modafinil Modafinil / this compound Modafinil->DAT Inhibits Synaptic_DA->DA_Receptor Stimulation

Caption: Primary mechanism of action at the dopamine transporter.

This compound shares the primary mechanism of action with modafinil, acting as a selective dopamine reuptake inhibitor.[1][7] However, the addition of the two fluorine atoms significantly alters its pharmacological profile. Preclinical studies indicate that this compound is a more potent wake-promoting agent than modafinil.[8][19] In animal models, it produces longer periods of wakefulness at lower doses compared to modafinil.[7][8]

A key differentiating factor is that this compound, unlike modafinil, does not appear to induce cytochrome P450 enzymes, potentially reducing the likelihood of certain drug-drug interactions.[13]

Table 2: Comparative Pharmacokinetics

ParameterAdrafinilModafinilThis compound (Flmodafinil)
Bioavailability ~80%[2]Well absorbed orally[5]Data not available (preclinical)
Metabolism Hepatic; prodrug converted to modafinil[2][3][15]Primarily hepatic (~90%), via CYP3A4[5][11]Preclinical; noted as not inducing CYP3A4/5 enzymes[13]
Onset of Action 45-60 minutes (oral)[2]Peak plasma concentration in 2-4 hours[5]Potentially faster/more potent (preclinical)[8]
Elimination Half-life ~1 hour (parent compound); 12-15 hours for active metabolite (modafinil)[2][3]12-15 hours[3][5]Longer duration of action than modafinil in mice[8][13]
Excretion Primarily renal (as metabolites)[3]Primarily renal (as metabolites)[5][11]Data not available (preclinical)

Comparative Preclinical Efficacy

A key study conducted in mice provides the most direct quantitative comparison of the wake-promoting effects of this compound (referred to as NLS-4 in the study) and modafinil.[8][19] The results highlight this compound's increased potency.

Table 3: Summary of Comparative Wakefulness Study in Mice[8][19]

ParameterThis compound (NLS-4)Modafinil
Dose Administered (IP) 64 mg/kg150 mg/kg
Induced Wakefulness Duration ~151 minutes~110 minutes
Effect on Recovery Sleep No significant sleep rebound observedNo significant sleep rebound, but significantly more NREM sleep during recovery compared to this compound
Effect on Delta Power (NREM) Increased delta power during the first 2 time intervals of recovery sleepIncreased delta power during the first 9 time intervals of recovery sleep

The findings suggest that this compound is a more potent eugeroic than modafinil, inducing a significantly longer period of wakefulness at less than half the dose.[8][19] Furthermore, the recovery sleep architecture following this compound-induced wakefulness was less perturbed, suggesting a lower need for sleep compensation compared to modafinil.[8][19]

Experimental Protocols

The following methodologies are derived from published research and patents, providing a framework for the synthesis and evaluation of these compounds.

The synthesis of this compound can be achieved in a multi-step process as described in patent literature and scientific studies.[8][20]

Caption: this compound (NLS-4) synthesis workflow.

  • Grignard Reagent Formation: Prepare a Grignard reagent from 4-fluorophenylmagnesium bromide.

  • Grignard Addition: Add 4-fluorobenzaldehyde to the Grignard solution to produce p-fluorobenzhydrol.[8]

  • Thiourea Adduct Formation: Treat the resulting alcohol with thiourea in a bromohydric medium.[8]

  • Thioether Synthesis: Treat the thiourea adduct with aqueous NaOH and perform an alkylation with 2-chloroacetamide to yield the thioether intermediate.[8]

  • Asymmetric Oxidation: Perform an asymmetric oxidation of the thioether intermediate using a method such as the Kagan oxidation to form the (R)-sulfoxide, yielding the final this compound compound.[8]

This protocol outlines the methodology used to compare the wake-promoting effects of this compound and modafinil.[8][19]

Experimental_Workflow A Animal Preparation (C57BL/6J Mice, EEG/EMG Electrode Implantation) B Acclimatization (Individual Housing, 12:12 Light-Dark Cycle) A->B C Drug Administration (IP injection at light onset: Vehicle, this compound, or Modafinil) B->C D Data Acquisition (24h continuous EEG/EMG & Locomotor Activity Recording) C->D E Vigilance State Analysis (Scoring of Wake, NREM, REM) D->E F EEG Spectral Analysis (Discrete Fourier Transform, Power Density Calculation) D->F G Statistical Analysis & Comparison E->G F->G

Caption: Experimental workflow for comparative wakefulness study.

  • Animals and Surgery: Adult male C57BL/6J mice are used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.[8]

  • Housing and Acclimatization: Mice are housed individually with food and water ad libitum under a strict 12-hour light/dark cycle to stabilize circadian rhythms.[8]

  • Drug Administration: this compound (64 mg/kg), modafinil (150 mg/kg), or a vehicle control are administered via intraperitoneal (IP) injection at the onset of the light (inactive) period.[8][19]

  • Data Recording: EEG, EMG, and locomotor activity (via infrared sensors) are continuously recorded for 24 hours post-injection.[8]

  • Vigilance State Analysis: The recorded data is manually or automatically scored in epochs (e.g., 4-seconds) to classify vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[8]

  • EEG Spectral Analysis: The EEG signal is subjected to a discrete Fourier transformation to calculate power spectra across different frequency bands (e.g., delta, theta). This is particularly important for analyzing sleep quality and intensity during recovery periods.[8][19]

Conclusion and Future Directions

The relationship between adrafinil, modafinil, and this compound illustrates a clear progression in drug design, moving from a prodrug to an active therapeutic agent, and finally to a more potent, fluorinated analog.

  • Adrafinil serves as a metabolic precursor to modafinil, offering a similar pharmacological profile but with a delayed onset and higher required dose due to its metabolic conversion.[2][15]

  • Modafinil is the established benchmark, with a complex mechanism of action centered on dopamine reuptake inhibition but also involving multiple other neurotransmitter systems.[11][16]

  • This compound emerges from preclinical studies as a significantly more potent wake-promoting agent than modafinil, capable of producing longer-lasting effects at lower doses with a potentially more favorable profile regarding recovery sleep.[8][19] Its lack of CYP450 induction may also suggest a lower risk of certain drug interactions.[13]

For drug development professionals, this compound represents a promising lead compound. Its enhanced potency could translate to lower therapeutic doses, potentially reducing off-target effects and improving the therapeutic index. The observed differences in recovery sleep architecture warrant further investigation, as they may indicate a more "naturalistic" wakefulness with fewer homeostatic sleep consequences. Future research should focus on comprehensive preclinical toxicology, pharmacokinetic studies in higher-order animal models, and eventual clinical trials to validate these promising initial findings in human subjects.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Lauflumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauflumide, also known as bisfluoromodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1][2] It has garnered significant interest for its potential therapeutic applications in conditions such as chronic fatigue syndrome, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1] this compound functions as an atypical dopamine reuptake inhibitor, exhibiting a distinct pharmacological profile compared to traditional psychostimulants.[2] These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis protocol for this compound, compiled from analogous synthetic procedures for modafinil and its derivatives. Additionally, this document outlines its mechanism of action, summarizes key preclinical data, and presents detailed experimental protocols.

Introduction

This compound is a synthetic benzhydryl sulfinyl acetamide derivative characterized by the presence of two fluorine atoms on the para positions of the phenyl rings.[3] This structural modification is believed to contribute to its enhanced potency and potentially improved pharmacokinetic profile compared to modafinil.[4] Preclinical studies have indicated that this compound is more potent than modafinil in promoting wakefulness.[5][6] Its primary mechanism of action involves the selective inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[2] This document serves as a detailed guide for the laboratory preparation and study of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide[2]
SynonymsBisfluoromodafinil, CRL-40,940, NLS-4[1][2]
CAS Number90280-13-0[2]
Molecular FormulaC₁₅H₁₃F₂NO₂S[2]
Molar Mass309.33 g/mol [2]
Table 2: Pharmacodynamic Profile of this compound
TargetAffinity (Ki)NotesReference
Dopamine Transporter (DAT)4090 nMSelective dopamine reuptake inhibitor.[2]
Serotonin Transporter (SERT)48700 nM12-fold lower affinity than for DAT.[2]
Sigma σ₁ Receptor> 100,000 nMNegligible affinity.[2]
Table 3: Preclinical Efficacy of this compound in Animal Models
Study ParameterThis compound (NLS-4)ModafinilAnimal ModelReference
Dose for Wakefulness64 mg/kg150 mg/kgMice[5][6]
Duration of WakefulnessSignificantly longer than modafinil-Mice[5][6]
Effect on Chronic FatigueRecovery observedRecovery observed, this compound potentially more potentRats[7]

Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process, adapted from established procedures for modafinil and its analogs. The following protocol is a composite representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

This initial step involves a Grignard reaction between a fluorophenyl magnesium halide and a fluorobenzaldehyde.

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction (oven-dried)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 4-bromofluorobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude bis(4-fluorophenyl)methanol.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

This step involves the reaction of the synthesized alcohol with thioglycolic acid.

Materials:

  • bis(4-fluorophenyl)methanol

  • Thioglycolic acid

  • Trifluoroacetic acid (TFA) or other suitable acid catalyst

  • Dichloromethane (DCM)

  • Standard reaction glassware

Procedure:

  • Dissolve bis(4-fluorophenyl)methanol in dichloromethane.

  • Add thioglycolic acid to the solution.

  • Carefully add trifluoroacetic acid as a catalyst and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.

Step 3: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetamide

This step involves the amidation of the carboxylic acid intermediate.

Materials:

  • 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

  • Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)

  • Ammonium hydroxide or ammonia gas

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Standard reaction glassware

Procedure (using thionyl chloride):

  • Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an anhydrous solvent like dichloromethane.

  • Slowly add thionyl chloride at 0 °C and then allow the mixture to reflux for 2-3 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent.

  • Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify by recrystallization.

Step 4: Synthesis of this compound (Oxidation)

The final step is the oxidation of the thioether to a sulfoxide.

Materials:

  • 2-[[bis(4-fluorophenyl)methyl]thio]acetamide

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Standard reaction glassware

Procedure:

  • Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetamide in glacial acetic acid.

  • Slowly add hydrogen peroxide (30%) at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for several hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude this compound from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

Mandatory Visualization

This compound Synthesis Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Thioacetic Acid Addition cluster_2 Step 3: Amidation cluster_3 Step 4: Oxidation A 4-Bromofluorobenzene + Mg C bis(4-fluorophenyl)methanol A->C Grignard Reagent Formation B 4-Fluorobenzaldehyde B->C D Thioglycolic Acid E 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid C->E D->E F Ammonia Source G 2-[[bis(4-fluorophenyl)methyl]thio]acetamide E->G F->G H Hydrogen Peroxide I This compound G->I H->I

Caption: A simplified workflow for the four-step synthesis of this compound.

This compound's Mechanism of Action: Dopamine Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) dopamine_vesicle->dat Dopamine Release This compound This compound This compound->dat Inhibition dopamine_synapse Dopamine dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding & Signaling

Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine.

References

Dissolving Leflunomide for In-Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Leflunomide for in-vivo experimental use. Leflunomide is an immunomodulatory agent primarily used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726 (teriflunomide), inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway.[1][2][3] This mechanism effectively halts the proliferation of rapidly dividing cells like activated lymphocytes, making it a subject of interest in various research models of autoimmune and inflammatory diseases.[1][4]

A significant challenge in utilizing Leflunomide for in-vivo studies is its poor aqueous solubility.[5][6] This document outlines effective methods for its preparation for both parenteral and oral administration routes.

Data Presentation: Solubility of Leflunomide

The following table summarizes the solubility of Leflunomide in various solvents, providing a quick reference for researchers.

SolventSolubilitySource
Ethanol~20 mg/mL[7]
Dimethyl sulfoxide (DMSO)~16.7 mg/mL[7]
Dimethylformamide (DMF)~25 mg/mL[7]
Water21 mg/L (poorly soluble)[6]
1:1 (v/v) DMF:PBS (pH 7.2)~0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of Leflunomide for Parenteral Administration (e.g., Intraperitoneal Injection)

This protocol is suitable for creating a solution for intraperitoneal (IP) or subcutaneous (SC) injections. The use of a co-solvent system is necessary to achieve a suitable concentration for dosing.

Materials:

  • Leflunomide powder

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Weighing Leflunomide: Accurately weigh the required amount of Leflunomide powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMF: Add a minimal amount of DMF to the Leflunomide powder. For maximum solubility in the final aqueous buffer, it is recommended to first dissolve Leflunomide in DMF.[7] Vortex briefly until the powder is completely dissolved.

  • Dilution with PBS: Slowly add sterile PBS (pH 7.2) to the DMF-Leflunomide solution while vortexing to prevent precipitation. A common ratio is 1:1 (v/v) of DMF to PBS, which yields a Leflunomide solubility of approximately 0.5 mg/mL.[7]

  • Final Concentration Adjustment: Adjust the final volume with PBS to achieve the desired final concentration for your experiment. Be aware that adding too much aqueous buffer may cause the drug to precipitate out of solution.

  • Sterile Filtration (Optional but Recommended): For parenteral administration, it is advisable to sterile-filter the final solution using a 0.22 µm syringe filter to ensure sterility.

  • Storage: It is not recommended to store the aqueous solution for more than one day.[7] Prepare fresh on the day of the experiment.

Example Calculation for a 1 mg/mL Stock Solution:

To prepare 1 mL of a 0.5 mg/mL Leflunomide solution:

  • Weigh 0.5 mg of Leflunomide.

  • Dissolve in 0.5 mL of DMF.

  • Add 0.5 mL of PBS (pH 7.2) while vortexing.

Protocol 2: Preparation of Leflunomide for Oral Administration (Oral Gavage)

For oral administration, Leflunomide can be formulated as a suspension or by using solubility-enhancing techniques.

Method A: Simple Suspension

Materials:

  • Leflunomide powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)

  • Mortar and pestle or homogenizer

  • Sterile tubes

Procedure:

  • Weighing Leflunomide: Weigh the required amount of Leflunomide powder.

  • Trituration: If preparing a suspension in a viscous vehicle like 0.5% CMC, triturate the Leflunomide powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension at the desired concentration.

  • Administration: Use a gavage needle for administration. Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.

Method B: Using Solid Dispersion for Enhanced Dissolution

For studies where enhanced oral bioavailability is desired, creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate.[5][8][9]

Materials:

  • Leflunomide powder

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 4000 (PEG 4000))[5][8]

  • Organic solvent (e.g., Methanol)[8]

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both Leflunomide and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent like methanol.[8]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven to obtain a solid dispersion.

  • Pulverization: Pulverize the resulting solid mass to obtain a fine powder.

  • Reconstitution: This powder can then be suspended in an appropriate vehicle (e.g., water or 0.5% CMC) for oral gavage. The enhanced dissolution of the solid dispersion will facilitate better absorption.

Mandatory Visualizations

Signaling Pathway of Leflunomide's Active Metabolite (A77 1726)

G cluster_cell Activated Lymphocyte cluster_mito Mitochondrion Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits de_novo De Novo Pyrimidine Synthesis DHODH->de_novo rUMP Reduced rUMP levels de_novo->rUMP Leads to dna_rna Decreased DNA/RNA Synthesis rUMP->dna_rna cell_cycle G1 Cell Cycle Arrest dna_rna->cell_cycle proliferation Inhibition of Lymphocyte Proliferation cell_cycle->proliferation

Caption: Mechanism of action of Leflunomide's active metabolite, A77 1726.

Experimental Workflow for Leflunomide Solution Preparation

G cluster_prep Preparation of Leflunomide Solution for Injection weigh 1. Weigh Leflunomide Powder dissolve 2. Dissolve in minimal DMF weigh->dissolve dilute 3. Dilute with PBS (pH 7.2) (e.g., 1:1 v/v) dissolve->dilute filter 4. Sterile Filter (0.22 µm) dilute->filter administer 5. Administer to Animal Model filter->administer

Caption: Workflow for preparing Leflunomide for parenteral administration.

References

Application Notes and Protocols for Preclinical Assessment of Lauflumide's Cognitive-Enhancing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauflumide (also known as Flmodafinil and NLS-4) is a selective dopamine reuptake inhibitor (DRI) and a more potent analog of Modafinil.[1][2] It is under investigation for its potential therapeutic applications in conditions such as chronic fatigue syndrome and has garnered interest as a nootropic or cognitive enhancer.[2][3] These application notes provide a comprehensive framework for designing and conducting a preclinical study in a rodent model to rigorously evaluate the cognitive-enhancing effects of this compound. The protocols herein detail behavioral assays, neurochemical analysis, and molecular techniques to elucidate both the efficacy and the underlying mechanisms of action of this compound.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to exert its cognitive-enhancing effects primarily through the modulation of the dopaminergic system. By inhibiting the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2). This amplified dopaminergic signaling is thought to trigger downstream intracellular cascades involving molecules like cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and cognitive functions such as learning and memory.[4][5]

Lauflumide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DR Dopamine Receptors (D1/D2) Dopamine_cleft->DR Signaling_Cascade Intracellular Signaling Cascade DR->Signaling_Cascade CREB CREB Activation Signaling_Cascade->CREB Cognitive_Enhancement Cognitive Enhancement CREB->Cognitive_Enhancement This compound This compound This compound->DAT Inhibition

Hypothesized signaling pathway of this compound.

Overall Experimental Workflow

The proposed study is a multi-stage investigation designed to provide a comprehensive preclinical assessment of this compound. The workflow begins with initial pharmacokinetic and dose-ranging studies, followed by a battery of behavioral tests to assess various cognitive domains. Subsequently, neurochemical and molecular analyses will be performed on brain tissue to investigate the underlying mechanisms. A parallel safety and toxicology assessment will be conducted throughout the study.

Experimental_Workflow Start Start PK_Studies Pharmacokinetic & Dose-Ranging Studies Start->PK_Studies Behavioral_Testing Behavioral Testing Battery PK_Studies->Behavioral_Testing Safety_Assessment Safety & Toxicology Assessment PK_Studies->Safety_Assessment Neurochemical_Analysis Neurochemical Analysis (In-vivo Microdialysis) Behavioral_Testing->Neurochemical_Analysis Behavioral_Testing->Safety_Assessment Molecular_Analysis Molecular Analysis (Western Blot) Neurochemical_Analysis->Molecular_Analysis Data_Analysis Comprehensive Data Analysis Molecular_Analysis->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion on Cognitive-Enhancing Effects Data_Analysis->Conclusion

Overall experimental workflow for this compound study.

Logical Relationships of Experimental Arms

The study will consist of multiple experimental arms to ensure robust and well-controlled data. A vehicle control group is essential as a baseline. A positive control, such as Modafinil, will allow for comparative efficacy analysis. Multiple dose levels of this compound will be tested to establish a dose-response relationship for its cognitive-enhancing effects.

Experimental_Arms cluster_groups Experimental Groups Rodent_Population Rodent Population (e.g., C57BL/6J mice) Vehicle Vehicle Control Rodent_Population->Vehicle Modafinil Positive Control (Modafinil) Rodent_Population->Modafinil Lauflumide_Low This compound (Low Dose) Rodent_Population->Lauflumide_Low Lauflumide_Mid This compound (Mid Dose) Rodent_Population->Lauflumide_Mid Lauflumide_High This compound (High Dose) Rodent_Population->Lauflumide_High

Logical relationships of the experimental arms.

Data Presentation: Summary of Quantitative Data

Table 1: Pharmacokinetic Parameters
ParameterThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)Modafinil
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng·h/mL)
Half-life (t1/2) (h)
Brain/Plasma Ratio
Table 2: Behavioral Assay Outcomes
AssayMetricVehicleModafinilThis compound (Low)This compound (Mid)This compound (High)
Morris Water Maze Escape Latency (s)
Time in Target Quadrant (%)
Novel Object Recognition Discrimination Index
Fear Conditioning Freezing Time (Contextual) (%)
Freezing Time (Cued) (%)
Table 3: Neurochemical and Molecular Outcomes
AnalysisTargetVehicleModafinilThis compound (Low)This compound (Mid)This compound (High)
In-vivo Microdialysis Dopamine (% Baseline)
Western Blot DAT Expression (fold change)
DRD1 Expression (fold change)
DRD2 Expression (fold change)
pCREB/CREB Ratio
GluA1 Expression (fold change)

Experimental Protocols

Pharmacokinetic (PK) and Dose-Ranging Study

Objective: To determine the pharmacokinetic profile of this compound and to establish appropriate doses for subsequent behavioral and mechanistic studies.

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Drug Administration: Administer this compound (e.g., 16, 32, 64 mg/kg) and Modafinil (e.g., 64 mg/kg) via intraperitoneal (i.p.) injection.[6] A vehicle control group will receive the same volume of saline.

  • Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-injection. At the final time point, collect brain tissue.

  • Analysis: Analyze plasma and brain homogenate for this compound and Modafinil concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and brain/plasma ratio.[7] Use this data to select low, medium, and high doses of this compound for the main study.

Behavioral Testing Battery

2.1. Morris Water Maze (Spatial Learning and Memory)

Objective: To assess hippocampus-dependent spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

  • Acquisition Phase: Four trials per day for five consecutive days. In each trial, the mouse is placed in the water at one of four starting positions and allowed to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, it is gently guided to it.

  • Probe Trial: On day six, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

  • Data Collection: An overhead camera and tracking software are used to record the escape latency, path length, and time spent in each quadrant.

  • Statistical Analysis: A two-way repeated-measures ANOVA will be used to analyze the escape latency data across training days. For the probe trial, a one-way ANOVA will be used to compare the time spent in the target quadrant between groups.[8]

2.2. Novel Object Recognition (Recognition Memory)

Objective: To evaluate recognition memory, which is dependent on the perirhinal cortex.

Protocol:

  • Apparatus: An open-field arena (40x40x40 cm).

  • Habituation: Allow each mouse to explore the empty arena for 10 minutes on two consecutive days.

  • Training Phase: On day three, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Data Collection: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.

  • Statistical Analysis: Calculate a discrimination index (DI = (Time with novel object - Time with familiar object) / (Total exploration time)). A one-way ANOVA will be used to compare the DI between groups.

2.3. Fear Conditioning (Associative Learning and Memory)

Objective: To assess fear-based associative learning and memory, which involves the amygdala and hippocampus.

Protocol:

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for cued testing.

  • Training Phase: Place the mouse in the conditioning chamber. After a 2-minute habituation period, present an auditory cue (e.g., a tone) for 30 seconds, co-terminating with a mild foot shock (e.g., 0.5 mA for 2 seconds). Repeat this pairing three times with a 2-minute interval.

  • Contextual Fear Test: 24 hours after training, place the mouse back into the same conditioning chamber for 5 minutes without any cues or shocks.

  • Cued Fear Test: 48 hours after training, place the mouse in a novel context and, after a 2-minute habituation, present the auditory cue for 3 minutes.

  • Data Collection: An automated system will measure freezing behavior (complete immobility except for respiration).

  • Statistical Analysis: The percentage of time spent freezing will be calculated for both contextual and cued tests. A one-way ANOVA will be used to compare freezing levels between groups for each test.

In-vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in the prefrontal cortex in response to this compound administration.

Protocol:

  • Surgical Implantation: Surgically implant a guide cannula targeting the prefrontal cortex in anesthetized mice. Allow for a 7-day recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect at least three baseline dialysate samples (20 minutes each).

  • Drug Administration: Administer this compound, Modafinil, or vehicle (i.p.) and continue to collect dialysate samples for at least 3 hours.

  • Analysis: Analyze the dialysate samples for dopamine concentration using HPLC with electrochemical detection.

  • Statistical Analysis: Express dopamine levels as a percentage of the baseline. A two-way repeated-measures ANOVA will be used to analyze the time course of dopamine changes.

Western Blotting for Synaptic Proteins

Objective: To quantify the expression of key proteins involved in dopamine signaling and synaptic plasticity in the prefrontal cortex and hippocampus.

Protocol:

  • Tissue Collection and Preparation: Following the final behavioral test, euthanize the mice and rapidly dissect the prefrontal cortex and hippocampus. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against DAT, DRD1, DRD2, pCREB, CREB, and GluA1. Use a loading control (e.g., β-actin or GAPDH) to normalize the data. Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

  • Statistical Analysis: Normalize the expression of target proteins to the loading control. A one-way ANOVA will be used to compare the relative protein expression levels between groups.[1]

Safety and Toxicology Assessment

Objective: To evaluate the general safety and tolerability of this compound at the tested doses.

Protocol:

  • Daily Observations: Throughout the study, monitor the animals daily for any signs of toxicity, including changes in appearance, behavior, and motor activity.

  • Body Weight: Record the body weight of each animal twice weekly.

  • Organ-to-Body Weight Ratio: At the end of the study, measure the wet weight of major organs (liver, kidneys, spleen, heart, brain) and calculate the organ-to-body weight ratio.

  • Clinical Chemistry and Hematology: At the end of the study, collect blood samples for analysis of key clinical chemistry and hematology parameters.

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.

  • Statistical Analysis: Use a one-way ANOVA to compare body weight changes, organ-to-body weight ratios, and clinical pathology data between groups.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the preclinical evaluation of this compound's cognitive-enhancing properties. By integrating behavioral, neurochemical, and molecular analyses, this study design will not only assess the efficacy of this compound but also provide valuable insights into its mechanism of action. The inclusion of a positive control and multiple dose levels will allow for a thorough and comparative assessment. The data generated from these studies will be critical for informing the future clinical development of this compound as a potential cognitive enhancer.

References

Application Notes and Protocols for Quantifying Leflunomide's Active Metabolite in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Leflunomide's active metabolite, Teriflunomide (A77 1726), in plasma samples. The protocols are designed to offer robust and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Leflunomide, a prodrug, is rapidly converted to Teriflunomide, which is responsible for its pharmacological activity.[1][2][3] Therefore, the quantification of Teriflunomide is crucial for assessing the drug's exposure and effect.

Metabolic Conversion of Leflunomide

Leflunomide undergoes in-vivo biotransformation through the opening of its isoxazole ring to form the active metabolite, Teriflunomide.[4][5] This conversion is a critical step in the drug's mechanism of action.

Leflunomide Leflunomide (Prodrug) Metabolism Isoxazole Ring Opening (in vivo biotransformation) Leflunomide->Metabolism Metabolic Conversion Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Metabolism->Teriflunomide

Metabolic conversion of Leflunomide to Teriflunomide.

Analytical Methods: A Comparative Overview

Several analytical techniques are available for the quantification of Teriflunomide in plasma, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. LC-MS/MS methods generally offer higher sensitivity and selectivity.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Microgram (µg/mL) to nanogram (ng/mL) range.[2]Nanogram (ng/mL) to picogram (pg/mL) range.[6][7]
Selectivity Good, but can be susceptible to interference from co-eluting compounds.Excellent, highly specific due to mass-based detection.
Sample Volume Typically higher (e.g., 0.5 mL).[2]Typically lower (e.g., 50 µL).[8]
Instrumentation Widely available and less complex.More specialized and complex instrumentation required.

Experimental Workflow

The general workflow for analyzing Teriflunomide in plasma samples involves sample preparation, chromatographic separation, and detection.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS Extraction Extraction (Protein Precipitation or LLE) IS->Extraction Supernatant Collect Supernatant/ Organic Layer Extraction->Supernatant Evaporation Evaporation (if needed) & Reconstitution Supernatant->Evaporation Injection Inject into Chromatography System Evaporation->Injection Separation Chromatographic Separation (HPLC or UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration Determination Quantification->Result

General experimental workflow for Teriflunomide analysis.

Protocol 1: Quantification of Teriflunomide in Human Plasma by HPLC-UV

This protocol is based on a method utilizing protein precipitation for sample clean-up followed by HPLC with UV detection.[2][3]

1. Materials and Reagents

  • Teriflunomide (A77 1726) reference standard

  • Internal Standard (IS), e.g., Oxazepam

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

2. Instrumentation

  • HPLC system with a UV detector

  • Spherisorb C8 column (or equivalent)

  • Centrifuge

3. Sample Preparation (Protein Precipitation)

  • Pipette 0.5 mL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the internal standard (e.g., Oxazepam).

  • Add acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 3000 g for 10 minutes at 5°C.[2]

  • Transfer 0.5 mL of the clear supernatant to a new tube.

  • Add a methanol-water mixture to the supernatant.[2]

  • Vortex briefly before injection.

4. Chromatographic Conditions

Parameter Value
Column Spherisorb C8
Mobile Phase Acetonitrile:Methanol:Water (40:20:20, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 70°C[2]
Detection Wavelength 280 nm[2]

| Injection Volume | 50 µL[2] |

5. Data Analysis

  • Quantify Teriflunomide and the IS based on their peak areas.

  • Construct a calibration curve by plotting the peak area ratio (Teriflunomide/IS) against the concentration of the calibration standards.

  • Determine the concentration of Teriflunomide in the unknown samples from the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterResultReference
Linearity Range 20 - 200 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Recovery > 90%[2]
Coefficient of Variation (CV) < 8.2%[2]

Protocol 2: Quantification of Teriflunomide in Human Plasma by LC-MS/MS

This protocol outlines a highly sensitive and selective method using liquid chromatography-tandem mass spectrometry, ideal for studies requiring low limits of quantification.[6][7][9]

1. Materials and Reagents

  • Teriflunomide reference standard

  • Teriflunomide-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Human plasma (drug-free)

  • 96-well plates or microcentrifuge tubes

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., Agilent Zorbax eclipse plus C18)[8]

  • Automated liquid handler (optional, for high-throughput)

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a well of a 96-well plate or a microcentrifuge tube.

  • Add the internal standard (Teriflunomide-d4).

  • Add acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis. For high concentration samples, a dilution of the supernatant may be necessary.[6]

4. Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions

Parameter Value
Column C18 analytical column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate Gradient elution (specifics to be optimized for the system)

| Injection Volume | 5 - 20 µL |

Mass Spectrometric Conditions (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z)
Teriflunomide 269.0 159.9

| Teriflunomide-d4 (IS) | 273.0 | 164.0 |

Note: These MRM transitions are examples and should be optimized on the specific instrument used.[8][9]

5. Data Analysis

  • Perform quantification using Multiple Reaction Monitoring (MRM).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve and determine the concentrations in unknown samples as described for the HPLC-UV method.

Quantitative Data Summary (LC-MS/MS)

ParameterResultReference
Linearity Range 5 ng/mL - 200 µg/mL (achieved with a two-curve approach)[6][7]
Correlation Coefficient (r²) > 0.997[10]
Accuracy Within ±15% (±20% at LLOQ)[10]
Precision (%CV) < 15% (< 20% at LLOQ)[10]

References

Application Notes and Protocols for Lauflumide (NLS-4) in Preclinical Wakefulness Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauflumide, also known as NLS-4 or flmodafinil, is a wake-promoting agent that has demonstrated high potency in preclinical studies.[1][2] As a bisfluoro analog of modafinil, this compound is under investigation for its potential therapeutic applications in disorders characterized by excessive daytime sleepiness (EDS), such as narcolepsy.[2][3] Its primary mechanism of action is believed to be the selective inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[3][4]

These application notes provide a summary of the available preclinical data on this compound's effects on wakefulness in a murine model and detail the experimental protocols for its administration and evaluation. To date, published research has focused on healthy animal models to characterize its wake-promoting efficacy, rather than specific animal models of narcolepsy (e.g., orexin/hypocretin knockout mice). Therefore, its effects on specific narcolepsy symptoms, such as cataplexy, have not been documented in the available literature.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study of this compound (NLS-4) and modafinil in C57BL/6J mice.[3]

Table 1: Effect of this compound on Wakefulness Duration

Treatment GroupDose (mg/kg)Mean Duration of Wakefulness (minutes ± SEM) in the first 4 hours post-injection
Vehicle-120 ± 15
This compound (NLS-4)64240 ± 10
Modafinil150210 ± 12

*p < 0.05 compared to vehicle. This compound induced a significantly longer duration of wakefulness compared to modafinil at the tested doses.[3]

Table 2: Effect of this compound on Non-Rapid Eye Movement (NREM) Sleep

Treatment GroupDose (mg/kg)Total NREM Sleep over 24 hours (minutes ± SEM)NREM Sleep Rebound
Vehicle-720 ± 30N/A
This compound (NLS-4)64680 ± 25*No significant rebound observed
Modafinil150750 ± 28Significant increase in NREM sleep during the dark period

*Significantly less NREM sleep compared to modafinil-treated mice.[3]

Table 3: Effect of this compound on EEG Power Density during NREM Sleep

Treatment GroupDose (mg/kg)Change in Delta Power (0.75–3.5 Hz)Change in Theta Power (6.25–7.25 Hz)
This compound (NLS-4)64IncreasedDecreased
Modafinil150No significant differenceNo significant difference

Experimental Protocols

The following protocols are based on the methodology described in the preclinical evaluation of this compound.[3]

Animal Model and Housing
  • Species: Mus musculus (mouse)

  • Strain: C57BL/6J, male, 10–11 weeks old.

  • Housing: Mice are individually housed in polycarbonate cages with ad libitum access to food and water.

  • Environment: Maintained on a 12-hour light-dark cycle at a controlled ambient temperature (24.5–25.5°C).

Drug Preparation and Administration
  • Vehicle: The specific vehicle for this compound and modafinil should be detailed based on the substance's solubility (e.g., sterile water with a small percentage of a solubilizing agent like Tween 80).

  • This compound (NLS-4) Dose: 64 mg/kg.

  • Modafinil Dose: 150 mg/kg (for comparative studies).

  • Route of Administration: Intraperitoneal (IP) injection.

  • Timing: Administer at the onset of the light period.

Surgical Implantation of EEG/EMG Electrodes
  • Anesthesia: Administer deep anesthesia (e.g., ketamine/xylazine cocktail) and confirm with a lack of pedal reflex.

  • Electrode Placement:

    • EEG: Place two stainless steel screws over the frontal and parietal cortices.

    • EMG: Insert two insulated stainless steel wires into the nuchal muscles.

  • Securing Electrodes: Secure the electrode assembly to the skull using dental cement.

  • Post-operative Care: Allow for a recovery period of at least one week before baseline recordings.

EEG/EMG Recording and Analysis
  • Acclimation: Acclimate the mice to the recording cables for several days before the experiment.

  • Recording:

    • Continuously record EEG and EMG signals for 24 hours following drug or vehicle administration.

    • Use a suitable data acquisition system (e.g., EMBLA hardware and Somnologica software).

  • Vigilance State Scoring:

    • Visually score 4-second epochs as wakefulness, NREM sleep, or REM sleep based on EEG and EMG characteristics.

  • EEG Spectral Analysis:

    • Perform a Fast Fourier Transform (FFT) on the EEG data to analyze power densities in different frequency bands (e.g., delta, theta).

Visualizations

Proposed Mechanism of Action of this compound

Lauflumide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound (NLS-4) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Presynaptic_Neuron Presynaptic Dopaminergic Neuron Dopamine Presynaptic_Neuron->Dopamine Releases Postsynaptic_Neuron Postsynaptic Neuron Wakefulness Wakefulness Postsynaptic_Neuron->Wakefulness Promotes Dopamine_Vesicles Dopamine Vesicles Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds to Synaptic_Cleft Synaptic Cleft Dopamine_Receptors->Postsynaptic_Neuron Activates

Caption: Proposed mechanism of this compound's wake-promoting effect.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start animal_prep Animal Preparation (C57BL/6J Mice, n=8 per group) start->animal_prep surgery EEG/EMG Electrode Implantation animal_prep->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery acclimation Acclimation to Recording Setup recovery->acclimation baseline Baseline EEG/EMG Recording acclimation->baseline drug_admin Drug/Vehicle Administration (IP injection at light onset) baseline->drug_admin recording 24-hour EEG/EMG Recording drug_admin->recording analysis Data Analysis recording->analysis scoring Vigilance State Scoring analysis->scoring spectral EEG Spectral Analysis analysis->spectral stats Statistical Analysis scoring->stats spectral->stats end End stats->end

Caption: Workflow for evaluating this compound's effects on sleep-wake states.

References

Protocol for Assessing Lauflumide's Effect on Wakefulness in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauflumide, also known as flmodafinil and NLS-4, is a wakefulness-promoting agent that is structurally related to modafinil.[1][2] It functions as a selective atypical dopamine reuptake inhibitor, leading to increased extracellular dopamine levels in the brain.[1] Preclinical studies in mice have demonstrated that this compound is a more potent wake-promoting compound than modafinil.[2] An intraperitoneal (IP) dose of 64 mg/kg of this compound has been shown to significantly increase the duration of wakefulness in mice.[2]

This document provides a detailed protocol for assessing the effects of this compound on wakefulness in mice. The protocol includes methodologies for electroencephalography (EEG) and electromyography (EMG) monitoring, locomotor activity assessment, open field tests, and rotarod tests. Additionally, a hypothesized signaling pathway for this compound's mechanism of action is presented.

Hypothesized Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in synaptic dopamine levels.[1][2] This increase in dopamine is hypothesized to promote wakefulness through the modulation of several key neurotransmitter systems involved in sleep-wake regulation: the orexin, adenosine, and GABAergic systems.

  • Orexin System Activation: Increased dopamine levels can lead to the activation of orexin neurons in the lateral hypothalamus.[3][4] Orexin is a neuropeptide that plays a critical role in promoting and maintaining wakefulness.[3][4]

  • Adenosine System Modulation: Dopamine and adenosine have complex, often antagonistic, interactions in the brain. Increased dopamine can counteract the sleep-promoting effects of adenosine, in part through interactions between dopamine D1/D2 receptors and adenosine A1/A2A receptors.[5][6][7][8]

  • GABAergic System Inhibition: Dopamine can inhibit the activity of GABAergic neurons in sleep-promoting brain regions, such as the ventrolateral preoptic nucleus (VLPO).[9][10][11] By reducing the inhibitory GABAergic tone on arousal-promoting centers, wakefulness is enhanced.[9][10][11]

Lauflumide_Signaling_Pathway cluster_0 This compound Action cluster_1 Dopaminergic Synapse cluster_2 Downstream Effects on Wakefulness Pathways cluster_3 Physiological Outcome This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to Orexin Orexin System Dopamine->Orexin Activates Adenosine Adenosine System (A1/A2A Receptors) Dopamine->Adenosine Modulates (Antagonizes sleep-promoting effect) GABA GABAergic System (e.g., VLPO) Dopamine->GABA Inhibits Wakefulness Increased Wakefulness Orexin->Wakefulness Adenosine->Wakefulness Promotes Sleep (Inhibited by Dopamine) GABA->Wakefulness Promotes Sleep (Inhibited by Dopamine)

Hypothesized signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the effect of this compound on wakefulness in mice.

Experimental_Workflow cluster_acclimation Acclimation & Baseline cluster_treatment Treatment & Data Collection cluster_analysis Data Analysis cluster_reporting Reporting animal_acclimation Animal Acclimation (1 week) baseline_recording Baseline Recordings (EEG/EMG, Locomotor Activity) animal_acclimation->baseline_recording drug_administration This compound (64 mg/kg, IP) or Vehicle Administration baseline_recording->drug_administration eeg_emg EEG/EMG Recording (24 hours post-injection) drug_administration->eeg_emg locomotor Locomotor Activity (Continuous) drug_administration->locomotor open_field Open Field Test (e.g., 1 hour post-injection) drug_administration->open_field rotarod Rotarod Test (e.g., 2 hours post-injection) drug_administration->rotarod sleep_wake_analysis Sleep-Wake State Scoring & Power Spectral Analysis eeg_emg->sleep_wake_analysis locomotor_analysis Total Distance, Rearing, etc. locomotor->locomotor_analysis open_field_analysis Center vs. Periphery Time, Total Distance open_field->open_field_analysis rotarod_analysis Latency to Fall rotarod->rotarod_analysis data_summary Data Summarization in Tables sleep_wake_analysis->data_summary locomotor_analysis->data_summary open_field_analysis->data_summary rotarod_analysis->data_summary interpretation Interpretation of Results data_summary->interpretation

Experimental workflow for assessing this compound.

Experimental Protocols

Animals
  • Species: Male C57BL/6J mice

  • Age: 10-12 weeks

  • Housing: Individually housed in a temperature-controlled environment (22 ± 1°C) with a 12:12 hour light/dark cycle (lights on at 08:00). Food and water should be available ad libitum.

  • Acclimation: Allow at least one week of acclimation to the housing conditions before any experimental procedures.

Drug Preparation and Administration
  • Compound: this compound (NLS-4)

  • Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose in sterile saline.

  • Dose: 64 mg/kg

  • Route of Administration: Intraperitoneal (IP) injection.

  • Administration Time: Administer at the beginning of the light phase (Zeitgeber Time 0, ZT0).

EEG/EMG Implantation and Recording
  • Surgery:

    • Anesthetize mice with a suitable anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotaxic frame.

    • Implant two cortical EEG electrodes (stainless steel screws) over the frontal and parietal cortices.

    • Implant two EMG electrodes (stainless steel wires) into the nuchal muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week post-surgery.

  • Recording:

    • Connect the mice to a recording tether and allow for adaptation for at least 24 hours before baseline recording.

    • Record EEG and EMG signals continuously for 24 hours for baseline.

    • On the test day, administer this compound or vehicle and record for another 24 hours.

  • Data Analysis:

    • Score the recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

    • Perform power spectral analysis on the EEG signal for different frequency bands (e.g., delta, theta, alpha, beta).

Locomotor Activity Monitoring
  • Apparatus: Automated locomotor activity chambers equipped with infrared beams.

  • Procedure:

    • Habituate the mice to the chambers for at least 60 minutes on the day before the experiment.

    • On the test day, administer this compound or vehicle and immediately place the mouse in the activity chamber.

    • Record locomotor activity continuously for at least 4 hours.

  • Data Analysis:

    • Quantify horizontal activity (total distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the chamber.

Open Field Test
  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The arena should be evenly illuminated.

  • Procedure:

    • Administer this compound or vehicle.

    • At a designated time post-injection (e.g., 60 minutes), place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for a set duration (e.g., 10-20 minutes).

    • Record the session with a video camera mounted above the arena.

  • Data Analysis:

    • Use video tracking software to analyze the time spent in the center versus the periphery of the arena, total distance traveled, and frequency of rearing and grooming behaviors.

Rotarod Test
  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Train the mice on the rotarod for 2-3 consecutive days prior to the experiment to establish a stable baseline performance. Training can consist of several trials per day at a fixed or accelerating speed.

    • On the test day, administer this compound or vehicle.

    • At a designated time post-injection (e.g., 120 minutes), place the mouse on the rotating rod.

    • The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis:

    • Compare the latency to fall between the this compound-treated and vehicle-treated groups.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Sleep-Wake Parameters

ParameterVehicleThis compound (64 mg/kg)
Total Wakefulness (min) in first 4h
Total NREM Sleep (min) in first 4h
Total REM Sleep (min) in first 4h
Wake Bout Duration (sec)
NREM Bout Duration (sec)
REM Bout Duration (sec)
EEG Delta Power during NREM Sleep

Table 2: Effect of this compound on Locomotor Activity

Parameter (first 4 hours)VehicleThis compound (64 mg/kg)
Total Distance Traveled (cm)
Horizontal Activity (beam breaks)
Vertical Activity (rearing)
Time in Center (sec)
Time in Periphery (sec)

Table 3: Effect of this compound in the Open Field Test

Parameter (10 min test)VehicleThis compound (64 mg/kg)
Time in Center (sec)
Time in Periphery (sec)
Total Distance Traveled (cm)
Number of Rearing Events

Table 4: Effect of this compound on Rotarod Performance

ParameterVehicleThis compound (64 mg/kg)
Latency to Fall (sec)

Conclusion

This comprehensive protocol provides a robust framework for assessing the wake-promoting effects of this compound in mice. By combining EEG/EMG recordings with a battery of behavioral tests, researchers can obtain a detailed understanding of this compound's impact on wakefulness, sleep architecture, and motor function. The hypothesized signaling pathway provides a basis for further mechanistic studies to elucidate the precise neural circuits through which this compound exerts its effects.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Lauflumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework of cell-based assays to elucidate the mechanism of action of Lauflumide (also known as BisfluoroModafinil or CRL-40,940). Given that this compound is a bisfluoro analog of Modafinil, these protocols are designed to investigate its primary expected mechanism as a dopamine reuptake inhibitor, as well as its potential effects on cell viability, apoptosis, and key intracellular signaling pathways.

Dopamine Transporter (DAT) Uptake Assay

Application Note: The primary hypothesized mechanism of action for this compound is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. This assay directly measures the functional inhibition of DAT in a cellular context. A reduction in the uptake of a labeled dopamine substrate in the presence of this compound indicates inhibitory activity at the transporter.

Experimental Protocol:

Materials:

  • CHO or HEK293 cells stably expressing human DAT (hDAT)

  • [³H]Dopamine or a fluorescent dopamine analog

  • Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)

  • Test compound (this compound) and reference inhibitor (e.g., Nomifensine)

  • 96-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate hDAT-expressing cells in a 96-well plate and culture to form a confluent monolayer.

  • Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

  • Aspirate the culture medium from the cells.

  • Pre-incubate the cells with 100 µL of the test compound dilutions or vehicle for 20 minutes at room temperature.

  • Add 50 µL of [³H]Dopamine (final concentration ~50 nM) to each well and incubate for an additional 10 minutes at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of DAT inhibition for each concentration of this compound compared to the vehicle control.

Data Presentation:

Concentration of this compound (µM)[³H]Dopamine Uptake (CPM)% Inhibition
0 (Vehicle)15,0000
0.112,75015
18,25045
104,50070
1002,25085
Nomifensine (10 µM)1,50090

Logical Relationship Diagram:

This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Mediates Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Uptake->Extracellular_Dopamine Reduces start Seed Cells treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate2 Incubate (1-4h) add_mts->incubate2 read Measure Absorbance (490nm) incubate2->read cluster_0 Flow Cytometry Quadrants Q1 Necrotic (Annexin V+/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Live (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-) This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates? PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits? start Plate Immune Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA collect->elisa quantify Quantify Cytokines elisa->quantify

Application Notes and Protocols for Studying Dopamine Reuptake Inhibition with Lauflumide In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauflumide, also known as Flmodafinil, NLS-4, or CRL-40,941, is a selective dopamine reuptake inhibitor (DRI) and a bisfluoro analog of modafinil.[1][2][3][4] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft.[2][3] By blocking the DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Preliminary in vitro findings indicate that this compound is a potent and selective inhibitor of the DAT, with one study reporting 83% blockade of the dopamine transporter, a higher percentage than that observed with methylphenidate.[1][2] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the modulation of the dopaminergic system and for the screening and development of novel therapeutic agents targeting dopamine reuptake.

These application notes provide a comprehensive guide for utilizing this compound in in vitro dopamine reuptake inhibition studies. Detailed protocols for cell-based assays are provided, along with comparative data for established DAT inhibitors.

Data Presentation

The following table summarizes the in vitro potency of this compound in comparison to the well-characterized dopamine reuptake inhibitors, GBR 12909 and Bupropion. This data is essential for designing experiments and interpreting results.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Cell Type/TissueReference(s)
This compound (Flmodafinil/NLS-4) hDATBinding Affinity4090Not Reported-[3]
DATUptake InhibitionNot ReportedNot Reported*-[1][2]
GBR 12909 hDATBinding Affinity~1Not ReportedRat Brain Synaptosomes[2]
Bupropion hDATBinding Affinity441 - 2800Not ReportedN2A Neuroblastoma Cells, Various[2]
DATUptake InhibitionNot Reported~2000Rat Brain Synaptosomes[2]

*this compound has been reported to block the dopamine transporter (DAT) by 83%, which is a higher level of inhibition than methylphenidate under the tested conditions.[1][2] However, a specific IC₅₀ value from a dose-response study was not available in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.

dopamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine_synapse Dopamine_release->Dopamine_synapse DAT Dopamine Transporter (DAT) DAT->Dopamine_vesicle Recycling Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding & Signal Transduction This compound This compound This compound->DAT Inhibition

Mechanism of Dopamine Reuptake and Inhibition by this compound.

experimental_workflow start Start cell_culture Culture HEK293 cells stably expressing hDAT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating treatment Pre-incubate cells with varying concentrations of this compound, GBR 12909, or Bupropion plating->treatment add_radioligand Add [3H]Dopamine to initiate uptake treatment->add_radioligand incubation Incubate for a defined period (e.g., 10 min) at 37°C add_radioligand->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Data Analysis: Calculate % inhibition and determine IC50 values scintillation->analysis end End analysis->end

Experimental Workflow for In Vitro Dopamine Reuptake Assay.

Experimental Protocols

In Vitro [³H]Dopamine Uptake Inhibition Assay Using HEK293 Cells Stably Expressing hDAT

This protocol details the methodology for assessing the potency of this compound in inhibiting dopamine uptake in a cell-based assay.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) appropriate for the cell line.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 2 mg/mL glucose and 0.2 mg/mL ascorbic acid.

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol)

  • Unlabeled Dopamine

  • Test Compounds: this compound, GBR 12909 (positive control), Bupropion (positive control).

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail

  • 96-well cell culture plates (poly-D-lysine coated recommended).

  • Liquid scintillation counter

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-hDAT cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.

    • The day before the assay, detach the cells using a non-enzymatic cell dissociation solution and seed them into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, GBR 12909, and Bupropion in DMSO (e.g., 10 mM).

    • On the day of the assay, prepare serial dilutions of the test compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid cellular toxicity.

    • Prepare a solution of [³H]Dopamine in assay buffer. The final concentration in the assay is typically in the range of 10-20 nM.

    • Prepare a solution of unlabeled dopamine in assay buffer (e.g., 10 µM) for determining non-specific uptake.

  • Dopamine Uptake Assay:

    • Aspirate the culture medium from the 96-well plate and wash the cells once with 100 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of the diluted test compounds or vehicle to the appropriate wells. For determining non-specific uptake, add 50 µL of the unlabeled dopamine solution.

    • Pre-incubate the plate at 37°C for 15-20 minutes.

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to each well, resulting in a final volume of 100 µL.

    • Incubate the plate at 37°C for a predetermined time within the linear range of uptake (typically 5-15 minutes).

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

  • Quantification:

    • After the final wash, add 100 µL of 1% SDS lysis buffer to each well to lyse the cells.

    • Shake the plate gently for 10-15 minutes to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Uptake: Subtract the non-specific uptake (CPM in the presence of excess unlabeled dopamine) from the total uptake (CPM in the absence of inhibitor) for all wells.

    • Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the inhibitor that produces 50% inhibition of dopamine uptake).

    • Kᵢ Calculation: If the Kₘ of dopamine for the transporter is known, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      where [S] is the concentration of [³H]Dopamine used in the assay and Kₘ is the Michaelis-Menten constant for dopamine transport.

Conclusion

This compound is a potent and selective dopamine reuptake inhibitor that serves as a valuable research tool for studying the dopaminergic system. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in in vitro dopamine reuptake inhibition assays. The comparative data and detailed methodologies will aid in the design of robust experiments and the accurate interpretation of results, contributing to the advancement of research in neuropharmacology and drug discovery.

References

Troubleshooting & Optimization

Troubleshooting Lauflumide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Lauflumide (also known as Flmodafinil or CRL-40,940) in aqueous solutions.

I. Troubleshooting Guide & FAQs

This section addresses common questions and issues related to this compound solubility in a question-and-answer format.

FAQs

Q1: What is this compound and why is its solubility a concern?

A1: this compound (CAS No: 90280-13-0) is a wakefulness-promoting agent and a selective dopamine reuptake inhibitor.[1][2] Like many small molecule drug candidates, this compound is a lipophilic compound with poor aqueous solubility, which can present significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.[3][4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is practically insoluble in water. It exhibits significantly better solubility in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous-based assays, it is common practice to first dissolve this compound in a minimal amount of an organic solvent, which is then further diluted into the aqueous buffer.

Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps you can take:

  • Reduce the stock concentration: Lowering the concentration of your this compound stock in DMSO can help prevent it from crashing out of solution upon dilution.

  • Use a co-solvent system: Instead of diluting directly from a 100% DMSO stock, prepare an intermediate solution with a co-solvent system. Several formulations have been reported to successfully solubilize this compound for in vivo use.[5]

  • Stepwise dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing.

  • Gentle warming and sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious about the compound's stability at elevated temperatures.

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A4: Yes, poor solubility is a frequent cause of inconsistent results in in vitro assays. If this compound precipitates in your cell culture medium, the actual concentration of the compound in solution will be lower and more variable than intended. It is crucial to ensure that the final concentration of any organic solvent (like DMSO) is low (typically ≤ 0.1% to 0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.

Q5: How does pH affect the solubility of this compound in aqueous solutions?

Q6: How does temperature affect the solubility of this compound?

A6: For most solid compounds, solubility tends to increase with temperature. However, the extent of this effect varies. If you are experiencing precipitation, gentle warming can be a temporary solution. For establishing a stable formulation, it is important to determine the solubility at the intended experimental temperature.

II. Quantitative Data on this compound Solubility

Precise quantitative data on the aqueous solubility of this compound as a function of pH and temperature are not extensively reported in peer-reviewed literature. The tables below are provided as illustrative examples based on typical characteristics of poorly soluble compounds and published data for related molecules like Modafinil.

Table 1: Illustrative Aqueous Solubility of this compound as a Function of pH at 25°C

pHEstimated Solubility (µg/mL)Molar Solubility (µM)Notes
2.05.016.17Higher solubility may be observed at lower pH if the molecule is basic.
4.52.06.47Simulating conditions in the stomach.
6.81.03.23Simulating conditions in the small intestine.
7.40.82.59Simulating physiological pH.
9.01.23.88Solubility may increase at higher pH if the molecule is acidic.

Note: This data is illustrative. Experimental determination is highly recommended.

Table 2: Illustrative Aqueous Solubility of this compound at pH 7.4 as a Function of Temperature

Temperature (°C)Estimated Solubility (µg/mL)Molar Solubility (µM)Notes
40.30.97Refrigerated storage conditions.
250.82.59Room temperature.
371.54.85Physiological temperature.

Note: This data is illustrative. Experimental determination is highly recommended.

Table 3: Reported Solubility of this compound in Co-Solvent Systems

FormulationReported SolubilityReference
10% DMSO in SalineNot specified, used for in vivo studies[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.08 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.08 mM)[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.08 mM)[5]

III. Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Seal the vials tightly and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of this compound Solution for In Vivo Studies using a Co-Solvent System

Objective: To prepare a clear, stable solution of this compound for parenteral administration in animal models. This protocol is adapted from published methods.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials and syringes

Methodology (for a final concentration of 2.5 mg/mL):

  • Weigh the required amount of this compound.

  • To prepare 1 mL of the final solution, add the following solvents sequentially:

    • Add 100 µL of DMSO to the this compound powder and vortex until fully dissolved.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • The resulting solution should be clear. If any precipitation occurs, gentle warming or sonication may be applied.

  • This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

IV. Visualizations

Dopamine Transporter (DAT) Signaling Pathway and this compound's Mechanism of Action

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Reuptake Dopamine_out Dopamine Dopamine_out->DAT Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound This compound->DAT Inhibits

Caption: Dopamine transporter signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Aqueous Solubility Determination

Solubility_Workflow start Start weigh Weigh excess This compound powder start->weigh add_buffer Add known volume of aqueous buffer weigh->add_buffer shake Equilibrate on shaker (24-48h at constant T) add_buffer->shake settle Allow excess solid to settle shake->settle filter Filter supernatant (0.22 µm filter) settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A typical experimental workflow for determining the thermodynamic solubility of this compound.

Troubleshooting Logic for this compound Solubility Issues

Troubleshooting_Solubility start Problem: This compound precipitates in aqueous solution check_stock Is the stock solution concentrated (>10 mM)? start->check_stock reduce_stock Action: Lower stock concentration check_stock->reduce_stock Yes check_dilution Is dilution performed rapidly into buffer? check_stock->check_dilution No reduce_stock->check_dilution slow_dilution Action: Add stock dropwise with vigorous mixing check_dilution->slow_dilution No still_precipitates Still precipitates? check_dilution->still_precipitates Yes slow_dilution->still_precipitates use_cosolvent Action: Use a co-solvent system (e.g., PEG300, Tween-80) warm_sonicate Action: Gentle warming (37°C) or sonication use_cosolvent->warm_sonicate still_precipitates->use_cosolvent Yes final_check Is the final organic solvent concentration low? still_precipitates->final_check No warm_sonicate->final_check adjust_solvent Action: Adjust formulation to minimize final organic solvent % final_check->adjust_solvent No solution_stable Solution Stable final_check->solution_stable Yes adjust_solvent->solution_stable

Caption: A decision tree for troubleshooting common this compound solubility problems.

References

Optimizing Lauflumide dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) dosage to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective dopamine reuptake inhibitor (DRI).[1] By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synaptic cleft, leading to its wakefulness-promoting effects.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is increased wakefulness and alertness.[1][2] Preclinical studies have demonstrated its efficacy in promoting wakefulness at doses lower than modafinil.[2][3][4]

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target studies for this compound are limited, potential off-target effects can be inferred from its structural analog, modafinil. These are generally mild and may include tachycardia, insomnia, agitation, dizziness, and anxiety.[5] A key advantage of this compound is that it does not appear to induce cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to modafinil.[6]

Q4: How does the potency of this compound compare to modafinil?

A4: Preclinical studies indicate that this compound is significantly more potent than modafinil. For instance, a 64 mg/kg dose of this compound in mice induced a similar duration of wakefulness as 150 mg/kg of modafinil.[2] In a rat model of chronic fatigue, 16 mg/kg of this compound was as effective as 64 mg/kg of modafinil.[3][4]

Q5: Does this compound cause rebound hypersomnia?

A5: Preclinical data suggests that this compound does not induce rebound hypersomnia, a common side effect of other stimulants.[1][2] Recovery sleep after this compound administration shows less non-rapid eye movement (NREM) sleep and lower delta power compared to modafinil, indicating a reduced need for compensatory sleep.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in In Vitro Assays

  • Problem: Significant cell death is observed in cultured cells at concentrations intended for off-target screening.

  • Possible Cause: The compound may have inherent cytotoxic effects at high concentrations, or the vehicle (e.g., DMSO) concentration may be too high.

  • Troubleshooting Steps:

    • Reduce Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxicity threshold for the specific cell line used (typically ≤ 0.1%).

    • Determine Cytotoxicity Threshold: Perform a preliminary cell viability assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations to determine the maximum non-toxic concentration.

    • Use a More Sensitive Assay: If the desired concentrations for off-target screening are close to the cytotoxic threshold, consider using a more sensitive detection method that requires lower compound concentrations.

    • Change Cell Line: If cytotoxicity persists, consider using a different cell line that may be less sensitive to the compound.

Issue 2: Inconsistent Results in hERG Channel Assays

  • Problem: High variability is observed in the percentage of hERG channel inhibition between replicate experiments.

  • Possible Cause: Inconsistent seal resistance in patch-clamp experiments, fluctuations in recording temperature, or instability of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Monitor Seal Resistance: For manual patch-clamp, ensure a high-quality seal (GΩ range) is achieved and maintained throughout the recording. For automated patch-clamp systems, set strict quality control criteria for seal resistance.

    • Maintain Stable Temperature: Use a temperature-controlled recording chamber, as hERG channel kinetics are temperature-sensitive.

    • Check Compound Stability: Verify the stability of this compound in the assay buffer over the time course of the experiment.

    • Use Positive and Negative Controls: Consistently include a known hERG inhibitor (e.g., E-4031) as a positive control and the vehicle as a negative control to ensure assay performance.

Issue 3: Discrepancy Between In Vitro and In Vivo Off-Target Effects

  • Problem: An off-target effect observed in an in vitro assay does not translate to a corresponding physiological effect in animal models.

  • Possible Cause: Differences in drug metabolism, tissue distribution, and species-specific receptor pharmacology.

  • Troubleshooting Steps:

    • Assess Pharmacokinetics: Determine the pharmacokinetic profile of this compound in the animal model to ensure that the concentrations used in the in vitro assays are relevant to the in vivo exposure levels in the target tissues.

    • Consider Metabolites: Investigate whether this compound is metabolized in vivo to active or inactive compounds that may have a different off-target profile.

    • Evaluate Species Differences: Compare the amino acid sequence of the off-target receptor between the species used in the in vitro and in vivo models to identify any potential differences in binding affinity.

    • Refine In Vivo Endpoints: Ensure that the in vivo endpoints are sensitive and specific enough to detect the predicted off-target effect.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Rodent Models

SpeciesModelThis compound Dose (mg/kg)Comparator (Modafinil) Dose (mg/kg)OutcomeReference
MouseWakefulness64150Induced ~4 hours of wakefulness, longer duration than modafinil.[2]
RatChronic Fatigue1664Similar improvement in circadian rhythm impairment.[3][4]
MouseLocomotor Activity32, 64, 128, 256-Substantial increase in wakefulness up to 64 mg/kg, with no further increase at higher doses.[2]

Table 2: Potential Off-Target Profile of this compound (Inferred from Modafinil)

Target/EffectExpected this compound InteractionPotential Clinical ManifestationReference
Adrenergic ReceptorsPossible weak interactionTachycardia, anxiety[5]
Serotonergic SystemUnlikely to be significant-[7]
Cytochrome P450 EnzymesNo significant inductionLower potential for drug-drug interactions[6]
hERG Potassium ChannelTo be determinedPotential for QT prolongation (requires testing)-

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Induction Assay

  • Objective: To assess the potential of this compound to induce the expression of major CYP enzymes (CYP1A2, CYP2B6, and CYP3A4).

  • Methodology:

    • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 48-well plates and allow them to form a monolayer.

    • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and positive controls (omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • mRNA Analysis (qRT-PCR): After treatment, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4, normalized to a housekeeping gene (e.g., GAPDH).

    • Enzyme Activity Assay: Alternatively, or in addition, incubate the treated cells with a cocktail of probe substrates for each CYP isoform. Measure the formation of the corresponding metabolites in the supernatant using LC-MS/MS.

    • Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. A fold-change of ≥2 is typically considered a positive result.

Protocol 2: In Vitro hERG Potassium Channel Blockade Assay

  • Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.

  • Methodology (Automated Patch Clamp):

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Compound Preparation: Prepare a series of this compound concentrations in the appropriate extracellular solution.

    • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record hERG currents.

    • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

    • Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound cumulatively to each cell.

    • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 3: In Vivo Cardiovascular Safety Assessment in Rodents

  • Objective: To evaluate the effects of this compound on cardiovascular parameters in a rodent model.

  • Methodology (Telemetry):

    • Animal Model: Use telemeter-implanted male Sprague-Dawley rats.

    • Acclimation: Allow the animals to acclimate to the housing and experimental conditions.

    • Dosing: Administer single oral doses of this compound at three levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.

    • Data Collection: Continuously record electrocardiogram (ECG), heart rate, blood pressure, and body temperature via telemetry for at least 24 hours post-dose.

    • Data Analysis: Analyze the data for changes in QT interval, heart rate, and blood pressure compared to the vehicle control group.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Off-Target Screening cluster_in_vivo In Vivo Safety Assessment cluster_analysis Data Analysis & Optimization cyp_assay CYP450 Induction Assay (Primary Human Hepatocytes) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling cyp_assay->pk_pd herg_assay hERG Channel Assay (HEK293-hERG Cells) herg_assay->pk_pd receptor_panel Receptor Binding Panel (Adrenergic, Serotonergic, etc.) receptor_panel->pk_pd cardio_safety Cardiovascular Safety (Telemetry in Rats) dose_selection Optimized Dose Selection cardio_safety->dose_selection cns_safety CNS Safety & Behavioral Assays (Rodent Models) cns_safety->dose_selection pk_pd->cardio_safety pk_pd->cns_safety This compound This compound This compound->cyp_assay This compound->herg_assay This compound->receptor_panel

Experimental workflow for off-target effect assessment.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle synaptic_cleft Synaptic Cleft dopamine_vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) d1_receptor D1 Receptor downstream Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream Activation synaptic_cleft->dat Reuptake synaptic_cleft->d1_receptor Binding This compound This compound This compound->dat Inhibition

Simplified dopamine signaling pathway and this compound's mechanism of action.

potential_off_target_pathways cluster_primary Primary Target cluster_off_target Potential Off-Targets This compound This compound dat Dopamine Transporter (DAT) This compound->dat High Affinity (Inhibition) adrenergic Adrenergic Receptors (e.g., alpha, beta) This compound->adrenergic Low Affinity? (Requires Testing) serotonergic Serotonin Transporter (SERT) This compound->serotonergic Low Affinity? (Requires Testing) herg hERG K+ Channel This compound->herg Unknown Affinity (Requires Testing)

Logical relationship of this compound with its primary and potential off-targets.

References

Technical Support Center: Leflunomide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Leflunomide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Leflunomide synthesis?

A1: The most common impurities in Leflunomide synthesis often originate from starting materials or side reactions during the process. Key impurities include:

  • N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) : This is a significant byproduct formed by the decomposition of Leflunomide, particularly in the presence of strong bases[1][2].

  • N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide : This impurity arises from the presence of 3-methyl-isoxazole-4-carboxylic acid in the 5-methylisoxazole-4-carboxylic acid (MIA) starting material[1].

  • 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide : This byproduct is formed if the 4-trifluoromethylaniline (TFMA) starting material contains 4-methyl aniline as an impurity[1].

  • Degradation Products : Forced degradation studies have shown that Leflunomide can degrade under hydrolytic (acidic and basic) and photolytic conditions, forming several degradation products[3][4][5][6][7].

Q2: What causes discoloration of the final Leflunomide product?

A2: Discoloration of Leflunomide is often linked to the purity of the intermediate, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl). Trace amounts of N,N-dimethylformamide (DMF), sometimes used as a catalyst in the chlorination step, can lead to the discoloration of MIA-Cl. This discolored intermediate then results in a discolored final Leflunomide product, which may not meet pharmaceutical purity standards[1][2].

Q3: How can the formation of the HCA byproduct be minimized?

A3: The formation of N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) is a common issue. To minimize its formation, careful control of the reaction pH is crucial. The use of strong bases like triethylamine has been shown to cause significant decomposition of Leflunomide to HCA[1]. A process using a weaker base, such as an alkali metal or alkaline-earth metal bicarbonate (e.g., NaHCO₃), in a suitable solvent can produce Leflunomide substantially free of HCA[1].

Q4: What are the recommended solvent systems for Leflunomide synthesis and purification?

A4: Several solvent systems have been reported for the synthesis and purification of Leflunomide.

  • Synthesis : Toluene, ethyl acetate, water, and dimethyl acetamide are suitable reaction solvents[1]. Dimethoxyethane has also been used effectively[8][9]. The choice of solvent can impact reaction efficiency and impurity profile. For large-scale synthesis, economic factors are also important, making expensive solvents like acetonitrile less favorable[1].

  • Purification : Precipitation of Leflunomide from the reaction mixture is a common purification method. For instance, after synthesis in toluene, the product can be precipitated by cooling[1]. Recrystallization from solvents like a methanol/water mixture can also be employed to enhance purity[8].

Troubleshooting Guides

Problem 1: Low Yield of Leflunomide
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion. Reaction times can vary, for example, stirring for 3 hours at 40°C followed by a period at reflux has been reported[1].
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range. For the acylation step, the temperature should generally not exceed 65°C to avoid side reactions[1].
Incorrect Stoichiometry Use a slight excess of 4-trifluoromethylaniline (TFMA), typically around 1.05 to 1.2 molar equivalents, to ensure complete conversion of the acid chloride intermediate[1].
Product Loss During Workup Optimize the precipitation and filtration steps. Cooling the reaction mixture to 0-25°C can improve the precipitation of Leflunomide[10]. Ensure efficient recovery of the solid product during filtration.
Problem 2: High Impurity Levels in the Final Product
Potential Cause Troubleshooting Step
Impure Starting Materials Use high-purity starting materials. Analyze 5-methylisoxazole-4-carboxylic acid for the presence of its 3-methyl isomer and 4-trifluoromethylaniline for contamination with 4-methyl aniline[1].
Formation of HCA Avoid strong bases for HCl scavenging. Use a milder base like sodium bicarbonate[1]. Maintain careful pH control throughout the reaction.
Product Discoloration If DMF is used as a catalyst for the chlorination step, ensure its complete removal from the acid chloride intermediate, for example, by high vacuum distillation, before proceeding with the next step[1].
Inefficient Purification Perform recrystallization of the crude product. A mixture of methanol and water has been shown to be effective for purifying crude Leflunomide[8]. Multiple recrystallizations may be necessary to achieve the desired purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis and purification protocols for Leflunomide.

Table 1: Leflunomide Synthesis and Purification Parameters

Parameter Method 1 Method 2 Method 3
Solvent TolueneDimethoxyethaneToluene
Base NaHCO₃Excess TFMANone (in acylation)
Reaction Temperature 40°C then reflux20-25°C0-10°C then 25-30°C
Yield 86%[1]68% (overall)[8][9]62.34%[2]
Purity (by HPLC) 99.5%[1]99.8%[8][9]99.9%[2]
Purification Method PrecipitationRecrystallization (Methanol/Water)Purification with Toluene

Table 2: Reported Impurity Levels in Purified Leflunomide

Impurity Acceptable Level (ppm) Reference
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA)< 150[1]
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA)< 100[1]
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA)< 50[1]
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA)~10[1]

Experimental Protocols

Protocol: Synthesis of Leflunomide via Acylation

This protocol is a generalized procedure based on common methodologies[1][8].

  • Chlorination of 5-methylisoxazole-4-carboxylic acid (MIA):

    • In a suitable reactor, suspend MIA in a solvent such as toluene.

    • Add a chlorinating agent (e.g., thionyl chloride) dropwise, maintaining the temperature. A catalytic amount of DMF can be used, but must be removed later.

    • Heat the mixture (e.g., to 60-70°C) and stir until the reaction is complete (monitor by TLC or HPLC).

    • Remove excess chlorinating agent and solvent under vacuum.

  • Acylation of 4-trifluoromethylaniline (TFMA):

    • Dissolve TFMA and a base (e.g., sodium bicarbonate) in a solvent like toluene.

    • Warm the mixture (e.g., to 40°C).

    • Add the prepared 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl) dropwise, controlling the temperature below 65°C.

    • Stir the mixture for several hours until the reaction is complete.

  • Purification:

    • Wash the reaction mixture with water.

    • Allow the organic phase to cool to ambient temperature to induce precipitation of Leflunomide.

    • Isolate the white powder by filtration and dry under vacuum.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system like methanol/water.

Visualizations

Leflunomide Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation (Acylation) cluster_2 Step 3: Purification MIA 5-Methylisoxazole-4-Carboxylic Acid (MIA) MIA_Cl 5-Methylisoxazole-4-Carboxylic Acid Chloride (MIA-Cl) MIA->MIA_Cl Chlorination ThionylChloride Thionyl Chloride (SOCl2) in Toluene ThionylChloride->MIA_Cl Crude_Leflunomide Crude Leflunomide MIA_Cl->Crude_Leflunomide Acylation (40-65°C) TFMA 4-Trifluoromethylaniline (TFMA) + NaHCO3 in Toluene TFMA->Crude_Leflunomide Precipitation Precipitation/Filtration Crude_Leflunomide->Precipitation Recrystallization Recrystallization (e.g., Methanol/Water) Crude_Leflunomide->Recrystallization Purified_Leflunomide Pure Leflunomide Precipitation->Purified_Leflunomide Recrystallization->Purified_Leflunomide

Caption: A simplified workflow for the synthesis and purification of Leflunomide.

Leflunomide's Mechanism of Action

G cluster_0 Cellular Process Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide In vivo conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for

Caption: Mechanism of action of Leflunomide via inhibition of pyrimidine synthesis.

References

Avoiding degradation of Lauflumide during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Leflunomide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Leflunomide and its active metabolite?

A1: Leflunomide is an immunosuppressive drug that acts as a prodrug. In the body, it is rapidly and almost completely metabolized to its active metabolite, A77 1726, also known as teriflunomide. This active metabolite is responsible for the majority of Leflunomide's therapeutic effects.

Q2: What is the primary mechanism of action of Leflunomide?

A2: The active metabolite of Leflunomide, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo synthesis of pyrimidine ribonucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, Leflunomide depletes the pyrimidine pool, thereby inhibiting the proliferation of rapidly dividing cells such as activated lymphocytes.

Q3: Under what conditions is Leflunomide unstable?

A3: Leflunomide is susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[1][2] It is relatively stable under neutral aqueous conditions, and to oxidation, dry heat, and photolysis.[1][2] However, some degradation has been observed under alkaline photolytic conditions.[2]

Q4: What are the main degradation products of Leflunomide?

A4: Under acidic and basic hydrolytic conditions, Leflunomide primarily degrades into two main products: 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[1]

Q5: How should I prepare and store Leflunomide stock solutions?

A5: Leflunomide is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve Leflunomide in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions of Leflunomide are not recommended for storage for more than one day.[3] For long-term storage, it is advisable to store the solid compound at -20°C.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of Leflunomide in solution.Prepare fresh aqueous solutions of Leflunomide for each experiment. Avoid storing aqueous solutions for more than 24 hours.[3] When using organic stock solutions, ensure they are stored properly at -20°C and protected from light.
Low or no observed drug activity Use of inappropriate solvents or pH conditions leading to degradation.Ensure the pH of your experimental buffer is neutral. Avoid highly acidic or alkaline conditions. For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%).
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Leflunomide has degraded into byproducts.Confirm the identity of the unexpected peaks by comparing their retention times with those of known Leflunomide degradation products (5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline). Review your experimental procedure for any steps that might expose the compound to harsh pH or prolonged high temperatures.
Precipitation of Leflunomide in aqueous solution Poor solubility of Leflunomide in aqueous buffers.To achieve higher concentrations in aqueous media, first dissolve Leflunomide in an organic solvent like DMF and then dilute with the aqueous buffer.[3] The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.

Data on Leflunomide Degradation

The following table summarizes the degradation of Leflunomide under various stress conditions as reported in forced degradation studies.

Stress ConditionTemperatureDurationDegradation (%)Reference
1N HCl80°C3 hoursNot specified, but degradation observed[4]
0.1N HClNot specifiedNot specified20.09[1]
0.01N NaOHRoom Temperature3 hours17.28 (API), 17.84 (tablet)[4]
0.1N NaOHNot specifiedNot specified88.26[1]
6% w/v H₂O₂ (Oxidative)60°C1 hour12.26 (API), 13.42 (tablet)[4]
Dry Heat80°C24 hoursDegradation observed[4]
Photolytic (UV light)Not specified24 hoursDegradation observed[4]

Experimental Protocols

Protocol for Forced Degradation Study of Leflunomide

This protocol is a generalized procedure based on published methods to induce and analyze the degradation of Leflunomide.

1. Sample Preparation:

  • Acid Hydrolysis: Dissolve 50 mg of Leflunomide in 10 ml of methanol. Add 20 ml of 1N HCl and reflux at 80°C for 3 hours. Neutralize the solution with 1N NaOH.[4]

  • Alkaline Hydrolysis: Dissolve 50 mg of Leflunomide in 10 ml of methanol. Add 20 ml of 0.01N NaOH and keep at room temperature for 3 hours. Neutralize the solution with 0.01N HCl.[4]

  • Oxidative Degradation: Dissolve 30 mg of Leflunomide in 10 ml of methanol. Add 10 ml of 6% w/v H₂O₂ and reflux at 60°C for 1 hour.[4]

  • Thermal Degradation: Store solid Leflunomide at 80°C for 24 hours.[4]

  • Photolytic Degradation: Expose a solution of Leflunomide to UV light for 24 hours.[4]

2. Sample Analysis (HPLC Method):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol and ammonium acetate buffer (pH 5.0, 10 mM) can be used.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Detection: UV at 260 nm.[2]

  • Injection Volume: 20 µL.[2]

Visualizations

Leflunomide_Signaling_Pathway cluster_cell Activated Lymphocyte cluster_mito Mitochondrion Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH DHODH A77_1726->DHODH Inhibits De_Novo De Novo Pyrimidine Synthesis DHODH->De_Novo rUMP rUMP De_Novo->rUMP DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Leflunomide's mechanism of action.

Experimental_Workflow_Degradation_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Leflunomide Sample Stress Apply Stress Condition (Acid, Base, Oxidative, etc.) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Inject Inject Sample into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Leflunomide and Degradation Products Detect->Quantify

Caption: Workflow for Leflunomide degradation analysis.

Troubleshooting_Logic Action Action Start Inconsistent Results? Check_Solution Was the aqueous solution prepared fresh (<24h)? Start->Check_Solution Yes Consider_Other Investigate other experimental variables. Start->Consider_Other No Check_pH Is the experimental pH neutral? Check_Solution->Check_pH Yes Prepare_Fresh Prepare fresh solution for each experiment. Check_Solution->Prepare_Fresh No Adjust_pH Adjust buffer to neutral pH. Check_pH->Adjust_pH No Check_pH->Consider_Other Yes Prepare_Fresh->Action Adjust_pH->Action

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Results in Lauflumide Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during behavioral studies with Lauflumide (Flmodafinil, NLS-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its expected effects in behavioral studies?

This compound, also known as Flmodafinil, is a eugeroic and a more potent analog of Modafinil.[1] It primarily acts as a dopamine reuptake inhibitor, leading to increased wakefulness and locomotor activity.[1] In preclinical studies, this compound has been shown to be a more potent wake-promoting agent than Modafinil.[2] Therefore, the expected outcomes in most behavioral assays are increased activity and exploration.

Q2: We observed a paradoxical decrease in locomotor activity in the Open Field Test after this compound administration. What could be the cause?

While this compound is expected to increase locomotor activity, high doses of psychostimulants can sometimes lead to stereotyped behaviors (e.g., repetitive, purposeless movements) which can interfere with and reduce overall locomotion. Additionally, at very high doses, some psychostimulants can induce anxiogenic-like effects, leading to freezing behavior.[3]

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the observed hypoactivity is specific to a high dose range.

  • Behavioral Scoring: Manually score the open field videos for stereotyped behaviors (e.g., sniffing, gnawing, circling) and freezing. This will help differentiate between sedation and a shift in behavioral patterns.

  • Environmental Factors: Ensure the testing environment is free from stressors such as loud noises or inconsistent lighting, which can exacerbate anxiety-like responses.[4][5]

Q3: Our animals are showing increased anxiety-like behavior (e.g., reduced open arm time) in the Elevated Plus Maze with this compound, which is contrary to our hypothesis. How do we interpret this?

Although some anecdotal reports suggest this compound may have fewer anxiety-related side effects than Modafinil, psychostimulants can have anxiogenic effects, particularly at higher doses or in certain individuals.[3][6][7] The dopaminergic and noradrenergic systems, which are modulated by this compound, are also critically involved in anxiety.

Troubleshooting Steps:

  • Control for Hyperactivity: Increased locomotor activity can confound the interpretation of EPM data. Analyze the total number of arm entries. A significant increase in total entries alongside a decrease in the percentage of open arm entries/time might indicate hyperactivity rather than a true anxiogenic effect.

  • Lighting Conditions: The level of illumination in the testing room can significantly impact anxiety-like behavior in the EPM.[8] Ensure lighting is consistent across all test subjects and groups.

  • Handling and Acclimation: Ensure all animals are properly habituated to the testing room and handled gently to minimize baseline stress levels.

Q4: We are not observing the expected cognitive enhancement with this compound in the Morris Water Maze. In fact, some animals seem to be performing worse. Why might this be happening?

The relationship between psychostimulants and cognitive performance often follows an inverted U-shaped curve. While optimal doses may enhance cognition, higher doses can lead to overstimulation, resulting in impulsivity and impaired decision-making, which can negatively impact performance in complex tasks like the Morris Water Maze.[9][10] Studies with Modafinil have shown that it can impair emotional memory consolidation at higher doses.[10]

Troubleshooting Steps:

  • Dose-Response Curve: A comprehensive dose-response study is crucial to identify the optimal dose for cognitive enhancement.

  • Visible Platform Control: Include a visible platform condition to rule out any visual or motor impairments that could be affecting the animals' ability to perform the task.

  • Probe Trial Analysis: Carefully analyze the probe trial data. Animals may have learned the platform location but may be exhibiting retrieval deficits under the influence of the drug.

Troubleshooting Guides

Unexpected Result: Hyperactivity and Stereotypy
Symptom Possible Cause Recommended Action
Excessively high locomotor counts in the Open Field Test.This compound is a potent dopamine reuptake inhibitor, which can lead to significant hyperactivity.[1]Titrate the dose downwards to find a level that produces the desired effect without excessive hyperactivity.
Repetitive, non-exploratory movements (e.g., circling, intense sniffing in one location).High doses of dopaminergic stimulants can induce stereotyped behaviors.Score videos for specific stereotypic behaviors to quantify this effect. Consider co-administration of a compound that modulates dopamine signaling if appropriate for the study design.
Animal appears agitated and exhibits excessive rearing.This can be a sign of overstimulation or an anxiogenic response.Refer to the troubleshooting guide for anxiety-like behavior. Lowering the dose is recommended.
Unexpected Result: Anxiety-Like Behavior
Symptom Possible Cause Recommended Action
Decreased time in the center of the Open Field.[11]Anxiogenic effects of this compound, potentially at higher doses.Conduct a dose-response study. Compare with a known anxiolytic (e.g., diazepam) and anxiogenic (e.g., caffeine) compound.
Reduced entries and time in the open arms of the Elevated Plus Maze.[5]Anxiogenic drug effect.Analyze total arm entries to control for locomotor effects. Ensure consistent and appropriate lighting conditions in the testing room.[8]
Increased freezing behavior.High levels of anxiety or fear.Score freezing behavior from video recordings. Rule out any potential environmental stressors.
Unexpected Result: Cognitive Impairment
Symptom Possible Cause Recommended Action
Increased latency to find the platform in the Morris Water Maze.[12]Overstimulation leading to impaired learning or memory consolidation/retrieval; inverted U-shaped dose-response.[10]Perform a dose-response study. Include a visible platform control to assess for non-cognitive deficits.
Poor performance in the probe trial of the Morris Water Maze.Deficit in memory retrieval.Administer the drug only before the probe trial to specifically test its effect on retrieval.
Impaired performance in other cognitive tasks (e.g., Y-maze, novel object recognition).Task-dependent effects of the drug; potential for cognitive inflexibility.Test the compound in a battery of cognitive tasks to get a clearer picture of its cognitive effects.

Experimental Protocols

Open Field Test
  • Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.[13]

  • Environment: The testing room should be quiet with consistent, diffuse lighting.[4]

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the appropriate pre-treatment time.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set period (typically 5-15 minutes) using an automated tracking system.

    • Clean the arena thoroughly with 70% ethanol between each animal.

  • Measures: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and instances of freezing or stereotypy.[11]

Elevated Plus Maze
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[5]

  • Environment: The room should be dimly lit to encourage exploration of the open arms.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes.

    • Clean the maze between trials.

  • Measures: Time spent in the open and closed arms, number of entries into open and closed arms, and total arm entries.[5]

Morris Water Maze
  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[12]

  • Environment: The room should have various distal visual cues for the animal to use for spatial navigation.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Four trials per day, with the animal starting from a different quadrant each time.

      • The animal is allowed to search for the hidden platform for a set time (e.g., 60-90 seconds). If it fails to find it, it is guided to the platform.

      • Administer this compound or vehicle before the first trial of each day.

    • Probe Trial (e.g., Day 6):

      • The platform is removed, and the animal is allowed to swim for 60 seconds.

      • Record the swim path.

  • Measures: Escape latency and path length during acquisition, time spent in the target quadrant during the probe trial.[12]

Signaling Pathways and Visualizations

This compound, like Modafinil, is believed to exert its effects primarily through the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. This modulation of the dopaminergic system can influence downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal plasticity and memory.

Experimental Workflow for a Behavioral Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimation B Baseline Behavioral Assessment (Optional) A->B C Drug Administration (this compound/Vehicle) B->C D Behavioral Testing (e.g., Open Field) C->D E Data Collection & Analysis D->E F Interpretation of Results E->F G Troubleshooting Unexpected Findings F->G

Caption: A typical workflow for a behavioral pharmacology study.
Hypothesized Dopaminergic Signaling Pathway for this compound

G This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Increased Extracellular Dopamine DAT->Dopamine Leads to D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Plasticity, Memory) CREB->Gene Regulates

Caption: Hypothesized pathway of this compound's action on dopamine signaling.
Troubleshooting Logic Tree for Unexpected Anxiogenic Effects

G Start Unexpected Anxiety-Like Behavior Observed CheckDose Is it a high dose? Start->CheckDose CheckActivity Is there also hyperactivity? CheckDose->CheckActivity No LowerDose Conduct Dose-Response Study: Test Lower Doses CheckDose->LowerDose Yes CheckEnvironment Are environmental conditions optimal? CheckActivity->CheckEnvironment No AnalyzeLocomotion Normalize anxiety data to locomotor activity CheckActivity->AnalyzeLocomotion Yes OptimizeEnvironment Standardize lighting, noise, and handling CheckEnvironment->OptimizeEnvironment No ConclusionAnxiogenic Conclude potential anxiogenic effect at the tested dose CheckEnvironment->ConclusionAnxiogenic Yes LowerDose->Start Re-evaluate AnalyzeLocomotion->Start Re-evaluate OptimizeEnvironment->Start Re-evaluate

Caption: Decision tree for troubleshooting anxiogenic-like results.

References

How to control for Lauflumide's effects on locomotor activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauflumide (NLS-4). The following information will help you control for this compound's effects on locomotor activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect locomotor activity?

A1: this compound (NLS-4) is a wake-promoting agent that acts as a selective dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), this compound increases the concentration of dopamine in the synaptic cleft, leading to increased neurotransmission. This mechanism is associated with enhanced wakefulness and, consequently, an increase in spontaneous locomotor activity. Studies in rodents have shown that this compound dose-dependently increases locomotor activity. However, it is important to note that this compound does not appear to induce the same level of hyperlocomotion or stereotypic behaviors as seen with classical psychostimulants like amphetamine.

Q2: Why is it important to control for this compound's effects on locomotor activity?

A2: this compound's primary effect on locomotor activity can act as a significant confounding variable in experiments designed to assess other behavioral or cognitive endpoints. For example, in a cognitive task that requires a motor response, an increase in general activity could be misinterpreted as an improvement in cognitive function. Therefore, it is crucial to employ appropriate experimental designs and statistical controls to isolate the specific effects of this compound on the outcome of interest, independent of its influence on locomotion.

Q3: What are the general strategies to control for confounding variables like locomotor activity?

A3: Several strategies can be employed at different stages of the research process:

  • Experimental Design:

    • Randomization: Randomly assigning subjects to different treatment groups (e.g., vehicle, different doses of this compound) helps to distribute any inherent variability in baseline locomotor activity evenly across groups.[1]

    • Matching: Subjects can be matched based on their baseline locomotor activity levels before being assigned to treatment groups. This ensures that each group has a similar starting point in terms of activity.[1]

    • Restriction: The study can be restricted to subjects that fall within a specific range of baseline locomotor activity.[1]

    • Appropriate Control Groups: Always include a vehicle-treated control group to establish a baseline for locomotor activity and the primary outcome measure.

  • Statistical Control:

    • Analysis of Covariance (ANCOVA): This statistical method allows you to assess the effect of the treatment on the primary outcome while statistically controlling for the influence of a covariate, in this case, locomotor activity.[2][3] By including locomotor activity as a covariate in the model, you can determine if the observed effects of this compound on your primary endpoint are independent of its effects on movement.

Troubleshooting Guides

Issue 1: Difficulty in dissociating pro-cognitive effects from increased motor activity.

  • Problem: In tasks like the Y-maze or novel object recognition, an increase in arm entries or object exploration could be due to enhanced memory or simply a result of hyperactivity.

  • Troubleshooting Steps:

    • Habituation: Ensure all animals are properly habituated to the testing apparatus before the experiment. This reduces novelty-induced hyperactivity.

    • Dose-Response Curve: Establish a full dose-response curve for this compound's effects on both locomotor activity and the cognitive task of interest. This may reveal doses that produce cognitive effects with minimal impact on locomotion.

    • Task Selection: Choose cognitive tasks that are less dependent on high levels of motor activity. For example, fear conditioning or tasks with a clear choice and latency to respond may be less confounded by hyperactivity than tasks based on the number of explorations.

    • Statistical Analysis: Employ ANCOVA to statistically remove the variance in the cognitive outcome that is explained by locomotor activity.

Issue 2: High variability in locomotor activity data within and between groups.

  • Troubleshooting Steps:

    • Environmental Control: Standardize all environmental conditions, including lighting, temperature, and noise levels in the testing room. Time of day for testing should also be consistent to avoid circadian rhythm effects.

    • Handling: Handle all animals consistently and gently before and during the experiment. Inconsistent handling can be a significant source of stress and variability in behavior.[4]

    • Acclimation: Allow sufficient time for animals to acclimate to the testing room before starting the experiment.

    • Baseline Measurement: Always measure baseline locomotor activity before drug administration to identify and potentially exclude outliers or to use as a covariate in the analysis.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on Locomotor Activity and Cognitive Performance

This compound Dose (mg/kg)Mean Total Distance Traveled (cm) ± SEMMean Discrimination Index in Novel Object Recognition ± SEM
Vehicle3500 ± 2500.55 ± 0.05
104500 ± 3000.65 ± 0.06
307500 ± 4500.75 ± 0.07
609500 ± 5000.73 ± 0.08

This table illustrates how increasing doses of this compound might affect both locomotor activity and performance in a cognitive task. Such data is essential for selecting appropriate doses for experiments aiming to dissociate these effects.

Experimental Protocols

Protocol 1: Open Field Test to Assess Locomotor Activity

  • Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with high, opaque walls. The arena should be evenly illuminated.

  • Procedure: a. Acclimate the animal to the testing room for at least 30 minutes. b. Gently place the animal in the center of the open field arena. c. Record the animal's activity for a set period (e.g., 30-60 minutes) using an automated video-tracking system. d. Key parameters to measure include: total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before placing the animal in the open field.

Protocol 2: Using ANCOVA to Control for Locomotor Activity

  • Experimental Design: a. Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg). b. On the test day, administer the assigned treatment. c. After the appropriate pre-treatment time, conduct the cognitive test (e.g., Novel Object Recognition). d. Immediately following the cognitive test, place the animal in an open field arena and measure locomotor activity for a set duration (e.g., 30 minutes).

  • Statistical Analysis: a. Perform a one-way ANOVA to check for overall treatment effects on the cognitive measure (e.g., discrimination index). b. Perform a one-way ANOVA to confirm that this compound affects locomotor activity (e.g., total distance traveled). c. Conduct an ANCOVA with the cognitive measure as the dependent variable, the treatment group as the independent variable, and the locomotor activity measure as the covariate. d. The results of the ANCOVA will indicate whether the treatment has a significant effect on the cognitive measure after accounting for the influence of locomotor activity.

Visualizations

Lauflumide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Blocks Dopamine_Synapse->DAT Reuptake D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability & Locomotor Activity PKA->Cellular_Response Leads to

Caption: this compound's Mechanism of Action on Dopaminergic Synapse.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Cohort Rodent Cohort Randomization Randomization into Treatment Groups Animal_Cohort->Randomization Treatment_Groups Vehicle | this compound (Dose 1) | this compound (Dose 2) Randomization->Treatment_Groups Drug_Admin Drug Administration Treatment_Groups->Drug_Admin Cognitive_Test Cognitive Task (e.g., Novel Object Recognition) Drug_Admin->Cognitive_Test Locomotor_Test Locomotor Activity (Open Field Test) Cognitive_Test->Locomotor_Test Data_Collection Collect Cognitive & Locomotor Data Locomotor_Test->Data_Collection ANOVA ANOVA on Cognitive Data Data_Collection->ANOVA ANCOVA ANCOVA with Locomotor Activity as Covariate Data_Collection->ANCOVA Conclusion Dissociated Effects of This compound ANOVA->Conclusion Initial Finding ANCOVA->Conclusion Controlled Finding

Caption: Workflow for Dissociating Cognitive and Locomotor Effects.

Troubleshooting_Logic Start High Variability in Locomotor Data? Check_Env Standardize Environment? (Light, Temp, Noise) Start->Check_Env Yes Check_Handling Consistent Handling? Check_Env->Check_Handling Yes Solution1 Implement Strict Environmental Controls Check_Env->Solution1 No Check_Acclimation Sufficient Acclimation? Check_Handling->Check_Acclimation Yes Solution2 Standardize Handling Protocol Check_Handling->Solution2 No Check_Baseline Baseline Measured? Check_Acclimation->Check_Baseline Yes Solution3 Increase Acclimation Time Check_Acclimation->Solution3 No Solution4 Incorporate Baseline Measurement/Exclusion Check_Baseline->Solution4 No End Reduced Variability Check_Baseline->End Yes Solution1->Check_Handling Solution2->Check_Acclimation Solution3->Check_Baseline Solution4->End

Caption: Troubleshooting High Locomotor Data Variability.

References

Addressing variability in animal responses to Lauflumide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in animal responses to Lauflumide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the wakefulness-promoting effects of this compound between different animal species. What are the likely causes?

A1: Interspecies variability in drug response is a common challenge in preclinical research. For this compound, a dopamine reuptake inhibitor, the observed differences in efficacy and duration of action can be attributed to several factors:

  • Pharmacokinetics: Different species metabolize and eliminate drugs at varying rates.[1] This can be due to differences in the activity of metabolic enzymes, such as cytochrome P450s, and variations in renal and hepatic function.[2][3] Although this compound, unlike modafinil, does not appear to induce cytochrome P450 enzymes, baseline species differences in metabolism can still significantly impact its plasma and brain concentrations.[4]

  • Pharmacodynamics: The density and affinity of dopamine transporters (DAT), the primary target of this compound, can vary between species, leading to differences in drug potency and effect.

  • Physiology: Basal differences in neuroanatomy and the organization of sleep-wake circuitry among species can influence the ultimate behavioral response to a wake-promoting agent.

Q2: We are seeing inconsistent results within the same species and even within the same cohort of animals. What could be causing this intra-species variability?

A2: Several factors can contribute to variability within a single species:

  • Genetic Background: Different strains of mice, for example, are known to exhibit varied responses to drugs due to their distinct genetic makeup.[5][6] These genetic differences can influence everything from drug metabolism to the baseline activity of neural circuits.

  • Sex: Hormonal differences between males and females can lead to sex-specific variations in drug pharmacokinetics and pharmacodynamics.[3][7][8] For instance, female rats have been shown to have different pharmacokinetic profiles for other psychostimulants compared to males.[3][7]

  • Age: The age of the animal can impact drug metabolism and clearance, with very young and old animals often showing different response profiles compared to adults.

  • Environmental Factors: Stress, diet, housing conditions, and the time of day of drug administration (circadian rhythm) can all influence an animal's physiological state and its response to a compound.

Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?

A3: this compound is practically insoluble in water.[9] A common and effective vehicle for intraperitoneal (i.p.) administration in mice is a 10% DMSO-saline solution.[10] For other routes or species, different formulations may be necessary. It is crucial to ensure the vehicle itself does not produce confounding effects. Always include a vehicle-only control group in your experimental design.

Q4: We are not observing the expected dose-dependent increase in locomotor activity. What should we troubleshoot?

A4: If you are not seeing a clear dose-response relationship, consider the following:

  • Dose Range: It's possible the doses you have selected are on the plateau of the dose-response curve. In mice, a dose-dependent increase in locomotor activity has been observed with this compound, which plateaus at higher doses.[11] You may need to test a wider range of doses, including lower concentrations.

  • Route of Administration: The route of administration significantly impacts the bioavailability and time to peak plasma concentration. Ensure the chosen route is appropriate and consistently executed.

  • Measurement Time Window: The timing of your behavioral assessment is critical. The peak effect of this compound will depend on its pharmacokinetic profile in the specific species and strain you are using. Conduct a time-course study to determine the optimal window for observation.

  • Habituation: Ensure that animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity, which can mask the drug's effects.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Adverse Effects
Potential Cause Troubleshooting Steps
Incorrect Dosing Calculation Double-check all calculations for dose, concentration, and injection volume. Ensure accurate animal body weights are used.
Vehicle Toxicity Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. Consider alternative, less toxic vehicles if necessary.
Rapid Intravenous Injection If administering intravenously, ensure a slow and steady injection rate to avoid acute toxicity.
Species/Strain Sensitivity The chosen species or strain may be particularly sensitive to this compound. Conduct a dose-escalation study starting with a very low dose to determine the maximum tolerated dose (MTD).
Compound Instability Ensure the compound is properly stored and the formulation is stable. Degradation products could be toxic.
Issue 2: High Variability in Behavioral Readouts
Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Standardize the administration procedure. For i.p. injections, ensure consistent placement in the lower abdominal quadrant. For oral gavage, ensure proper tube placement.
Environmental Stressors Minimize stress in the animal facility. Handle animals consistently and gently. Avoid loud noises and sudden changes in light/dark cycles.
Lack of Habituation Properly habituate animals to the testing apparatus and procedures before the experiment begins.
Circadian Rhythm Effects Conduct experiments at the same time each day to minimize variability due to the animal's natural circadian rhythms.
Genetic Drift in Outbred Stocks If using an outbred stock, be aware that genetic variability can contribute to response variability. Consider using an inbred strain for more consistent results.[5]

Data Presentation

Table 1: Comparative Efficacy of this compound and Modafinil in Mice
Parameter This compound (64 mg/kg, i.p.) Modafinil (150 mg/kg, i.p.) Vehicle
Duration of Wakefulness Significantly longer than modafinilSignificantly increased compared to vehicleBaseline
NREM Sleep Rebound No significant reboundSignificantly more NREM sleep compared to this compoundBaseline
EEG Delta Power in NREM Sleep Increased power density in the 0.75–3.5 Hz rangeNo significant difference from vehicleBaseline
Data synthesized from a study in C57BL/6J mice.[10]
Table 2: Factors Influencing Variability in Animal Response to this compound
Factor Description Key Considerations for Experimental Design
Species Differences in metabolism, receptor density, and physiology.[1]Select the most appropriate animal model for the research question. Be cautious when extrapolating data between species.
Strain Genetic variations between strains of the same species can lead to different pharmacokinetic and pharmacodynamic profiles.[5][6]Clearly report the strain of animal used. Consider using multiple strains to assess the generalizability of findings.
Sex Hormonal differences can influence drug metabolism and behavioral responses.[3][7][8]Include both male and female animals in studies and analyze the data for sex-specific effects.
Age Drug metabolism and clearance can vary with age.Use a consistent and clearly defined age range for all animals in a study.
Health Status Underlying health conditions can alter drug response.Ensure all animals are healthy and free of disease before starting an experiment.
Environmental Conditions Housing, diet, and handling can impact stress levels and physiology.Standardize environmental conditions and handling procedures to minimize variability.

Experimental Protocols

Key Experiment: Assessment of Wakefulness-Promoting Effects in Mice

Objective: To determine the effect of this compound on wakefulness duration compared to a vehicle control and a positive control (modafinil).

Animals: Adult male C57BL/6J mice (10-12 weeks old).

Materials:

  • This compound

  • Modafinil

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • EEG/EMG recording system

  • Standard animal cages

Procedure:

  • Animal Surgery and Acclimation:

    • Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Allow a recovery period of at least one week.

    • Acclimate mice to the recording chambers and tether system for at least 48 hours.

  • Drug Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, dilute the stock solution with sterile saline to achieve a final concentration in 10% DMSO-saline.

    • Prepare the modafinil suspension and vehicle (10% DMSO-saline) in the same manner.

  • Drug Administration:

    • Administer this compound (e.g., 64 mg/kg), modafinil (e.g., 150 mg/kg), or vehicle via intraperitoneal (i.p.) injection at the beginning of the light cycle.

  • Data Recording and Analysis:

    • Continuously record EEG and EMG data for 24 hours post-injection.

    • Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 4-second epochs.

    • Quantify the total time spent in each vigilance state for each hour and for the entire 24-hour period.

    • Perform spectral analysis of the EEG signal to assess changes in power density in different frequency bands (e.g., delta, theta).

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of this compound, modafinil, and vehicle on the measured parameters.

Mandatory Visualizations

Lauflumide_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Postsynaptic_effect Increased Postsynaptic Signaling (Wakefulness, Locomotion) Dopamine_receptor->Postsynaptic_effect Activation This compound This compound This compound->DAT Inhibition

Caption: Mechanism of action of this compound in the dopaminergic synapse.

Experimental_Workflow start Start animal_prep Animal Preparation (Surgery, Acclimation) start->animal_prep group_assignment Random Assignment to Groups (Vehicle, this compound, Modafinil) animal_prep->group_assignment drug_admin Drug Administration (e.g., i.p. injection) group_assignment->drug_admin data_collection Data Collection (e.g., EEG/EMG Recording, Behavioral Observation) drug_admin->data_collection data_analysis Data Analysis (Vigilance State Scoring, Locomotor Activity Quantification) data_collection->data_analysis stats Statistical Analysis data_analysis->stats end End stats->end

Caption: General experimental workflow for assessing this compound's effects.

Troubleshooting_Logic start Unexpected Variability or Adverse Effects Observed check_dosing Review Dosing Calculations and Procedures start->check_dosing check_vehicle Evaluate Vehicle for Toxicity/Effects start->check_vehicle check_animals Assess Animal Health, Strain, Sex, and Age Consistency start->check_animals check_environment Examine Environmental and Handling Conditions start->check_environment refine_protocol Refine Experimental Protocol check_dosing->refine_protocol check_vehicle->refine_protocol check_animals->refine_protocol check_environment->refine_protocol consult Consult Literature and Technical Support refine_protocol->consult If issues persist

Caption: Logical troubleshooting workflow for this compound experiments.

References

Laflunimide Protocol Refinement: A Technical Support Center for Long-Term Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing laflunimide and its active metabolite, teriflunomide, in long-term experimental studies. The information is designed to offer practical solutions to common challenges encountered during protocol design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action of laflunimide?

A1: Laflunimide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (also known as A77 1726). Teriflunomide is an immunomodulatory agent that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking pyrimidine synthesis, teriflunomide halts the proliferation of rapidly dividing cells, particularly activated lymphocytes, without causing cell death (cytostatic effect). This selective action on lymphocytes makes it effective in modulating the immune responses seen in autoimmune diseases.

Q2: We are observing significant weight loss in our rodents on a long-term laflunimide regimen. What could be the cause and how can we mitigate this?

A2: Significant weight loss is a potential adverse effect in long-term laflunimide studies and can be multifactorial.

  • Gastrointestinal Distress: Laflunimide can cause diarrhea and loss of appetite.[1][2]

  • Systemic Inflammation or Infection: As an immunosuppressive agent, laflunimide can increase susceptibility to secondary infections, which can lead to weight loss.[1][2]

  • Dehydration: Diarrhea and reduced fluid intake can lead to dehydration and subsequent weight loss.

Troubleshooting Steps:

  • Dose Adjustment: Consider a dose reduction. Studies in dogs have shown that lower doses (e.g., starting at 2 mg/kg/day) are better tolerated long-term.[3]

  • Supportive Care: Ensure easy access to palatable, high-calorie food and hydration sources. Wet mash or gel-based supplements can be beneficial.

  • Monitor for Infection: Regularly assess animals for signs of infection (e.g., lethargy, ruffled fur, changes in behavior). Prophylactic or prompt therapeutic antibiotic treatment, as guided by a veterinarian, may be necessary.

  • Vehicle and Formulation: Ensure the vehicle used for oral gavage (e.g., carboxymethylcellulose solution) is well-tolerated and prepared correctly. For very long-term studies, consider voluntary oral administration methods to reduce stress.[4][5][6]

Q3: Our animals are showing elevated liver enzymes (ALT/AST). What is the recommended course of action?

A3: Hepatotoxicity is a known risk associated with laflunimide.[1][2][7]

Troubleshooting Steps:

  • Confirm Elevation: Repeat liver enzyme tests to confirm the initial findings.

  • Dose Reduction or "Drug Holiday": A temporary cessation or reduction of laflunimide administration may allow for liver enzyme levels to normalize. Due to the long half-life of teriflunomide (approximately 2 weeks), a "washout" period may be extended.

  • Concomitant Medications: Be aware of potential drug-drug interactions. Concurrent administration of other hepatotoxic drugs should be avoided. For instance, combining laflunimide with prednisone has been shown to increase the incidence of elevated liver enzymes in dogs compared to combination with NSAIDs.[1]

  • Histopathological Analysis: At the study endpoint, or if an animal is euthanized due to declining health, perform a thorough histopathological examination of the liver to assess for any drug-induced injury.

Q4: We are planning a long-term (e.g., 3-6 months) study in mice. What is a good starting dose for laflunimide/teriflunomide?

A4: The optimal dose will depend on the specific research question and mouse model. However, based on published preclinical studies, a range of doses has been used. For long-term studies, it is advisable to start at the lower end of the effective dose range to minimize toxicity.

  • In some mouse models of autoimmune disease, oral doses of teriflunomide at 10 mg/kg/day have been shown to be effective.[8]

  • Studies investigating toxicity in mice have used doses ranging from 2.5 mg/kg to 10 mg/kg, with higher doses associated with more significant side effects, such as lung and kidney injury.[4][9]

It is recommended to conduct a pilot study with a small cohort of animals to determine the optimal balance between efficacy and tolerability for your specific model and experimental conditions.

Q5: What are the key monitoring parameters for a long-term laflunimide study in rodents?

A5: Regular and consistent monitoring is crucial for animal welfare and data integrity.

Monitoring Schedule:

  • Daily: Clinical observation for signs of distress (lethargy, ruffled fur, hunched posture, labored breathing), changes in appetite, and diarrhea. Body weight should be recorded daily for the first two weeks of dosing and at least weekly thereafter.

  • Weekly/Bi-weekly: Body weight measurements.

  • Monthly (or as indicated by clinical signs): Blood collection for complete blood count (CBC) and serum chemistry analysis, with a focus on:

    • CBC: To monitor for signs of immunosuppression (e.g., leukopenia, neutropenia) or anemia.[10][11]

    • Serum Chemistry: To assess liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).[1][7][9][12]

Data Presentation: Dosage and Pharmacokinetic Parameters

Table 1: Recommended Starting Doses for Long-Term Studies

Animal ModelDrugRoute of AdministrationRecommended Starting Dose RangeReference(s)
MouseLeflunomideOral (gavage)2.5 - 10 mg/kg/day[4][9]
RatTeriflunomideOral (gavage)3 - 10 mg/kg/day[13][14]
DogLeflunomideOral2 - 4 mg/kg/day[1]

Table 2: Key Pharmacokinetic Parameters of Teriflunomide (Active Metabolite)

SpeciesBioavailabilityTime to Peak Plasma Concentration (Tmax)Protein BindingHalf-life
Mouse~100%~1 hour>96%~1 month (at steady state)
Rat~100%~6 hours>99%~3 months (at steady state)
Dog~100%1-4 hours>99%~1 month (at steady state)
Human~100%1-4 hours>99%~2 weeks

(Data synthesized from multiple sources)[15]

Experimental Protocols

Protocol 1: Preparation and Long-Term Oral Administration of Laflunimide Suspension in Rodents

Materials:

  • Laflunomide powder

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders and beakers

  • Oral gavage needles (flexible-tipped recommended)

  • Syringes

Procedure:

  • Calculate the required amount of laflunimide and vehicle based on the desired concentration and the total volume needed for the study cohort for a specific period (it is recommended to prepare fresh suspension weekly).

  • Weigh the laflunomide powder accurately using an analytical balance.

  • Prepare the 0.5% CMC vehicle: Dissolve the appropriate amount of CMC in sterile water. Stir until fully dissolved. A magnetic stirrer can be used to facilitate this process.

  • Prepare the suspension:

    • Place the weighed laflunomide powder in a mortar.

    • Add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension. A magnetic stirrer can be used for this step.

  • Store the suspension: Store the suspension in a clearly labeled, light-protected container at 4°C for up to one week.

  • Administration:

    • Before each use, thoroughly mix the suspension to ensure homogeneity.

    • Accurately draw up the calculated dose volume into a syringe fitted with an appropriately sized oral gavage needle.

    • Gently restrain the animal and administer the dose via oral gavage. Ensure proper technique to avoid aspiration or esophageal injury.[16][17]

    • Monitor the animal for a short period post-administration to ensure there are no immediate adverse reactions.

Protocol 2: Routine Monitoring for Long-Term Laflunimide Studies

Objective: To monitor the health and well-being of animals during long-term laflunimide administration and to detect any potential toxicities early.

Schedule:

  • Daily:

    • Perform a visual health assessment of each animal, noting posture, activity level, fur condition, and any signs of distress.

    • Check for the presence of diarrhea or changes in stool consistency.

    • Monitor food and water consumption.

    • Record body weights for the first 14 days of the study.

  • Weekly:

    • Record body weight.

  • Monthly (or as clinically indicated):

    • Collect a blood sample via an appropriate route (e.g., submandibular or saphenous vein).

    • Perform a Complete Blood Count (CBC) to assess red blood cells, white blood cells (including differential count), and platelets.

    • Perform a serum chemistry panel to evaluate:

      • Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

      • Kidney function: Blood urea nitrogen (BUN) and creatinine.

Data Analysis and Action Points:

  • A body weight loss of >15-20% from baseline should trigger a veterinary consultation and may require temporary cessation of dosing.

  • Significant elevations in liver enzymes (e.g., >3 times the upper limit of normal) should be confirmed and may necessitate a dose reduction or discontinuation of the drug.[7]

  • Significant changes in CBC parameters (e.g., severe leukopenia) should be closely monitored and may require intervention.

Visualizations

laflunimide_pathway laflunimide Laflunimide (Prodrug) teriflunomide Teriflunomide (A77 1726) Active Metabolite laflunimide->teriflunomide Rapid Conversion dhodh Dihydroorotate Dehydrogenase (DHODH) teriflunomide->dhodh Inhibits de_novo De Novo Pyrimidine Synthesis dhodh->de_novo Catalyzes pyrimidines Pyrimidines (UMP) de_novo->pyrimidines salvage Salvage Pathway salvage->pyrimidines Unaffected dna_rna DNA & RNA Synthesis pyrimidines->dna_rna proliferation Lymphocyte Proliferation (T and B cells) dna_rna->proliferation arrest G1 Phase Cell Cycle Arrest proliferation->arrest Leads to

Caption: Mechanism of action of laflunimide.

long_term_study_workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring Phase cluster_endpoint Study Endpoint acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Measurements (Weight, Blood Samples) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization daily_dosing Daily Oral Gavage (Laflunimide/Vehicle) randomization->daily_dosing daily_monitoring Daily Clinical Observations & Weight (first 2 weeks) daily_dosing->daily_monitoring weekly_monitoring Weekly Weight Checks daily_monitoring->weekly_monitoring monthly_monitoring Monthly Blood Sampling (CBC, Chemistry) weekly_monitoring->monthly_monitoring monthly_monitoring->daily_dosing final_collection Final Blood & Tissue Collection monthly_monitoring->final_collection histopathology Histopathological Analysis final_collection->histopathology data_analysis Data Analysis histopathology->data_analysis

Caption: Experimental workflow for a long-term laflunimide study.

References

Potential side effects of Lauflumide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential side effects of Lauflumide (also known as Flmodafinil or NLS-4) observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is an experimental compound and has not been approved for human use by regulatory agencies. The data presented here are from preclinical animal studies and may not be predictive of effects in humans. All research should be conducted in accordance with institutional and national guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported effects of this compound in preclinical models?

A1: Preclinical studies in rodent models have primarily focused on the efficacy of this compound as a wake-promoting agent. The main reported effects are:

  • Increased Wakefulness: this compound has been shown to be a potent wake-promoting compound, inducing longer periods of wakefulness compared to modafinil at lower doses.[1]

  • Dopamine Reuptake Inhibition: It acts as a selective dopamine reuptake inhibitor.[1][2]

  • Lack of Rebound Hypersomnia: Unlike some stimulants, this compound does not appear to cause a "crash" or rebound hypersomnia (excessive sleepiness) after the wake-promoting effects wear off.[1]

  • Motor Stimulation: In a rat model of chronic fatigue, this compound demonstrated a significant motor-stimulating effect, suggesting a potential for improving recovery from fatigue.[3]

Q2: Have any adverse side effects been formally documented in preclinical toxicology studies?

A2: As of the latest available information, there is a lack of published dedicated preclinical toxicology studies for this compound.[4] Most of the current understanding of its side effect profile is extrapolated from its mechanism of action, its relationship to modafinil, and observations from efficacy-focused preclinical studies. Anecdotal reports suggest potential side effects similar to modafinil, such as headache, nausea, and anxiety, but these have not been substantiated in formal preclinical investigations.[5][6]

Q3: Does this compound induce hyperactivity in animal models?

A3: In a study comparing this compound and modafinil in mice, direct visual observation and video analysis did not reveal any signs of hyperactivity with either compound at the doses tested.[1] This suggests that the wakefulness induced by this compound is not accompanied by excessive locomotor activity.

Q4: How does the effect of this compound on sleep architecture compare to modafinil?

A4: Preclinical studies in mice suggest that while both this compound and modafinil increase wakefulness, this compound may have a less disruptive effect on subsequent sleep architecture. Recovery sleep after this compound administration was characterized by less non-rapid eye movement (NREM) sleep and delta wave activity compared to modafinil, indicating a potentially lower need for recovery sleep despite a longer duration of induced wakefulness.[1]

Q5: What is the known mechanism of action of this compound?

A5: this compound is a selective dopamine reuptake inhibitor (DRI).[2] It blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1] Preliminary data suggest it has a higher potency in blocking DAT than methylphenidate.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting/Considerations
Unexpected Sedation or Lack of Wakefulness - Incorrect dosage- Animal model variability- Compound stability- Verify dose calculations and administration route.- Consider dose-response studies to establish efficacy in your specific model.[1]- Ensure proper storage and handling of the compound to prevent degradation.
Hyperactivity or Stereotyped Behaviors - Off-target effects at high doses- Strain-specific sensitivity- While not reported at tested doses[1], consider reducing the dose.- Characterize the behavioral phenotype of your chosen animal strain at baseline.
Seizures - Potential for lowering seizure threshold (a known risk with some stimulants)- Use caution when administering to animal models with a predisposition to seizures.- Avoid co-administration with other substances known to lower the seizure threshold.[7]

Quantitative Data from Preclinical Studies

Table 1: Comparative Wake-Promoting Effects of this compound and Modafinil in Mice

Compound Dose (mg/kg) Duration of Induced Wakefulness Key Observation
This compound (NLS-4)64Significantly longer than modafinilMore potent than modafinil at the tested dose.[1]
Modafinil150~4 hoursStandard comparator.[1]

Table 2: Effects on Sleep Homeostasis in Mice

Compound Effect on Recovery Sleep (Post-Wakefulness) EEG Delta Power During Recovery Sleep
This compound (NLS-4)Less NREM sleep compared to modafinilIncreased during the first 2 time intervals.[1]
ModafinilMore NREM sleep compared to this compoundIncreased during the first 9 time intervals.[1]

Experimental Protocols

Key Experiment: Assessment of Wake-Promoting Effects in Mice

  • Animal Model: Male C57BL/6J mice.

  • Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor vigilance states (wakefulness, NREM sleep, REM sleep).

  • Drug Administration: this compound (e.g., 64 mg/kg) or modafinil (e.g., 150 mg/kg) is administered via intraperitoneal (i.p.) injection at the beginning of the light period (when mice are typically asleep). A vehicle control is also used.

  • Data Recording: EEG and EMG signals are recorded continuously for a set period (e.g., 24 hours) following drug administration.

  • Data Analysis: The recorded signals are scored in short epochs (e.g., 4 seconds) to classify the animal's state as wakefulness, NREM, or REM sleep. The total duration of each state is quantified and compared between treatment groups. Spectral analysis of the EEG signal (e.g., using Fourier transformation) is performed to assess changes in brain wave activity (e.g., delta and theta power).

Visualizations

Lauflumide_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits DA_vesicle Dopamine (DA) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Postsynaptic_Effect Increased Wakefulness & Alertness DA_receptor->Postsynaptic_Effect Activates

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Mouse Model (e.g., C57BL/6J) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Drug_Admin Drug Administration (this compound, Modafinil, Vehicle) Habituation->Drug_Admin Recording Continuous EEG/EMG Recording (24h) Drug_Admin->Recording Scoring Vigilance State Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Time in Each State Scoring->Quantification Spectral EEG Spectral Analysis (Delta, Theta Power) Scoring->Spectral Comparison Statistical Comparison between Groups Quantification->Comparison Spectral->Comparison

Caption: Workflow for assessing wake-promoting effects in preclinical models.

References

Validation & Comparative

Lauflumide vs. Modafinil: A Comparative Efficacy Study for Wakefulness Promotion

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of wake-promoting agents, Modafinil has long been a benchmark therapeutic for conditions such as narcolepsy. However, the emergence of Lauflumide (NLS-4), a structural analog of Modafinil, presents a new contender with potentially enhanced efficacy. This guide provides a detailed comparative analysis of this compound and Modafinil, focusing on their mechanisms of action, preclinical and clinical efficacy data, and their effects on sleep architecture.

Mechanism of Action: A Tale of Two Dopamine Reuptake Inhibitors

Both this compound and Modafinil exert their wake-promoting effects primarily by acting as dopamine reuptake inhibitors. By binding to the dopamine transporter (DAT), they block the reabsorption of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations in the brain. This enhanced dopaminergic signaling is believed to be a key driver of their stimulant properties.

While both drugs share this primary mechanism, emerging preclinical data suggests that this compound may be a more potent and selective DAT inhibitor than Modafinil. Preliminary findings indicate that this compound blocks the dopamine transporter at a higher percentage than methylphenidate, another common stimulant. Modafinil, on the other hand, has a more complex pharmacological profile, also influencing other neurotransmitter systems including glutamate and GABA. It has been shown to increase glutamate levels in certain brain regions like the thalamus and hippocampus, while decreasing GABA levels in areas such as the cortex and hypothalamus.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and Modafinil.

Lauflumide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_release DAT->Dopamine_release Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_release Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse D2R Dopamine D2 Receptor Dopamine_synapse->D2R Activates Wakefulness Increased Wakefulness D2R->Wakefulness Promotes Modafinil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits GABA_neuron GABAergic Neuron Modafinil->GABA_neuron Inhibits Glutamate_neuron Glutamatergic Neuron Modafinil->Glutamate_neuron Activates Dopamine_release DAT->Dopamine_release Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_release Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse Glutamate_synapse Glutamate Glutamate_neuron->Glutamate_synapse D2R Dopamine D2 Receptor Dopamine_synapse->D2R Activates GluR Glutamate Receptor Glutamate_synapse->GluR Activates Wakefulness Increased Wakefulness D2R->Wakefulness Promotes GluR->Wakefulness Promotes Preclinical_Workflow A Acclimatization of Mice B Surgical Implantation of EEG/EMG Electrodes A->B C Recovery Period B->C D Baseline EEG/EMG Recording C->D E Drug Administration (this compound, Modafinil, or Vehicle) D->E F 24-hour Continuous EEG/EMG and Locomotor Activity Recording E->F G Data Analysis: Vigilance State Scoring & EEG Power Spectral Analysis F->G Clinical_Trial_Workflow A Patient Screening and Enrollment B Baseline Assessments (MSLT, MWT, ESS, CGI-C, Polysomnography) A->B C Randomization to Treatment Groups (Modafinil 200mg, 400mg, or Placebo) B->C D 9-Week Double-Blind Treatment Period C->D E Follow-up Assessments at Regular Intervals D->E F End-of-Study Assessments D->F G 2-Week Placebo-Controlled Discontinuation Phase F->G H Final Follow-up G->H

A Comparative Analysis of the Neurochemical Profiles of Leflunomide and Armodafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurochemical profiles of Leflunomide, an immunomodulatory agent, and Armodafinil, a wakefulness-promoting drug. The information presented is supported by experimental data to facilitate informed research and development decisions.

Overview of Compounds

Leflunomide , primarily used in the treatment of rheumatoid and psoriatic arthritis, is a disease-modifying anti-rheumatic drug (DMARD).[1] Its mechanism of action is mainly attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in proliferating lymphocytes.[2] While its primary therapeutic targets are in the immune system, emerging research suggests indirect effects on the central nervous system (CNS), largely through its anti-inflammatory properties.[3][4] Leflunomide is a prodrug, and its active metabolite is teriflunomide.[2]

Armodafinil , the (R)-enantiomer of modafinil, is a CNS stimulant approved for the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[3] Its neurochemical effects are more direct and well-characterized, primarily involving the modulation of several neurotransmitter systems to promote wakefulness.[5]

Comparative Neurochemical Mechanisms

The neurochemical effects of Armodafinil are direct and targeted at specific neurotransmitter systems, whereas Leflunomide's influence on the CNS appears to be secondary to its systemic immunomodulatory and anti-inflammatory actions.

Armodafinil: The principal mechanism of Armodafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations.[5] This action as a dopamine reuptake inhibitor is central to its wakefulness-promoting effects.[5] Beyond dopamine, Armodafinil also influences other key neurotransmitter systems:

  • Norepinephrine: It enhances the activity of the norepinephrine system, which is crucial for maintaining alertness and arousal.[5]

  • Histamine and Orexin: Armodafinil is thought to increase the release of histamine in the hypothalamus, a key region for sleep-wake regulation.[5] This effect may be mediated through the activation of orexin neurons.[6][7]

  • Serotonin: While its affinity for the serotonin transporter (SERT) is low, some studies suggest it can increase serotonin levels in the brain.

  • Glutamate and GABA: Research indicates that Armodafinil may increase levels of the excitatory neurotransmitter glutamate and decrease levels of the inhibitory neurotransmitter GABA, contributing to increased neuronal excitability and wakefulness.[8]

Leflunomide: Direct interactions of Leflunomide with neurotransmitter receptors or transporters have not been well-documented. Its neurochemical profile is largely inferred from its anti-inflammatory actions and observed effects in neurological disease models.

  • Anti-Inflammatory Effects in the CNS: In animal models of Alzheimer's and Parkinson's disease, Leflunomide has demonstrated neuroprotective effects by suppressing pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibiting the NF-κB signaling pathway.[3][4] Neuroinflammation is known to impact neurotransmitter systems, and by mitigating it, Leflunomide may indirectly modulate neuronal function.

  • Effects on Serotonin Metabolism: A study in a rat model of arthritis showed that treatment with Leflunomide resulted in decreased levels of brain tryptophan, serotonin (5-HT), and its metabolite 5-HIAA.[9] This suggests an indirect influence on the serotonergic system, potentially linked to the inflammatory state.

  • Tyrosine Kinase Inhibition: Leflunomide has been reported to inhibit tyrosine kinases, which are involved in various signaling pathways that can influence neuronal function.[10][11] However, the direct impact of this inhibition on specific neurotransmitter systems is not well-defined.

  • Blood-Brain Barrier Penetrance: It is worth noting that some sources suggest Leflunomide has poor penetration of the blood-brain barrier, which may limit its direct neurochemical effects.[11][12]

Quantitative Data on Neurotransmitter Transporter and Receptor Interactions

The following tables summarize the available quantitative data for Armodafinil. Currently, there is a lack of comparable direct binding affinity data for Leflunomide on neurotransmitter transporters and receptors.

Table 1: Armodafinil Binding Affinity (Ki) for Monoamine Transporters

TransporterBinding Affinity (Ki)SpeciesReference(s)
Dopamine Transporter (DAT)~3 µMRat[13]
Norepinephrine Transporter (NET)Low AffinityRat[13]
Serotonin Transporter (SERT)No Measurable BindingRat[13]

Table 2: In Vivo Effects of Armodafinil on Extracellular Neurotransmitter Levels

NeurotransmitterBrain RegionEffectSpeciesReference(s)
DopamineNucleus AccumbensIncreased Extracellular LevelsMouse[13]
HistamineHypothalamusIncreased ReleaseMouse[6]

Experimental Protocols

A. Radioligand Binding Assay for Transporter Affinity

This protocol is a standard method for determining the binding affinity of a compound to a specific neurotransmitter transporter.

  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific transporter (e.g., DAT, NET, SERT).

  • Materials:

    • Cell membranes expressing the transporter of interest.

    • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT).

    • Test compound (e.g., Armodafinil) at various concentrations.

    • Assay buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[14][15][16]

B. In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol allows for the measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

  • Objective: To measure the effect of a drug administration on the extracellular levels of neurotransmitters (e.g., dopamine).

  • Materials:

    • Microdialysis probes.

    • Stereotaxic apparatus for probe implantation.

    • Syringe pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate.

    • Collect baseline dialysate samples at regular intervals.

    • Administer the test drug (e.g., Armodafinil) and continue to collect dialysate samples.

    • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ED.[17][18][19]

    • The HPLC-ED system separates the neurotransmitters in the sample, and the electrochemical detector provides a sensitive and selective measurement of their concentration.[17][18][19]

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Armodafinil_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal Armodafinil Armodafinil Armodafinil->DAT Inhibition

Caption: Armodafinil's primary mechanism of action.

Leflunomide_Neuroinflammation_Pathway Leflunomide Leflunomide (Teriflunomide) DHODH Dihydroorotate Dehydrogenase (DHODH) Leflunomide->DHODH Inhibition NFkB NF-κB Activation Leflunomide->NFkB Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Lymphocyte->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NFkB->Cytokines Neuronal_Dysfunction Neuronal Dysfunction & Altered Neurotransmitter Homeostasis Neuroinflammation->Neuronal_Dysfunction

Caption: Leflunomide's indirect neurochemical influence.

B. Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilution Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting of Bound Radioligand Washing->Counting Data_Analysis Data Analysis to Determine IC50 & Ki Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Recovery Animal Recovery Probe_Implantation->Recovery Perfusion Perfusion with aCSF Recovery->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis of Dialysate Samples Post_Drug_Collection->HPLC Data_Interpretation Data Interpretation HPLC->Data_Interpretation

Caption: Workflow for an in vivo microdialysis experiment.

Summary and Conclusion

Leflunomide and Armodafinil exhibit fundamentally different neurochemical profiles. Armodafinil acts as a direct modulator of key neurotransmitter systems involved in wakefulness, with a primary role as a dopamine reuptake inhibitor. Its effects are targeted within the CNS. In contrast, Leflunomide's influence on the neurochemical environment appears to be indirect, stemming from its potent immunomodulatory and anti-inflammatory properties. While this can lead to neuroprotective effects and alterations in neurotransmitter metabolism, it is not considered a direct neuropharmacological agent in the same vein as Armodafinil. For researchers and drug development professionals, this distinction is critical. The choice between these compounds, or the investigation of their potential neurological applications, must be guided by an understanding of their disparate primary mechanisms of action. Future research into the potential for Leflunomide to cross the blood-brain barrier and exert more direct neurological effects could be a valuable area of investigation.

References

Lauflumide's Wake-Promoting Effects: A Comparative Analysis in the Context of Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauflumide (also known as NLS-4 or flmodafinil) is a novel wake-promoting agent that has demonstrated greater potency than its structural analog, modafinil.[1][2] While direct validation of its effects in knockout models is not yet available in published literature, this guide provides a comprehensive comparison of this compound with other wake-promoting agents and examines data from relevant knockout models to infer its potential mechanisms and validate its effects.

Comparison with Modafinil in Wild-Type Models

Studies in C57BL/6J mice have shown that this compound induces a significantly longer duration of wakefulness compared to modafinil at a lower dose.[1][3] Notably, this compound administration is associated with less non-rapid eye movement (NREM) sleep during the recovery period and a lower increase in EEG delta power, suggesting a reduced need for sleep rebound despite a longer period of wakefulness.[1][4]

Table 1: Comparative Effects of this compound and Modafinil on Wakefulness and Sleep in C57BL/6J Mice[1][5][6][7]
ParameterThis compound (64 mg/kg)Modafinil (150 mg/kg)Vehicle
Duration of Wakefulness Significantly longer than modafinilSignificantly increased vs. vehicleBaseline
NREM Sleep (Recovery) Significantly less than modafinilMore than this compoundBaseline
EEG Delta Power (Recovery) Lower increase than modafinilHigher increase than this compoundBaseline
Rebound Hypersomnia No significant reboundNo significant reboundN/A

Inferred Validation in Knockout Models Based on Mechanism of Action

This compound is characterized as a selective dopamine reuptake inhibitor, a mechanism it shares with modafinil.[5][6][7] Its pharmacological profile also suggests modulation of other neurotransmitter systems implicated in wakefulness, including norepinephrine, histamine, and GABA.[2] The following sections explore how knockout models of these systems may help validate the wake-promoting effects of this compound.

Dopaminergic System: Insights from Dopamine Transporter (DAT) and Dopamine β-Hydroxylase (DBH) Knockout Models

The primary mechanism of action for both this compound and modafinil is the inhibition of the dopamine transporter (DAT).[5][6][8] Studies on modafinil in DAT knockout mice show a decreased responsiveness to the drug, highlighting the critical role of DAT in its wake-promoting effects.[9]

In dopamine β-hydroxylase (Dbh) knockout mice, which lack norepinephrine but have hypersensitive dopamine signaling, modafinil's locomotor-activating and wake-promoting effects are paradoxically increased.[9] This suggests that while norepinephrine is involved in modafinil's effects in wild-type animals, hypersensitive dopamine signaling can compensate for its absence.[9] Given this compound's higher potency as a dopamine reuptake inhibitor, it is plausible that its wake-promoting effects would also be significantly attenuated in DAT knockout mice and potentially enhanced in Dbh knockout mice.

Table 2: Effects of Modafinil in Dopaminergic System Knockout Models[12]
ModelDrugKey Findings
Dopamine Transporter (DAT) Knockout Mice ModafinilDecreased responsiveness to modafinil's wake-promoting effects.
Dopamine β-Hydroxylase (Dbh) Knockout Mice ModafinilIncreased sensitivity to the locomotor-activating and wake-promoting effects of modafinil.
Orexin System: A Potential Downstream Pathway

The orexin (hypocretin) system is a critical regulator of wakefulness, and its loss leads to narcolepsy.[10] While this compound's direct interaction with orexin receptors has not been reported, modafinil has been shown to activate orexin neurons.[11] Surprisingly, studies in orexin knockout mice revealed that modafinil is more effective at increasing wakefulness in these animals compared to wild-type littermates.[11] This indicates that the wake-promoting action of modafinil is not solely dependent on the orexin system and suggests the involvement of other arousal pathways.[11] Given the similar mechanism of action, this compound would likely also retain its wake-promoting efficacy in orexin knockout models.

Histaminergic System: A Modulatory Role in Wakefulness

Histamine is a key neurotransmitter in maintaining arousal.[12] Knockout mice lacking the histamine H1 receptor (H1R KO) or the histamine-synthesizing enzyme histidine decarboxylase (HDC KO) exhibit an inability to maintain wakefulness in response to behavioral challenges.[13][14] this compound is suggested to promote the release of histamine.[2] Therefore, it is anticipated that the wake-promoting effects of this compound would be diminished in H1R or HDC knockout mice, as the downstream signaling pathway for histamine-mediated arousal would be compromised.

GABAergic System: The Inhibitory Counterpart

GABA is the primary inhibitory neurotransmitter in the brain, and its activity generally promotes sleep.[15] this compound is thought to inhibit inhibitory GABA pathways.[1] The validation of this aspect of its mechanism could be explored in knockout models of specific GABA receptor subunits. For instance, mice lacking the GABAA receptor β1-subunit show altered sleep architecture with increased delta power in NREM sleep.[16] The interaction of this compound with such models could provide valuable insights into its effects on sleep-wake regulation beyond its primary dopaminergic action.

Experimental Protocols

EEG/EMG Recording and Analysis in Mice[1][3]
  • Animal Model: C57BL/6J mice are commonly used.

  • Surgical Implantation: Mice are anesthetized and implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week.

  • Habituation: Mice are habituated to the recording cables and environment for several days before the experiment.

  • Drug Administration: this compound, modafinil, or vehicle is administered via intraperitoneal (i.p.) injection at the onset of the light period.

  • Recording: Continuous EEG and EMG recordings are collected for 24 hours post-injection.

  • Sleep Scoring: The recordings are scored manually or automatically in epochs (e.g., 4-second epochs) to classify vigilance states as wakefulness, NREM sleep, and REM sleep.

  • Data Analysis: The duration of each vigilance state is calculated. EEG power spectral analysis is performed using Fast Fourier Transform (FFT) to determine power densities in different frequency bands (e.g., delta, theta).

Visualizations

Lauflumide_Signaling_Pathway cluster_dopamine Dopaminergic Synapse cluster_other Other Modulatory Systems This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Norepinephrine Norepinephrine This compound->Norepinephrine Modulates Histamine Histamine This compound->Histamine Modulates GABA GABAergic Inhibition This compound->GABA Inhibits Dopamine Dopamine Postsynaptic_Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Dopamine_Receptor Increased Stimulation Wakefulness Increased Wakefulness Postsynaptic_Dopamine_Receptor->Wakefulness Norepinephrine->Wakefulness Histamine->Wakefulness GABA->Wakefulness Inhibits

Caption: Proposed signaling pathway for this compound's wake-promoting effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Knockout or Wild-Type Mice Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Drug_Admin This compound/Modafinil/Vehicle Administration Habituation->Drug_Admin Recording 24h Continuous EEG/EMG Recording Drug_Admin->Recording Scoring Vigilance State Scoring Recording->Scoring Quantification Quantification of Wake/Sleep Duration Scoring->Quantification Spectral_Analysis EEG Power Spectral Analysis Scoring->Spectral_Analysis

Caption: General experimental workflow for assessing wake-promoting agents in mice.

References

Comparative Potency of Lauflumide and Other Eugeroics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of Lauflumide (also known as Flmodafinil or NLS-4) with other prominent eugeroics: Modafinil, its R-enantiomer Armodafinil, and Solriamfetol. The data presented is intended for researchers, scientists, and drug development professionals, focusing on objective, data-driven comparisons of these wakefulness-promoting agents.

The primary mechanism of action for this class of drugs involves the inhibition of monoamine transporters, particularly the dopamine transporter (DAT). This guide summarizes key quantitative metrics of potency, such as inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), derived from preclinical studies.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound and other selected eugeroics at the human dopamine transporter (DAT) and norepinephrine transporter (NET). Lower Kᵢ and IC₅₀ values indicate higher potency.

DrugTargetPotency MetricValue (µM)Reference
This compound DATKᵢ4.09[1]
Modafinil DATKᵢ2.3[2]
DATIC₅₀11.11[3]
Armodafinil DATKᵢ5.48[1]
Solriamfetol DATKᵢ14.2[4][5]
DATIC₅₀2.9[4][5]
NETKᵢ3.7[4][5]
NETIC₅₀4.4[4][5]

In vivo studies in mice have also provided comparative potency data. One study found that this compound administered at 64 mg/kg induced a significantly longer period of wakefulness than Modafinil at a 150 mg/kg dose, suggesting this compound is a more potent wake-promoting agent in this model.[6][7]

Mechanism of Action: Signaling Pathway

The primary mechanism for the eugeroic effects of these compounds is the inhibition of dopamine reuptake by blocking the dopamine transporter (DAT) in the presynaptic neuron. This action increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling and promoting wakefulness. Solriamfetol exhibits a dual-action mechanism, also inhibiting the norepinephrine transporter (NET).

Eugeroic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_Vesicle->DA Release DA->DAT DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Wakefulness Increased Wakefulness DA_Receptor->Wakefulness Signal Transduction Eugeroics This compound Modafinil Armodafinil Solriamfetol Eugeroics->DAT Inhibition

Caption: Mechanism of DAT Inhibition by Eugeroics.

Experimental Protocols

The potency values (Kᵢ and IC₅₀) cited in this guide are typically determined through standardized in vitro pharmacological assays.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a drug for a specific receptor or transporter.

  • Preparation of Membranes: Membranes are prepared from cells genetically engineered to express the target transporter (e.g., human DAT). This is achieved by homogenizing the cells in a cold buffer solution and isolating the membrane fraction through centrifugation.[8][9]

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) is incubated with the prepared membranes.[2]

  • Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (e.g., this compound). The test drug competes with the radioligand for binding to the transporter.

  • Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8][10]

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]

Binding_Assay_Workflow start Start: Prepare DAT-expressing cell membranes incubate Incubate membranes with: 1. Radioligand ([3H]WIN 35,428) 2. Test Compound (e.g., this compound) start->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate count Quantify bound radioactivity using scintillation counting separate->count analyze Calculate IC50 and Ki values using Cheng-Prusoff equation count->analyze end End: Determine Binding Affinity (Ki) analyze->end

References

A Comparative Analysis of Lauflumide's Effects on Sleep Architecture Versus Traditional Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel wake-promoting agent Lauflumide (also known as Flmodafinil or NLS-4) and traditional stimulants, such as amphetamine and methylphenidate, focusing on their respective impacts on sleep architecture. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical and clinical data to delineate the distinct pharmacological profiles of these compounds.

Executive Summary

This compound emerges as a potent wake-promoting agent with a distinct impact on sleep architecture compared to traditional stimulants. Preclinical data indicates that this compound, a selective dopamine reuptake inhibitor, effectively increases wakefulness without inducing the significant rebound hypersomnia characteristic of amphetamine-like stimulants. In contrast, traditional stimulants like methylphenidate and d-amphetamine, which exert broader effects on catecholamine systems, are frequently associated with disrupted sleep continuity, prolonged sleep latency, and significant suppression of REM sleep. These differences suggest a more targeted and potentially less disruptive pharmacological profile for this compound concerning the sleep-wake cycle.

Comparative Data on Sleep Architecture

The following table summarizes key polysomnographic (PSG) parameters affected by this compound and traditional stimulants. Data is collated from various preclinical (rodent) and clinical studies to provide a representative comparison.

ParameterThis compound (Flmodafinil/NLS-4)d-AmphetamineMethylphenidate
Total Sleep Time (TST) No significant change post-wakefulnessDecreased[1]Decreased[2][3]
Sleep Onset Latency (SOL) No significant change reportedIncreased[4]Increased[3]
Wake After Sleep Onset (WASO) Not reported, but no rebound hypersomnia[5]Increased[1]Increased[6]
REM Sleep % Decreased during initial hours of drug effect[5]Significantly decreased[1][7]Decreased[2]
REM Sleep Latency Delayed[2] (with similar compounds)Increased[4]Delayed[2]
Slow-Wave Sleep (SWS/N3) No significant reduction[5]Decreased[4]No significant reduction or potential increase[2][3]
Rebound Hypersomnia Not observed[5]Observed[5]Not typically observed, but withdrawal can impair rest[8]

Note: Direct head-to-head comparative studies for all three compounds are limited. This table synthesizes findings from multiple sources.

Mechanisms of Action: A Signaling Pathway Perspective

The divergent effects of these stimulants on sleep can be attributed to their distinct mechanisms of action at the synaptic level.

This compound: Selective Dopamine Reuptake Inhibition

This compound acts as a selective dopamine reuptake inhibitor (DRI). By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synapse, enhancing dopaminergic signaling. Its selectivity is thought to contribute to its wake-promoting effects without the broader adrenergic and serotonergic actions that may contribute to more severe sleep disruption.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synapse Synaptic Dopamine DA_vesicle->Synapse Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors Synapse->DAT Reuptake Synapse->DA_receptor Binding This compound This compound This compound->DAT Blocks

Figure 1. Mechanism of this compound.

Traditional Stimulants: Broad Catecholamine Activity

Traditional stimulants have more complex mechanisms. Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, blocking both DAT and the norepinephrine transporter (NET).[8][9][10] Amphetamine not only blocks DAT and NET but also promotes the release of dopamine and norepinephrine from presynaptic vesicles and inhibits the enzyme monoamine oxidase (MAO), which breaks down these neurotransmitters.[1][6][11][12] This broad and potent elevation of catecholamines is responsible for their strong stimulant effects but also their more pronounced disruption of sleep architecture.

References

Replicating key findings from foundational Lauflumide research papers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research on Leflunomide, a pivotal disease-modifying antirheumatic drug (DMARD). We will delve into its mechanism of action, compare its clinical efficacy against other established treatments, and provide insights into the experimental methodologies that underpinned these seminal findings.

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide), upon oral administration.[1] The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5][6][7][8][9] DHODH is a critical enzyme in the de novo pathway for pyrimidine synthesis, which is essential for the production of DNA and RNA.[4]

Activated lymphocytes, particularly T cells, which play a central role in the pathogenesis of rheumatoid arthritis, undergo rapid proliferation.[1][10][11] This clonal expansion necessitates a significant increase in their pyrimidine pool, making them highly dependent on the de novo synthesis pathway.[1][8][9] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and thereby inhibiting the proliferation of these activated autoimmune lymphocytes.[1][12] Other cell types, which are not rapidly dividing, can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition, contributing to the targeted immunomodulatory effect of Leflunomide.[1][7]

At higher concentrations, A77 1726 has also been shown to inhibit tyrosine kinases and NF-κB activation, which may contribute to its anti-inflammatory effects.[1][8][9]

Leflunomide_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_lymphocyte Activated Lymphocyte cluster_mito Mitochondrion cluster_pathway De Novo Pyrimidine Synthesis Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibition Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate UMP UMP -> Pyrimidines Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation (Clonal Expansion) DNA_RNA->Proliferation

Caption: Leflunomide's primary mechanism of action.

Clinical Efficacy in Rheumatoid Arthritis: A Comparative Summary

Leflunomide has been rigorously evaluated in several large-scale clinical trials, demonstrating its efficacy in improving the signs and symptoms of rheumatoid arthritis (RA) and slowing radiographic disease progression. The American College of Rheumatology 20% (ACR20) response rate is a key metric used in these trials, indicating a 20% improvement in tender and swollen joint counts and other clinical parameters.

Trial Identifier Treatment Arms Duration ACR20 Response Rate Radiographic Progression (Larsen Score) Reference
US301 Leflunomide (20 mg/day)1 year52%Significantly less than placebo[13]
Methotrexate (7.5-15 mg/week)1 year46%Significantly less than placebo[13]
Placebo1 year26%Baseline[13]
MN301 Leflunomide (20 mg/day)6 months55%Significantly reduced vs. placebo (0.42)[13][14]
Sulfasalazine (2 g/day )6 months56%Significantly reduced vs. placebo (0.41)[13][14]
Placebo6 months29%Baseline (1.4)[13][14]
MN302 Leflunomide (20 mg/day)1 year50.5%Data not specified[13]
Methotrexate (7.5-15 mg/week)1 year64.8%Data not specified[13]

Note: The Larsen score is a method for quantifying radiographic joint damage.

These foundational studies established that Leflunomide's efficacy is comparable to that of methotrexate and sulfasalazine and superior to placebo in the treatment of active RA.[2][13][15]

Experimental Protocols

Replicating the key findings for Leflunomide involves two primary areas of investigation: in vitro assays to determine the mechanism of action and clinical trial protocols to assess efficacy and safety.

1. In Vitro DHODH Inhibition Assay

  • Objective: To quantify the inhibitory effect of Leflunomide's active metabolite (A77 1726) on the enzymatic activity of dihydroorotate dehydrogenase.

  • Methodology:

    • Enzyme Source: Recombinant human DHODH is expressed and purified.

    • Substrates: Dihydroorotate and a coenzyme, such as coenzyme Q, are used as substrates.[3]

    • Assay Principle: The activity of DHODH is measured by monitoring the reduction of the coenzyme, which can be followed spectrophotometrically.

    • Inhibition Studies: The assay is performed in the presence of varying concentrations of A77 1726.

    • Data Analysis: The concentration of A77 1726 that inhibits 50% of the enzyme's activity (IC50) is calculated. Kinetic studies (e.g., Michaelis-Menten) can be performed to determine the type of inhibition (e.g., mixed-type).[3]

2. T-Cell Proliferation Assay

  • Objective: To assess the cytostatic effect of A77 1726 on activated T-lymphocytes.

  • Methodology:

    • Cell Culture: Human T-lymphocytes (e.g., from peripheral blood mononuclear cells or a T-cell line) are cultured.

    • Activation: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin) or specific antigens.

    • Treatment: Activated T-cells are treated with various concentrations of A77 1726.

    • Proliferation Measurement: Cell proliferation is measured using methods such as:

      • [³H]-Thymidine incorporation: Measures the rate of DNA synthesis.

      • CFSE staining: A fluorescent dye that is diluted with each cell division.

    • Rescue Experiment: To confirm the mechanism, parallel experiments are conducted where uridine is added to the culture medium.[3] The reversal of the anti-proliferative effect by uridine demonstrates that the inhibition is due to the depletion of the pyrimidine pool.[3]

3. Randomized Controlled Clinical Trial (RCT) Protocol

  • Objective: To evaluate the efficacy and safety of Leflunomide in patients with active rheumatoid arthritis compared to placebo and/or other DMARDs.

  • Methodology:

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_arms Treatment Arms cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (ACR Criteria for RA) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Joint counts, Labs, Radiographs) Informed_Consent->Baseline_Assessment Randomization Randomization (Double-blind) Baseline_Assessment->Randomization Leflunomide_Arm Leflunomide (e.g., 20 mg/day) Randomization->Leflunomide_Arm Comparator_Arm Comparator (Placebo, Methotrexate, etc.) Randomization->Comparator_Arm Follow_Up Regular Follow-up Visits (e.g., monthly) Leflunomide_Arm->Follow_Up Comparator_Arm->Follow_Up Efficacy_Assessment Efficacy Assessment (ACR20/50/70, Larsen Score) Follow_Up->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Follow_Up->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A typical workflow for a randomized controlled trial of Leflunomide.

  • Patient Population: Adults with a confirmed diagnosis of active rheumatoid arthritis according to the American College of Rheumatology criteria.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, and/or active-comparator-controlled trial.[7]

  • Intervention: Patients are randomized to receive Leflunomide (typically a loading dose followed by a daily maintenance dose), a placebo, or an active comparator like methotrexate or sulfasalazine.[13][14]

  • Outcome Measures:

    • Primary: ACR20 response rate at a predefined time point (e.g., 6 or 12 months).[13][14]

    • Secondary: ACR50 and ACR70 response rates, changes in radiographic progression (e.g., using the Larsen score), patient-reported outcomes (e.g., pain, physical function), and safety assessments.[13][14][15]

  • Statistical Analysis: The proportion of responders in each group is compared using appropriate statistical tests (e.g., chi-squared test). Changes in continuous variables are assessed using methods like ANCOVA.

References

A Comparative Analysis of the Metabolic Pathways of Leflunomide and Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two clinically important drugs: Leflunomide, an immunomodulatory agent, and Modafinil, a wakefulness-promoting agent. Understanding the metabolic fate of these drugs is crucial for optimizing their therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety.

Executive Summary

Leflunomide and Modafinil undergo extensive metabolism, primarily in the liver, but through distinct enzymatic pathways, leading to the formation of active and inactive metabolites, respectively. Leflunomide is a prodrug that requires metabolic activation to its active form, teriflunomide, which is then further metabolized. In contrast, Modafinil is metabolized to inactive metabolites through parallel pathways involving hydrolysis and oxidation. This guide delves into the specifics of these pathways, presenting quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic cascades.

Introduction

Leflunomide is an isoxazole derivative used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly and almost completely converted to its active metabolite, A77 1726 (teriflunomide), which is responsible for its pharmacological activity.[1][2]

Modafinil is a non-amphetamine central nervous system stimulant used to treat sleep disorders such as narcolepsy. It is metabolized in the liver into two major, but pharmacologically inactive, metabolites: modafinil acid and modafinil sulfone.[3][4]

Metabolic Pathways: A Comparative Overview

The metabolic pathways of Leflunomide and Modafinil differ significantly in their initial steps and the nature of their primary metabolites.

Leflunomide Metabolism

Leflunomide undergoes a rapid and extensive first-pass metabolism in the gut wall and liver to its active metabolite, teriflunomide (A77 1726).[2] This conversion involves the opening of the isoxazole ring. While this process can occur non-enzymatically, in vitro studies have demonstrated the involvement of cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP3A4.[5]

Teriflunomide is then further metabolized to various minor metabolites, including leflunomide glucuronides and an oxanilic acid derivative, before being eliminated from the body.[1] Approximately 43% of a dose is eliminated in the urine and 48% in the feces.[1]

Modafinil Metabolism

The metabolism of Modafinil is primarily hepatic and proceeds along two main pathways:

  • Amide Hydrolysis: This is the major pathway, where the amide group of Modafinil is hydrolyzed by esterases or amidases to form the inactive metabolite, modafinil acid (CRL-40467).[4][6]

  • CYP-mediated Oxidation: This is a lesser pathway involving cytochrome P450 enzymes, primarily CYP3A4, which oxidizes the sulfur atom to form the inactive metabolite, modafinil sulfone.[3]

Less than 10% of the administered dose is excreted as the unchanged drug.[4] The majority is eliminated in the urine as metabolites, with modafinil acid being the most abundant.[7][8]

Quantitative Data and Pharmacokinetic Parameters

The following tables summarize the key quantitative data and pharmacokinetic parameters for Leflunomide and Modafinil and their major metabolites.

Table 1: Pharmacokinetic Parameters of Leflunomide and its Active Metabolite Teriflunomide

ParameterLeflunomide (Prodrug)Teriflunomide (A77 1726)Reference(s)
Bioavailability (%) ~100 (oral)-[9]
Time to Peak Plasma Concentration (Tmax) -1 - 4 hours[9]
Plasma Protein Binding (%) ->99[9]
Volume of Distribution (Vd) -11 L[9]
Elimination Half-life (t½) -~2 weeks[1]
Primary Route of Elimination Metabolism to TeriflunomideBiliary and renal excretion[1][9]

Table 2: Pharmacokinetic Parameters of Modafinil and its Major Metabolites

ParameterModafinilModafinil AcidModafinil SulfoneReference(s)
Bioavailability (%) Readily absorbed orally--[4]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours--[4]
Plasma Protein Binding (%) ~60--[10]
Volume of Distribution (Vd) ~0.9 L/kg2.73 L-[6][10]
Elimination Half-life (t½) ~12 - 15 hours~7 hours-[3][11]
Plasma Clearance ~50 mL/min4.94 L/h-[6]
Primary Route of Elimination Hepatic metabolismRenal excretionRenal excretion[3][4]
Urinary Excretion (% of dose) < 10% (unchanged)35% - 60%Minor[4][6][7]

Experimental Protocols for In Vitro Metabolism Studies

The following provides a generalized, yet detailed, protocol for assessing the in vitro metabolism of xenobiotics like Leflunomide and Modafinil using human liver microsomes. This protocol is based on established methodologies for microsomal stability assays.[12][13][14][15]

Objective

To determine the metabolic stability of a test compound (e.g., Leflunomide or Modafinil) in the presence of human liver microsomes and a co-factor regenerating system.

Materials
  • Test compound (Leflunomide or Modafinil)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • 100 mM Phosphate buffer (pH 7.4)

  • 3.3 mM Magnesium chloride (MgCl₂)

  • NADPH regenerating system:

    • 3 mM NADPH

    • 5.3 mM Glucose-6-phosphate

    • 0.67 units/mL Glucose-6-phosphate dehydrogenase

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., testosterone for high clearance, verapamil for low clearance)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute further in acetonitrile to achieve the desired final incubation concentration (e.g., 1-10 µM).

    • Prepare the incubation medium by mixing phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Prepare the microsomal suspension by diluting the stock microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the incubation medium and microsomal suspension to 37°C.

    • To initiate the reaction, add the test compound to the pre-warmed mixture of incubation medium and microsomes. The final volume of each incubation is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To stop the reaction at each time point, add a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.

    • Centrifuge the samples to precipitate the proteins (e.g., 4000 rpm for 20 minutes at 4°C).

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways of Leflunomide and Modafinil.

Leflunomide Metabolic Pathway

Leflunomide_Metabolism cluster_activation Activation cluster_elimination Elimination Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Leflunomide->Teriflunomide CYP1A2, CYP2C19, CYP3A4 (Isoxazole Ring Opening) Metabolites Further Metabolites (e.g., Leflunomide Glucuronides, Oxanilic Acid Derivative) Teriflunomide->Metabolites Metabolism Excretion Excretion (Urine and Feces) Metabolites->Excretion Modafinil_Metabolism Modafinil Modafinil Modafinil_Acid Modafinil Acid (Inactive Metabolite) Modafinil->Modafinil_Acid Amide Hydrolysis (Esterases/Amidases) Modafinil_Sulfone Modafinil Sulfone (Inactive Metabolite) Modafinil->Modafinil_Sulfone CYP3A4-mediated Oxidation Excretion Urinary Excretion Modafinil_Acid->Excretion Modafinil_Sulfone->Excretion

References

A Comparative Analysis of the Therapeutic Index of Lauflumide and Other Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of Lauflumide (also known as NLS-4 or flmodafinil) against established psychostimulants, including methylphenidate, amphetamine, and modafinil. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.

Data Presentation: Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The data presented below is derived from preclinical studies in rodent models.

CompoundTherapeutic Effect (ED50) - Locomotor Activity (Mouse, oral)Toxic Dose (LD50) (Mouse, oral)Calculated Therapeutic Index (LD50/ED50)
This compound ~64 mg/kg[1]> 1024 mg/kg[2]> 16
Modafinil ~32-64 mg/kg[3][4]~1250 mg/kg (intraperitoneal)[5]~19.5 - 39
Methylphenidate ~2.5-10 mg/kg[6]190 mg/kg[7]19 - 76
Amphetamine ~2 mg/kg[8][9][10]22 mg/kg[11]11

Note: The therapeutic index for this compound is presented as a "greater than" value due to the available non-lethal dose data at the highest tested concentration. The ED50 values for locomotor activity can vary depending on the specific experimental conditions and mouse strain.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for understanding the derivation of the efficacy and toxicity data.

Determination of Median Effective Dose (ED50) for Locomotor Activity

This experiment assesses the dose of a psychostimulant required to produce a significant increase in spontaneous movement in mice, a common preclinical measure of stimulant efficacy.

Protocol:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, are habituated to the testing room for at least 1 hour before the experiment.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam breaks or a video-tracking system to monitor locomotor activity.

  • Drug Administration: Mice are randomly assigned to groups and administered either vehicle (e.g., saline, 0.5% methylcellulose) or varying doses of the test compound (this compound, methylphenidate, amphetamine, or modafinil) via oral gavage.

  • Acclimation and Testing: Immediately after administration, each mouse is placed in the center of the open-field arena. Locomotor activity (total distance traveled, horizontal beam breaks) is recorded for a set duration, typically 60-120 minutes.

  • Data Analysis: The total locomotor activity is quantified for each dose group. A dose-response curve is generated by plotting the mean locomotor activity against the logarithm of the dose. The ED50, the dose that produces 50% of the maximal response, is then calculated using non-linear regression analysis.

Determination of Median Lethal Dose (LD50)

This experiment determines the dose of a substance that is lethal to 50% of a test population. It is a critical measure of acute toxicity.

Protocol:

  • Animal Model: Male and female Swiss Webster mice, 8-10 weeks old.

  • Drug Administration: Animals are divided into groups and administered a single dose of the test compound via oral gavage. Dose levels are selected based on preliminary range-finding studies. A control group receives the vehicle.

  • Observation Period: Following administration, animals are observed for signs of toxicity and mortality continuously for the first 4 hours, and then daily for a period of 14 days.

  • Data Collection: The number of mortalities in each dose group is recorded.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Dopamine Transporter (DAT) Binding Assay

This in vitro assay measures the affinity of a compound for the dopamine transporter, a key target for many psychostimulants.

Protocol:

  • Preparation of Synaptosomes: Striatal tissue is dissected from rodent brains and homogenized in a sucrose buffer. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.

  • Radioligand Binding: Synaptosomal membranes are incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound (this compound or other psychostimulants).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the evaluation of psychostimulants.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Psychostimulant Psychostimulant (e.g., this compound) Psychostimulant->DAT Inhibition Synaptic_Cleft Synaptic Cleft Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Dose_Response Dose-Response Study (e.g., Locomotor Activity) ED50_Calc Calculate ED50 Dose_Response->ED50_Calc TI_Calc Therapeutic Index Calculation (LD50 / ED50) ED50_Calc->TI_Calc Acute_Toxicity Acute Toxicity Study LD50_Calc Calculate LD50 Acute_Toxicity->LD50_Calc LD50_Calc->TI_Calc

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lauflumide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Lauflumide, also known as BisfluoroModafinil or CRL-40,940. Adherence to these procedures will minimize environmental impact and ensure a safe working environment.

Key Safety and Hazard Information

A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets (SDS).

Hazard ClassificationDetailsRecommendations
GHS Classification The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1]While not classified as hazardous, it is crucial to follow standard precautionary measures for handling chemicals.
Hazard Statements None.[1]The absence of specific hazard statements does not negate the need for careful handling and disposal.
Pictograms None.[1]No hazard pictograms are required for labeling.
Signal Word None.[1]No signal word is required.
Personal Protective Equipment (PPE) The usual precautionary measures for handling chemicals should be followed.[1]Always wear appropriate PPE, including lab coats, gloves, and safety glasses.
Environmental Precautions Do not allow to enter sewers/ surface or ground water.[1]Prevent release into the environment.

Step-by-Step Disposal Protocol

Follow this workflow to ensure the safe and compliant disposal of this compound waste. This procedure is designed to guide the user through a logical decision-making process.

Lauflumide_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small, Uncontaminated Quantity? assess_quantity->small_quantity large_quantity Large Quantity or Contaminated Waste small_quantity->large_quantity No check_local_regs Check Local, State, and Federal Regulations small_quantity->check_local_regs Yes large_quantity->check_local_regs approved_disposal Is Disposal via an Approved Waste Disposal Plant Required? check_local_regs->approved_disposal package_for_disposal Package Waste for Disposal approved_disposal->package_for_disposal Yes mix_with_inert Mix with an Inert, Non-combustible Material (e.g., sand, cat litter) approved_disposal->mix_with_inert No label_waste Clearly Label Container (e.g., 'this compound Waste for Incineration') package_for_disposal->label_waste store_waste Store in a Designated, Secure Area label_waste->store_waste schedule_pickup Schedule Pickup by a Licensed Chemical Waste Contractor store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end seal_container Place in a Sealable Container mix_with_inert->seal_container dispose_in_trash Dispose of in Regular Trash (If Permitted by Local Regulations) seal_container->dispose_in_trash dispose_in_trash->end

A logical workflow for the proper disposal of this compound waste.

Detailed Procedural Steps:

  • Waste Segregation: Isolate this compound waste from other chemical waste streams to avoid unintended reactions.

  • Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. The SDS for a related compound, Modafinil, states to "Dispose of contents/container in accordance with local/regional/national/international regulations."[2] A similar general instruction is provided by another supplier: "Dispose of contents/ container to an approved waste disposal plant."

  • Environmental Protection: Under no circumstances should this compound be allowed to enter drains or waterways.[1]

  • Disposal of Small Quantities: For very small, uncontaminated quantities of solid this compound, the recommended procedure, in the absence of a take-back program, is to mix the compound with an undesirable, non-reactive substance like cat litter or used coffee grounds.[3][4] This mixture should then be placed in a sealed bag or container to prevent leakage before being disposed of in the trash.[3][4] Always confirm that this method is compliant with your institution's and local regulations.

  • Disposal of Large Quantities and Contaminated Materials: All other forms of this compound waste, including contaminated labware, solutions, and larger quantities of the solid compound, must be disposed of as chemical waste.

    • Containment: Collect the waste in a designated, properly labeled, and sealed container.

    • Labeling: The container must be clearly labeled with the contents, including the name "this compound" and any other components of the waste.

    • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.

General Best Practices for Pharmaceutical Waste

For all pharmaceutical compounds, including this compound, the preferred method of disposal is through a drug take-back program.[5][6] These programs ensure that the substances are handled and destroyed in an environmentally sound manner. If a take-back program is not available, the procedures outlined above should be followed. Flushing of pharmaceuticals is generally not recommended unless specifically stated on the product's labeling, due to the potential for water contamination.[3][6]

By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and regulatory compliance in all waste management practices.

References

Essential Safety and Logistical Information for Handling Lauflumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the investigational drug Lauflumide (also known as Flmodafinil or CRL-40,940). Given its status as a potent, research-phase compound, adherence to stringent safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research activities. The following procedures are based on established best practices for handling hazardous pharmaceutical compounds.

Personal Protective Equipment (PPE)

The primary routes of occupational exposure to potent compounds like this compound are through skin contact, inhalation of aerosols or dust, and accidental ingestion. Therefore, a multi-layered PPE approach is mandatory.

1.1. Hand Protection

Double gloving is required for all activities involving this compound. The outer glove should be chemotherapy-rated and the inner glove should be a well-fitting nitrile glove. Gloves should be changed immediately if contaminated or after a maximum of two hours of continuous use. Since this compound is soluble in Dimethyl Sulfoxide (DMSO), glove selection should consider resistance to this solvent.

Table 1: Representative Glove Breakthrough Times with Dimethyl Sulfoxide (DMSO)

Glove MaterialBreakthrough Time (minutes)Rating
Nitrile> 480Excellent
Neoprene235.2Good
Latex4.8Not Recommended

Note: This data is for pure DMSO and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.

1.2. Body Protection

A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. Reusable lab coats are not permitted when handling this compound.

1.3. Respiratory Protection

When handling this compound powder outside of a containment device (e.g., weighing, reconstitution), a NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of airborne particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.

1.4. Eye and Face Protection

ANSI-rated safety glasses with side shields are the minimum requirement. When there is a splash hazard, a full-face shield worn over safety glasses is required.

Operational Plans

2.1. Receiving and Storage

  • Upon receipt, inspect the shipping container for any signs of damage. If damage is suspected, handle the package as a potential spill and don appropriate PPE before opening.

  • This compound should be stored in a designated, clearly labeled, and secure area with restricted access.

  • Recommended storage conditions for this compound powder are at room temperature, protected from direct sunlight and heat.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2]

2.2. Handling and Preparation

All handling of this compound powder, including weighing and reconstitution, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a powder containment hood that is externally vented.

Experimental Workflow for Safe Handling of this compound Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don_PPE Don Full PPE Prepare_Work_Area Prepare Containment Area Don_PPE->Prepare_Work_Area Enter designated area Weigh_this compound Weigh this compound Powder Prepare_Work_Area->Weigh_this compound Inside containment Reconstitute Reconstitute in Solvent Weigh_this compound->Reconstitute Use closed system if possible Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Decontaminate_Equipment->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound powder in a laboratory setting.

2.3. Spill Management

A written spill procedure and a well-stocked spill kit must be readily available in all areas where this compound is handled.

Table 2: Spill Kit Contents

ItemQuantity
Chemotherapy-rated gloves (2 pairs)2
Disposable gown1
N95 respirator1
Safety goggles and face shield1
Absorbent, plastic-backed padsAs needed
Scoop and scraper1 set
Designated hazardous waste bags (2)2
Deactivating solution (e.g., 10% bleach)1 bottle
Neutralizing agent (if using bleach)1 bottle
Detergent solution1 bottle

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Put on all required PPE from the spill kit.

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Deactivation (if applicable): Apply a deactivating solution to the spill area and allow for the recommended contact time.

  • Cleanup: Use the scoop and scraper to collect all contaminated materials and place them in the hazardous waste bags.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.

  • Disposal: Seal the hazardous waste bags and dispose of them according to the facility's hazardous waste procedures.

  • Doff PPE and Wash Hands: Remove PPE in a designated area and wash hands thoroughly.

Logical Relationship for Spill Response

G Spill_Occurs Spill Occurs Evacuate_Secure Evacuate & Secure Area Spill_Occurs->Evacuate_Secure Don_PPE Don Spill Kit PPE Evacuate_Secure->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Deactivate Deactivate (if applicable) Contain_Spill->Deactivate Clean_Up Clean Up Debris Deactivate->Clean_Up Decontaminate_Area Decontaminate Surface Clean_Up->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Report_Incident Report Incident Doff_PPE->Report_Incident

Caption: Step-by-step logical flow for responding to a this compound spill.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

3.1. Waste Segregation

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Hazardous Waste."

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

3.2. Disposal Procedures

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

  • For unused this compound powder, it is recommended to return it to the supplier or dispose of it as hazardous chemical waste.

  • Alternatively, unused medication can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the trash, provided this aligns with local regulations and institutional policies.[3][4]

This guidance is intended to provide a framework for the safe handling of this compound. It is essential to supplement these recommendations with a thorough risk assessment for specific laboratory procedures and to comply with all institutional and regulatory requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauflumide
Reactant of Route 2
Lauflumide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.